Product packaging for Avocadyne(Cat. No.:CAS No. 24607-05-4)

Avocadyne

货号: B107709
CAS 编号: 24607-05-4
分子量: 284.4 g/mol
InChI 键: OHLQBKZXSJYBMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Avocadyne is a 17-carbon, polyhydroxylated fatty alcohol (acetogenin) naturally found in avocados, characterized by a terminal alkyne group and a 1,2,4-triol structure . This compound is recognized as the most potent fatty acid oxidation (FAO) inhibitor within the Avocatin B mixture, demonstrating significant and selective anti-leukemic activity . Research shows this compound induces cell death in leukemia cell lines, such as TEX and OCI-AML2, and in patient-derived acute myeloid leukemia (AML) cells by suppressing a key metabolic pathway that cancer cells depend on for survival . The specific structural features of this compound, including its terminal triple bond and (2R,4R)-stereochemistry, are critical for its ability to bind and inhibit mitochondrial FAO . Beyond oncology, this compound has shown potential in metabolic disease research, with studies indicating it can improve insulin sensitivity and glucose tolerance, offering a research pathway for type 2 diabetes . Its unique physicochemical properties also make it a compound of interest for developing advanced drug delivery systems . This compound is provided for laboratory research applications. This product is For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O3 B107709 Avocadyne CAS No. 24607-05-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

heptadec-16-yne-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h1,16-20H,3-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLQBKZXSJYBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCC(CC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947504
Record name Heptadec-16-yne-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Avocadyne
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24607-05-4, 129099-96-3
Record name 16-Heptadecyne-1,2,4-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024607054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptadec-16-yne-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avocadyne
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

76 °C
Record name Avocadyne
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Avocadyne: Structure, Bioactivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Date: October 31, 2025

Abstract

Avocadyne, a 17-carbon polyhydroxylated fatty alcohol derived from the avocado fruit (Persea americana), has garnered significant interest within the scientific community for its potent and selective bioactivity. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action as an inhibitor of fatty acid oxidation, and its potential as a therapeutic agent, particularly in the context of acute myeloid leukemia (AML). Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Structure and Properties of this compound

This compound is chemically identified as 16-Heptadecyne-1,2,4-triol. It is a long-chain fatty alcohol characterized by a 17-carbon backbone, a terminal triple bond (alkyne functional group), and hydroxyl groups at the 1, 2, and 4 positions.[1][2] The stereochemistry of the hydroxyl groups has been determined to be crucial for its biological activity, with the (2R,4R) stereoisomer exhibiting the highest potency.[3][4]

PropertyValueSource
IUPAC Name heptadec-16-yne-1,2,4-triol[5][6]
Chemical Formula C₁₇H₃₂O₃[1][5]
Molecular Weight 284.4 g/mol [1][5]
CAS Number 24607-05-4[1][2]
Key Structural Features 17-carbon chain, terminal triple bond, hydroxyl groups at C1, C2, and C4[1][4]
Optimal Stereochemistry (2R,4R)[3][4]

Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound's primary mechanism of action is the selective inhibition of mitochondrial fatty acid oxidation (FAO).[1] Specifically, it targets and directly binds to very-long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the initial step of β-oxidation for long-chain fatty acids.[3] This inhibition disrupts the energy metabolism of cancer cells, particularly those like acute myeloid leukemia (AML) cells, which are highly dependent on FAO for proliferation and survival.[3][5]

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

The following diagram illustrates the fatty acid β-oxidation pathway and highlights the point of inhibition by this compound.

FAO_Pathway Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Mitochondria Mitochondrial Matrix Acyl_CoA->Mitochondria CPT System VLCAD VLCAD Enoyl_CoA Trans-2-Enoyl-CoA VLCAD->Enoyl_CoA FAD -> FADH₂ Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD⁺ -> NADH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase + CoA-SH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle This compound This compound This compound->VLCAD Inhibition

Caption: Mitochondrial fatty acid oxidation pathway with this compound's inhibitory action on VLCAD.

Quantitative Bioactivity Data

The cytotoxic effects of this compound have been quantified in various AML cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency.

Cell LineCompoundIC₅₀ (μM)Source
TEX(2R,4R)-Avocadyne2.33 ± 0.10[3]
AML2(2R,4R)-Avocadyne11.41 ± 1.87[3]
TEXThis compound3.10 ± 0.14[5][7]
OCI-AML2This compound11.53 ± 3.32[5][7]

Detailed Experimental Protocols

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on leukemia cells.

  • Cell Seeding: Leukemic cell lines (e.g., TEX, AML2) are seeded at a concentration of 1.25 x 10⁵ to 1.5 x 10⁵ cells/mL in appropriate culture medium.

  • Treatment: Cells are treated with varying concentrations of this compound (dissolved in DMSO) for 72 hours. A vehicle control (DMSO only) is included.

  • Staining: After incubation, cells are washed with PBS and resuspended in PBS containing 50 µg/mL of 7-aminoactinomycin D (7-AAD).

  • Analysis: Cell viability is analyzed by flow cytometry. 7-AAD is a fluorescent dye that is excluded by viable cells, allowing for the quantification of live and dead cells.

  • Data Analysis: IC₅₀ values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[3]

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Co-Immunoprecipitation

This protocol is designed to demonstrate the direct interaction between this compound and its target enzyme, VLCAD.

  • Cell Treatment: AML2 cells (10 x 10⁶) are treated with 10 µM of this compound or its stereoisomers for 3 hours at 37°C and 5% CO₂.

  • Antibody-Bead Coupling: During cell incubation, an anti-VLCAD antibody is coupled to magnetic beads using a crosslinking agent such as disuccinimidyl suberate, following the manufacturer's protocol (e.g., Pierce Crosslink Magnetic IP/Co-IP Kit).

  • Cell Lysis: Cells are lysed with a suitable buffer (e.g., RIPA buffer).

  • Immunoprecipitation: The cell lysate is incubated with the antibody-coupled magnetic beads overnight at 4°C with gentle agitation to allow for the binding of VLCAD and any associated molecules.

  • Washing and Elution: The beads are washed to remove non-specific binders, and the VLCAD-containing complexes are eluted.

  • Analysis: The eluate is analyzed by immunoblotting to confirm the purity of the VLCAD-enriched fraction. The presence of this compound in the eluate is quantified by liquid chromatography-mass spectrometry (LC/MS/MS) to confirm direct binding.[3]

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical AML model.

in_vivo_workflow Xenotransplant Xenotransplantation of AML cells into NOD/SCID gamma mice Engraftment Confirmation of AML Engraftment Xenotransplant->Engraftment Treatment_Group Treatment Group: This compound Emulsion (e.g., oil-in-water) Engraftment->Treatment_Group Control_Group Control Group: Vehicle Emulsion Engraftment->Control_Group Monitoring Monitoring: - Tumor Burden - Body Weight - Blood Cell Counts Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint Analysis: - Spleen/Bone Marrow Analysis - Histopathology - Biomarker Assessment Monitoring->Endpoint

Caption: Experimental workflow for in vivo assessment of this compound's anti-leukemic activity.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a specific mechanism of action involving the inhibition of fatty acid oxidation via direct binding to VLCAD. The quantitative data on its bioactivity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. The selectivity of this compound for cancer cells reliant on FAO, such as AML, highlights its potential as a targeted therapeutic agent. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in human patients.

References

Avocadyne: A Technical Guide to its Discovery, Natural Sources, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avocadyne, a 17-carbon acetogenin primarily found in avocados (Persea americana), has emerged as a molecule of significant interest in biomedical research.[1][2] This technical guide provides a comprehensive overview of the discovery, natural sources, and mechanism of action of this compound, with a particular focus on its potential as a therapeutic agent. This compound has demonstrated notable anti-leukemia and anti-viral properties.[3][1] Its primary mechanism of action involves the selective inhibition of mitochondrial fatty acid oxidation (FAO), a metabolic pathway crucial for the survival of cancer cells, particularly in acute myeloid leukemia (AML).[1] This document details the structure-activity relationship of this compound, presents key quantitative data from preclinical studies, outlines experimental protocols for its investigation, and visualizes its signaling pathway and experimental workflows.

Discovery and Natural Sources

This compound, chemically known as 16-Heptadecyne-1,2,4-triol, is a polyhydroxylated fatty alcohol.[4] It is classified as a long-chain fatty alcohol with a 17-carbon aliphatic tail.[2] This compound is almost exclusively found in the avocado fruit, including the pulp and the seed.[3][1] Research has shown that the concentration of this compound is higher in the seed compared to the edible flesh.[1]

Table 1: Concentration of this compound in Avocado Fruit [1]

Avocado ComponentMean Concentration (mg/g)
Pulp (Flesh)0.18 ± 0.04
Seed0.41 ± 0.02

Note: The majority of this compound exists in an esterified form, and alkaline saponification prior to extraction can increase the recovered amount.[1]

Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound's primary therapeutic potential stems from its ability to selectively inhibit mitochondrial fatty acid oxidation (FAO).[1][4] This metabolic pathway is often exploited by cancer cells, such as those in acute myeloid leukemia (AML), for survival and proliferation.[4]

This compound specifically targets and inhibits Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), a key enzyme in the FAO pathway.[5] This inhibition leads to a disruption of the energy metabolism in cancer cells, ultimately inducing apoptosis (programmed cell death) while sparing normal, healthy cells.[1] The unique structural features of this compound, including its terminal triple bond, odd-numbered carbon chain, and specific (2R,4R)-stereochemistry, are critical for its interaction with VLCAD and its potent anti-leukemic activity.[3][1]

Signaling Pathway of this compound-Induced FAO Inhibition

The following diagram illustrates the signaling pathway affected by this compound.

cluster_Mitochondrion Mitochondrial Matrix Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA VLCAD VLCAD Long-Chain Fatty Acyl-CoA->VLCAD Trans-2-enoyl-CoA Trans-2-enoyl-CoA VLCAD->Trans-2-enoyl-CoA Inhibited by this compound Apoptosis Apoptosis VLCAD->Apoptosis FAO_Cycle Further FAO Cycle (HADHα, HADHβ) Trans-2-enoyl-CoA->FAO_Cycle Acetyl-CoA Acetyl-CoA FAO_Cycle->Acetyl-CoA TCA TCA Cycle Acetyl-CoA->TCA ATP ATP (Energy) TCA->ATP Cell_Survival Cell Survival ATP->Cell_Survival This compound This compound This compound->VLCAD

Caption: this compound inhibits VLCAD, disrupting the FAO pathway and leading to apoptosis in cancer cells.

Quantitative Data on Anti-Leukemic Activity

In vitro studies have quantified the cytotoxic effects of this compound on various acute myeloid leukemia (AML) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound.

Table 2: In Vitro Cytotoxicity of this compound in AML Cell Lines [3][6]

Cell LineCompoundIC50 (μM)
TEX(2R,4R)-Avocadyne2.33 ± 0.10
OCI-AML2(2R,4R)-Avocadyne11.53 ± 3.32
TEXHATA (Heptadecanoic acid terminal alkyne)15.65 ± 0.57
OCI-AML2HATA (Heptadecanoic acid terminal alkyne)22.60 ± 1.37
TEXPATA (Palmitic acid terminal alkyne)52.93 ± 0.66
OCI-AML2PATA (Palmitic acid terminal alkyne)64.44 ± 3.63

Experimental Protocols

This section provides an overview of key experimental protocols used in the investigation of this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate leukemia cell lines (e.g., TEX, OCI-AML2) in appropriate culture plates and media.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1–40 μM) and control compounds.[3]

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).[3]

  • Analysis: Analyze cell viability using flow cytometry with a viability dye (e.g., 7-aminoactinomycin D).[3]

  • Data Interpretation: Calculate the IC50 values to determine the concentration of this compound required to inhibit 50% of cell growth.

VLCAD Co-Immunoprecipitation

This protocol is used to demonstrate the direct interaction between this compound and the VLCAD enzyme.[3]

  • Cell Treatment: Treat AML2 cells (10x10^6) with 10 μM of this compound for 3 hours.[3]

  • Antibody Coupling: Couple an anti-VLCAD antibody to magnetic beads.[3]

  • Cell Lysis: Lyse the treated cells with RIPA buffer.[3]

  • Immunoprecipitation: Incubate the cell lysate with the antibody-coupled magnetic beads overnight at 4°C.[3]

  • Washing: Wash the beads to remove non-specific binding.[3]

  • Elution: Elute the VLCAD protein and any bound this compound from the beads.[3]

  • Analysis: Analyze the eluate using immunoblotting to confirm the presence of VLCAD and LC/MS/MS to quantify this compound.[3]

Experimental Workflow: VLCAD Co-Immunoprecipitation

A Treat AML2 cells with this compound B Lyse cells A->B C Incubate lysate with anti-VLCAD antibody-coupled beads B->C D Wash beads to remove non-specific binding C->D E Elute VLCAD-Avocadyne complex D->E F Analyze by Immunoblotting (for VLCAD) E->F G Analyze by LC/MS/MS (for this compound) E->G

Caption: Workflow for demonstrating the interaction between this compound and VLCAD.

In Vivo Tumor Formation Study

This protocol assesses the anti-leukemic efficacy of this compound in a living organism.[3]

  • Tumor Cell Implantation: Subcutaneously inject AML2 cells into the flank of immunodeficient mice.[3]

  • Tumor Growth: Allow palpable tumors to form.[3]

  • Treatment Groups: Divide mice into treatment groups (e.g., vehicle control, this compound-treated).[3]

  • Drug Administration: Administer an oil-in-water emulsion of this compound (e.g., 150 mg/kg) via intraperitoneal injection every other day for a specified period (e.g., two weeks).[3]

  • Tumor Measurement: Measure tumor volumes regularly.[3]

  • Data Analysis: Compare tumor growth between the control and treated groups to evaluate the efficacy of this compound.[3]

Future Directions

The selective cytotoxicity of this compound against cancer cells, particularly AML, highlights its potential as a novel therapeutic agent. Future research should focus on:

  • Clinical Trials: Conducting human clinical trials to evaluate the safety and efficacy of this compound, exclusively using the active (2R,4R)-stereoisomer.[3]

  • Bioavailability and Formulation: Optimizing drug delivery systems to enhance the bioavailability of this compound.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

  • Broader Applications: Exploring the anti-viral and other potential therapeutic applications of this compound.[3][1]

Conclusion

This compound is a promising natural compound with a well-defined mechanism of action against acute myeloid leukemia. Its ability to selectively target a key metabolic vulnerability in cancer cells makes it a strong candidate for further drug development. The detailed technical information provided in this guide serves as a valuable resource for researchers and scientists working to translate the therapeutic potential of this compound into clinical applications.

References

The Biological Activity of Avocado-Derived Acetogenins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For correspondence: --INVALID-LINK--

Abstract

Avocado (Persea americana), a fruit recognized for its nutritional value, is also a rich source of unique bioactive lipids known as acetogenins. These long-chain fatty acid derivatives have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth review of the current state of research on avocado-derived acetogenins, with a focus on their anticancer, anti-inflammatory, antimicrobial, and insecticidal properties. We present a comprehensive summary of quantitative data from various studies, detail the experimental protocols used to elucidate these activities, and visualize the key signaling pathways modulated by these compounds. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Introduction

Avocado-derived acetogenins are a class of polyketides characterized by a long aliphatic chain, often containing hydroxyl, acetoxyl, and keto functionalities.[1] Unlike the better-known Annonaceous acetogenins, those from avocado possess distinct structural features that influence their biological effects. Found in the pulp, seed, and peel of the avocado fruit, these compounds have demonstrated a range of promising bioactivities, positioning them as candidates for the development of novel therapeutic agents and food preservatives.[1][2] This guide aims to consolidate the existing scientific literature on the biological activities of avocado acetogenins, providing a detailed resource for the research community.

Anticancer Activity

The anticancer properties of avocado acetogenins are among their most extensively studied biological effects. Research has shown that these compounds can selectively induce apoptosis and inhibit the proliferation of various cancer cell lines, often with minimal toxicity to normal cells.[3]

Quantitative Data on Cytotoxicity

The cytotoxic effects of avocado acetogenin extracts and isolated compounds have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized in the tables below.

Table 1: Cytotoxicity of Avocado Acetogenin Extracts against Cancer Cell Lines

Extract/FractionCancer Cell LineAssayIC50 / GI50 (µg/mL)Reference
Acetogenin-rich extractHepatocellular carcinoma (HEPG2)MTT8.1[4][5]
Acetogenin-rich extractBreast adenocarcinoma (MCF7)MTT52.1[4][5]
Acetogenin-rich extractColorectal cancer (HT29)MTT11.3[4][5]
Chloroform extractBreast cancer (MCF-7)MTT94.9[6]
Methanol-soluble fractionBreast cancer (MCF-7)MTT34.5[6]
Methanol-insoluble fractionBreast cancer (MCF-7)MTT66.0[6]
n-hexane fractionBreast cancer (MCF7)MTT47.87[7]

Table 2: Growth Inhibitory Effects of Isolated Avocado Acetogenins against Oral Cancer Cells

CompoundCancer Cell LineAssayGI50 (µM)Reference
(2S,4S)-2,4-dihydroxyheptadec-16-enyl acetate (Compound 1)83-01-82CAMethylene Blue38[8]
(2S,4S)-2,4-dihydroxyheptadec-16-ynyl acetate (Compound 2)83-01-82CAMethylene Blue60[8]
Mechanisms of Anticancer Action

Avocado acetogenins exert their anticancer effects through multiple mechanisms, primarily by modulating key signaling pathways involved in cell proliferation and survival.

A significant mechanism of action for certain avocado acetogenins is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in various cancers.[8][9] Two specific acetogenins, (2S,4S)-2,4-dihydroxyheptadec-16-enyl acetate (Compound 1) and (2S,4S)-2,4-dihydroxyheptadec-16-ynyl acetate (Compound 2), have been shown to target this pathway.[8][9] Compound 2 prevents the EGF-induced activation of EGFR, while both compounds inhibit the phosphorylation of downstream effectors c-RAF and ERK1/2.[8][9] Notably, these two compounds act synergistically to inhibit this pathway and suppress oral cancer cell proliferation.[8][10]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF c-RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes EGF EGF EGF->EGFR Binds Acetogenin2 Acetogenin 2 [(2S,4S)-2,4-dihydroxyheptadec -16-ynyl acetate] Acetogenin2->EGFR Inhibits Activation Acetogenin1_2 Acetogenin 1 & 2 Acetogenin1_2->RAF Inhibits Phosphorylation

Figure 1: Inhibition of the EGFR signaling pathway by avocado acetogenins.

Avocado acetogenin extracts have been observed to selectively induce apoptosis in human oral cancer cell lines through a mechanism involving reactive oxygen species (ROS).[3] Treatment with these extracts leads to an increase in intracellular ROS levels, which in turn triggers apoptosis.[3] This effect is particularly pronounced in cancer cells, which often have higher basal ROS levels compared to normal cells.[3] The induction of apoptosis can be blocked by the antioxidant N-acetyl-l-cysteine (NAC), confirming the central role of ROS in this process.[3] The source of the increased ROS appears to be mitochondrial complex I of the electron transport chain.[3]

Apoptosis_pathway Avocado_Acetogenins Avocado Acetogenins Mitochondria Mitochondrial Complex I Avocado_Acetogenins->Mitochondria Inhibits ROS Increased ROS Mitochondria->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces NAC N-acetyl-l-cysteine NAC->ROS Inhibits

Figure 2: ROS-mediated apoptosis induced by avocado acetogenins.

A fundamental mechanism underlying the cytotoxicity of many acetogenins, including those from avocado, is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[11][12][13] This enzyme is a critical component of the electron transport chain, and its inhibition disrupts cellular energy metabolism, leading to ATP depletion and, ultimately, cell death.[14] The long, hydrophobic nature of acetogenins allows them to bind to the ubiquinone-binding channel of complex I, acting as potent competitive inhibitors.[11][13]

Anti-inflammatory and Antioxidant Activities

Avocado acetogenins also possess notable anti-inflammatory and antioxidant properties.

Anti-inflammatory Effects

Extracts rich in acetogenins have demonstrated significant anti-arthritic activity in animal models, reducing inflammation and improving the antioxidant status of arthritic rats.[4] This is associated with a reduction in the inflammatory marker TNF-α.[4] The proposed mechanism for their anti-inflammatory action includes the inhibition of myeloperoxidase (MPO).[15]

Antioxidant Capacity

While some of their pro-apoptotic effects in cancer cells are mediated by an increase in ROS, acetogenins have also been identified as novel lipophilic antioxidants.[16] Studies using the oxygen radical absorbance capacity (ORAC) assay have confirmed the antioxidant properties of acetogenin-rich fractions from avocado pulp.[16] This dual role as both pro-oxidant in cancer cells and antioxidant in other contexts highlights the complex biological activities of these compounds.

Antimicrobial and Insecticidal Activities

Antimicrobial Effects

Avocado seed extracts, which are particularly rich in acetogenins, exhibit a broad spectrum of antimicrobial activity, especially against Gram-positive bacteria.[17][18]

Table 3: Minimum Inhibitory and Bactericidal Concentrations of Avocado Seed Acetogenin Extract (Avosafe®)

MicroorganismAssayMIC (ppm)MBC (ppm)Reference
Clostridium sporogenes (endospores)Broth Dilution3.9-[19]
Listeria monocytogenesBroth Dilution15.6-[20]
Alicyclobacillus acidocaldariusBroth Dilution3.915.6[10]

The antimicrobial action is attributed to the ability of acetogenins to disrupt the cell membrane of susceptible bacteria.[6]

Insecticidal and Antiparasitic Properties

Avocado seed extracts containing acetogenins have shown promising insecticidal activity against various pests, including the whitefly Bemisia tabaci and the mosquito Aedes aegypti.[20] Additionally, antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease, has been reported.[20] Recent studies have also demonstrated the nematocidal activity of avocado-derived acetogenins against Caenorhabditis elegans.[21]

Table 4: Nematicidal Activity of Avocado Acetogenins against C. elegans (L1 larvae)

Compound/ExtractMedian Lethal Dose (µM)Reference
Persenone A10.0 ± 0.1[21]
Persin9.1 ± 0.4[21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Isolation of Avocado Acetogenins

Extraction_Workflow Start Avocado Tissue (Pulp, Seed, or Peel) Extraction Lipid Extraction (Dichloromethane:Methanol) Start->Extraction Enrichment Acetogenin Enrichment (Hexane:Water Partition) Extraction->Enrichment Purification Purification (Centrifugal Partition Chromatography/HPLC) Enrichment->Purification Analysis Analysis (HPLC-DAD, LC-MS) Purification->Analysis End Isolated Acetogenins Analysis->End

Figure 3: General workflow for the extraction and isolation of avocado acetogenins.
  • Lipid Extraction: A modified Folch method is typically employed. Ground avocado tissue is homogenized with a 1:1 mixture of dichloromethane and methanol. The phases are separated by centrifugation, and the organic phase containing the lipids is collected. This process is repeated multiple times to ensure complete extraction.[8]

  • Acetogenin Enrichment: The crude lipid extract is dissolved in a hexane:water mixture. After vigorous mixing and centrifugation, the organic (hexane) phase, which is enriched with acetogenins, is collected. This step is repeated to maximize the yield.[8]

  • Purification: The enriched extract is further purified using techniques such as centrifugal partition chromatography or high-performance liquid chromatography (HPLC) to isolate individual acetogenin compounds.[8][22]

  • Analysis and Quantification: The purity and quantity of the isolated acetogenins are determined using analytical techniques like HPLC with a diode-array detector (HPLC-DAD) or liquid chromatography-mass spectrometry (LC-MS).[8][9]

Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 8 x 10^5 cells/well) and allowed to adhere overnight.[23]

  • Treatment: The cells are treated with various concentrations of the avocado acetogenin extract or isolated compounds for a specified duration (e.g., 48 hours).[23]

  • MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[23]

  • Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.

Western Blot Analysis for EGFR Pathway Inhibition
  • Cell Treatment: Cancer cells are starved in serum-free medium and then pre-incubated with the avocado acetogenins before being stimulated with epidermal growth factor (EGF).[6]

  • Protein Extraction: The cells are lysed to extract total proteins. The protein concentration is determined using a suitable assay (e.g., BCA assay).[6]

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, c-RAF, and ERK1/2. After washing, the membrane is incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).[6]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the level of protein phosphorylation.[6]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.[10]

  • Serial Dilutions: Two-fold serial dilutions of the avocado acetogenin extract are prepared in a suitable broth medium in a 96-well plate.[10]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[10]

  • Incubation: The plate is incubated under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the extract that completely inhibits the visible growth of the microorganism.[10]

Conclusion and Future Perspectives

Avocado-derived acetogenins represent a promising class of natural products with a wide array of biological activities. Their potent anticancer effects, mediated through the inhibition of key signaling pathways and the induction of apoptosis, warrant further investigation for the development of novel chemotherapeutic agents. Furthermore, their anti-inflammatory, antioxidant, and antimicrobial properties suggest their potential application in functional foods, food preservation, and as leads for the development of drugs to treat inflammatory and infectious diseases.

Future research should focus on the in vivo efficacy and safety of these compounds, as well as on structure-activity relationship studies to identify the most potent and selective acetogenin analogues. The development of efficient and scalable methods for the synthesis and purification of these compounds will also be crucial for their translation into clinical and commercial applications. The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing our understanding and utilization of these remarkable natural compounds.

References

Avocadyne's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avocadyne, a polyhydroxylated fatty alcohol derived from avocados, has emerged as a promising therapeutic agent with selective cytotoxicity against cancer cells, particularly acute myeloid leukemia (AML). This technical guide delineates the core mechanism of action of this compound, focusing on its role as a potent inhibitor of mitochondrial fatty acid oxidation (FAO). By targeting the enzyme very long-chain acyl-CoA dehydrogenase (VLCAD), this compound disrupts cancer cell metabolism, leading to a cascade of events culminating in apoptosis. This document provides an in-depth overview of the signaling pathways involved, detailed experimental protocols for key assays, and a summary of quantitative data to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Fatty Acid Oxidation

The primary mechanism of action of this compound in cancer cells is the targeted inhibition of mitochondrial fatty acid oxidation (FAO), a critical metabolic pathway for the survival and proliferation of many cancer types, especially AML.[1][2][3][4] Unlike normal hematopoietic cells, AML cells exhibit an abnormal reliance on FAO for energy production.[3] this compound exploits this metabolic vulnerability.

The key molecular target of this compound is very long-chain acyl-CoA dehydrogenase (VLCAD) , the initial and rate-limiting enzyme in the mitochondrial beta-oxidation of long-chain fatty acids.[5][6] this compound directly interacts with and inhibits VLCAD, leading to a suppression of FAO.[3][7] This inhibition is crucial for its anti-leukemic activity. The (2R,4R)-stereoisomer of this compound has been identified as the most critical configuration for this interaction with VLCAD.[8]

Inhibition of FAO by this compound results in several downstream consequences:

  • Decreased ATP Production: By blocking the breakdown of fatty acids, this compound curtails a major source of acetyl-CoA for the tricarboxylic acid (TCA) cycle, leading to a reduction in ATP levels.[7]

  • Reduced NADPH Levels: The disruption of mitochondrial metabolism leads to a decrease in the levels of nicotinamide adenine dinucleotide phosphate (NADPH).[9][10][11] NADPH is a critical reducing equivalent necessary for antioxidant defense.

  • Increased Reactive Oxygen Species (ROS): The depletion of NADPH compromises the cell's ability to counteract oxidative stress, resulting in an accumulation of reactive oxygen species (ROS).[9][10]

  • Induction of Apoptosis: The combination of energy depletion and overwhelming oxidative stress triggers the intrinsic pathway of apoptosis.[2][9][10] This is characterized by the release of mitochondrial proteins such as cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm, leading to caspase-independent cell death.[9][10]

A significant aspect of this compound's therapeutic potential is its selectivity for cancer cells, particularly leukemia stem cells, while sparing normal, healthy blood cells.[1][9][10] This selectivity is attributed to the differential metabolic dependencies of cancerous and non-cancerous cells.

Signaling Pathways

The mechanism of this compound's action involves a cascade of events originating from the inhibition of FAO and culminating in apoptotic cell death.

Avocadyne_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VLCAD VLCAD This compound->VLCAD Inhibits FAO Fatty Acid Oxidation (FAO) This compound->FAO Inhibits TCA TCA Cycle FAO->TCA Fuels ATP ATP FAO->ATP Leads to ↓ NADPH NADPH FAO->NADPH Leads to ↓ ROS ↑ Reactive Oxygen Species (ROS) FAO->ROS Leads to ↑ TCA->ATP Produces TCA->NADPH Produces NADPH->ROS Reduces CytC Cytochrome c ROS->CytC Triggers Release AIF AIF ROS->AIF Triggers Release CytC_cyto Cytochrome c CytC->CytC_cyto Translocates AIF_cyto AIF AIF->AIF_cyto Translocates Apoptosis Apoptosis CytC_cyto->Apoptosis Induces AIF_nuc AIF AIF_cyto->AIF_nuc Translocates DNA_frag DNA Fragmentation AIF_nuc->DNA_frag Causes DNA_frag->Apoptosis

Caption: this compound inhibits VLCAD, suppressing FAO and leading to apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the efficacy of this compound and its related compound, avocatin B, in various cancer cell lines.

CompoundCell LineAssayMetricValueReference
This compound (AYNE)TEXCell ViabilityIC503.10 ± 0.14 µM[1]
This compound (AYNE)OCI-AML2Cell ViabilityIC5011.53 ± 3.32 µM[1]
Avocatin BPrimary AML CellsClonogenic GrowthInhibitionSignificant at 3 µM[12]
Avocatin BNormal Hematopoietic CellsClonogenic GrowthEffectNo effect at 3 µM[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.

Cell Culture
  • Cell Lines: TEX and OCI-AML2 leukemia cell lines are commonly used.

  • Culture Medium: Cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 15-20% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and 2 mM L-glutamine. For TEX cells, the medium is further supplemented with 20 ng/mL stem cell factor and 2 ng/mL IL-3.

  • Primary Samples: Primary human AML cells from peripheral blood are cultured in IMDM with 20% FBS and antibiotics. Normal peripheral blood mononuclear cells are cultured under similar conditions.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Measurement of Fatty Acid Oxidation (FAO)

This protocol is adapted from methods used to measure FAO rates in cultured cells.

  • Principle: The rate of FAO is determined by measuring the oxidation of radiolabeled palmitate to CO2 and acid-soluble metabolites.

  • Materials:

    • [1-14C] Palmitic acid

    • Seahorse XF Palmitate-BSA FAO Substrate

    • XF Cell Mito Stress Test Kit

    • Seahorse XF Analyzer

  • Procedure:

    • Seed AML cells in a Seahorse XF cell culture microplate.

    • Treat cells with this compound or vehicle control for the desired time.

    • Prior to the assay, wash the cells and replace the medium with FAO assay medium.

    • The Seahorse XF Analyzer injects the [1-14C] palmitate substrate.

    • The instrument measures the oxygen consumption rate (OCR), which is indicative of mitochondrial respiration fueled by FAO.

    • Inhibition of FAO by this compound is observed as a decrease in OCR compared to the vehicle control.

Co-Immunoprecipitation of this compound and VLCAD

This protocol details the method to demonstrate the direct interaction between this compound and VLCAD.[8]

  • Principle: An antibody against VLCAD is used to pull down VLCAD and any interacting molecules from cell lysates. The presence of this compound in the immunoprecipitated complex is then detected by mass spectrometry.

  • Materials:

    • AML2 cells

    • This compound stereoisomers

    • Anti-VLCAD antibody

    • Protein A/G magnetic beads

    • RIPA lysis buffer

    • LC/MS/MS system

  • Procedure:

    • Treat AML2 cells with 10 µM of an this compound stereoisomer for 3 hours.

    • Lyse the cells with chilled RIPA buffer.

    • Couple the anti-VLCAD antibody to protein A/G magnetic beads.

    • Incubate the cell lysate with the antibody-coupled beads overnight at 4°C with gentle agitation.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

    • Confirm the enrichment of VLCAD in the eluate by immunoblotting.

    • Analyze the eluate using LC/MS/MS to detect and quantify the co-immunoprecipitated this compound.

Measurement of Cellular NADPH Levels

This protocol describes a method for quantifying intracellular NADPH.

  • Principle: An enzymatic cycling assay is used to measure NADPH levels. In the presence of G6PD, NADPH reduces a substrate, and the rate of this reaction is proportional to the NADPH concentration.

  • Materials:

    • NADP/NADPH Assay Kit

    • Extraction buffer (e.g., 20 mM nicotinamide, 20 mM NaHCO3, 100 mM Na2CO3)

    • Microplate reader

  • Procedure:

    • Treat cells with this compound or vehicle control.

    • Lyse the cells in the extraction buffer.

    • To measure NADPH specifically, heat the lysate at 60°C for 30 minutes to destroy NADP+.

    • Add the cell lysate to a reaction mixture containing G6PD and a substrate that changes color or fluorescence upon reduction.

    • Measure the absorbance or fluorescence over time using a microplate reader.

    • Calculate the NADPH concentration based on a standard curve.

Cytochrome c Release Assay

This flow cytometry-based assay detects the translocation of cytochrome c from the mitochondria to the cytoplasm.

  • Principle: Cells are selectively permeabilized to allow the release of cytosolic cytochrome c while retaining mitochondrial cytochrome c. The remaining mitochondrial cytochrome c is then stained with a fluorescently labeled antibody and quantified by flow cytometry.

  • Materials:

    • FlowCellect™ Cytochrome c Kit or similar

    • Digitonin for permeabilization

    • FITC-conjugated anti-cytochrome c antibody

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound or vehicle control to induce apoptosis.

    • Harvest and wash the cells.

    • Resuspend the cells in a buffer containing a low concentration of digitonin to permeabilize the plasma membrane.

    • Incubate to allow the release of cytosolic cytochrome c.

    • Fix the cells to preserve the mitochondrial structure.

    • Incubate the cells with the FITC-conjugated anti-cytochrome c antibody.

    • Analyze the cells by flow cytometry. A decrease in the FITC signal indicates the release of cytochrome c from the mitochondria.

Apoptosis-Inducing Factor (AIF) Nuclear Translocation Assay

This immunofluorescence microscopy-based assay visualizes the translocation of AIF from the mitochondria to the nucleus.

  • Principle: Cells are stained with antibodies against AIF and a nuclear counterstain. The co-localization of the AIF signal with the nuclear stain indicates translocation.

  • Materials:

    • Anti-AIF antibody

    • Fluorescently labeled secondary antibody

    • DAPI or Hoechst for nuclear staining

    • Fluorescence microscope

  • Procedure:

    • Grow and treat cells on glass coverslips.

    • Fix and permeabilize the cells.

    • Incubate with the primary anti-AIF antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope. Nuclear translocation is identified by the overlap of the AIF and nuclear signals.

Logical Workflow for Investigating this compound's Mechanism

The following diagram illustrates the logical workflow for elucidating the mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_Elucidation Mechanism of Action Elucidation cluster_Apoptosis_Confirmation Apoptosis Confirmation Cell_Viability Cell Viability Assays (e.g., MTT, IC50 determination) Selectivity_Test Selectivity Testing (Cancer vs. Normal Cells) Cell_Viability->Selectivity_Test FAO_Assay Fatty Acid Oxidation (FAO) Assay Selectivity_Test->FAO_Assay VLCAD_Interaction VLCAD Interaction Assay (Co-Immunoprecipitation) FAO_Assay->VLCAD_Interaction Metabolite_Analysis Metabolite Analysis (NADPH, ATP) VLCAD_Interaction->Metabolite_Analysis ROS_Measurement Reactive Oxygen Species (ROS) Measurement Metabolite_Analysis->ROS_Measurement Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) ROS_Measurement->Apoptosis_Assay Mitochondrial_Pathway Mitochondrial Pathway Analysis (Cytochrome c, AIF Translocation) Apoptosis_Assay->Mitochondrial_Pathway DNA_Fragmentation DNA Fragmentation Assay Mitochondrial_Pathway->DNA_Fragmentation

Caption: A logical workflow for investigating this compound's anticancer mechanism.

Conclusion

This compound presents a compelling case as a targeted anticancer agent, particularly for malignancies like AML that are heavily reliant on fatty acid oxidation. Its specific inhibition of VLCAD provides a clear mechanism of action that leads to metabolic collapse and subsequent apoptosis in cancer cells, with a favorable selectivity profile. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the potential for combination therapies to enhance its anticancer effects.

References

The Role of Avocadyne in Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Recent scientific investigations have highlighted the significant role of certain bioactive compounds found in avocados in modulating cellular metabolism, particularly fatty acid oxidation (FAO). While the term "Avocadyne" is specifically used, it is crucial to understand that most research has been conducted on Avocatin B (AvoB) , a naturally occurring mixture of two 17-carbon polyhydroxylated fatty alcohols: This compound and avocadene.[1][2] Emerging studies have begun to distinguish the individual contributions of these components, identifying this compound as a particularly potent inhibitor of FAO.[2][3] This technical guide provides an in-depth overview of the role of this compound and its parent mixture, Avocatin B, in the intricate process of fatty acid oxidation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting fatty acid metabolism in various pathological conditions, including metabolic disorders and cancer.

Core Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound exerts its biological effects primarily by inhibiting mitochondrial fatty acid oxidation.[4][5] This inhibition leads to a metabolic shift from fatty acid utilization to glucose oxidation.[6][7] The primary molecular targets of this compound and Avocatin B within the FAO pathway have been identified as Carnitine Palmitoyltransferase 1 (CPT1) and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[4][8][9]

Signaling Pathway of Fatty Acid Oxidation Inhibition by this compound

The following diagram illustrates the canonical fatty acid oxidation pathway and the specific points of inhibition by this compound.

FAO_Inhibition cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA ACSL CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Transport into Mitochondria Mito_Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation β-Oxidation Spiral Mito_Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA VLCAD VLCAD TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CPT1->Mito_Fatty_Acyl_CoA This compound This compound This compound->VLCAD Inhibits This compound->CPT1 Inhibits

This compound inhibits CPT1 and VLCAD in fatty acid oxidation.

Downstream Metabolic Consequences of FAO Inhibition

The inhibition of FAO by this compound triggers a cascade of downstream metabolic changes. By blocking the primary pathway for fat catabolism, cells are forced to rely more heavily on glucose for energy production. This metabolic reprogramming has different consequences depending on the cellular context.

Downstream_Effects This compound This compound FAO_Inhibition Fatty Acid Oxidation Inhibition This compound->FAO_Inhibition Glucose_Oxidation Increased Glucose Oxidation FAO_Inhibition->Glucose_Oxidation ROS_Production Reduced ROS Production FAO_Inhibition->ROS_Production NADPH_Levels Decreased NADPH Levels FAO_Inhibition->NADPH_Levels Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Oxidation->Insulin_Sensitivity Apoptosis Induction of Apoptosis (in cancer cells) NADPH_Levels->Apoptosis

Metabolic consequences of this compound-mediated FAO inhibition.

Quantitative Data on the Effects of Avocatin B

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Avocatin B on fatty acid oxidation and related metabolic parameters.

Table 1: In Vitro Effects of Avocatin B on Cellular Metabolism

Cell LineTreatmentEffectQuantitative MeasurementReference
INS-1 (832/13)25 µM AvoB + 0.5 mM PalmitateInhibition of FAO~50% reduction in ¹⁴C-palmitate oxidation[10]
C2C12 myotubesAvoBInhibition of FAOComplete inhibition of FAO[11]
Primary AML cellsAvoBCytotoxicityEC50: 3.9 ± 2.5 µM[9]
TEX leukemia cellsThis compoundCytotoxicityIC50: 3.10 ± 0.14 µM[2]
OCI-AML2 cellsThis compoundCytotoxicityIC50: 11.53 ± 3.32 µM[2]

Table 2: In Vivo Effects of Avocatin B in a Diet-Induced Obesity Mouse Model

ParameterTreatment GroupControl GroupOutcomeReference
Body WeightAvoB supplemented high-fat dietHigh-fat dietSignificantly less weight gain[12]
Glucose ToleranceAvoB supplemented high-fat dietHigh-fat dietImproved glucose tolerance[6]
Insulin SensitivityAvoB supplemented high-fat dietHigh-fat dietIncreased insulin sensitivity[6]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies to evaluate the role of Avocatin B in fatty acid oxidation.

1. In Vitro Fatty Acid Oxidation Assay

  • Cell Lines: INS-1 (832/13) pancreatic β-islet cells, C2C12 myotubes, primary acute myeloid leukemia (AML) cells.[6][10][11]

  • Treatment: Cells are typically pre-incubated with Avocatin B at various concentrations (e.g., 25 µM) for a specified duration (e.g., 24 hours) in the presence of a fatty acid substrate like palmitate.[10]

  • Assay Principle: The rate of fatty acid oxidation is measured by quantifying the production of radiolabeled metabolites from a radiolabeled fatty acid substrate (e.g., [¹⁴C]palmitate). Complete oxidation is determined by measuring the amount of ¹⁴CO₂ produced, while incomplete oxidation is assessed by measuring the acid-soluble metabolites.[10]

  • Workflow:

FAO_Assay_Workflow Start Cell Seeding Treatment Treatment with AvoB and [¹⁴C]palmitate Start->Treatment Incubation Incubation Treatment->Incubation CO2_Trapping Trapping of ¹⁴CO₂ Incubation->CO2_Trapping Lysis Cell Lysis Incubation->Lysis Scintillation Scintillation Counting CO2_Trapping->Scintillation ASM_Separation Separation of Acid Soluble Metabolites (ASMs) Lysis->ASM_Separation ASM_Separation->Scintillation Data_Analysis Data Analysis Scintillation->Data_Analysis

Workflow for in vitro fatty acid oxidation assay.

2. High-Resolution Respirometry

  • Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and substrate utilization.

  • Instrumentation: High-resolution respirometry systems (e.g., Oroboros Oxygraph-2k).

  • Protocol:

    • Cells are treated with Avocatin B as described above.

    • After treatment, cells are harvested and resuspended in a respiration medium.

    • Basal OCR is measured.

    • A series of inhibitors and uncouplers are added to assess different aspects of mitochondrial function:

      • Oligomycin: Inhibits ATP synthase to determine ATP-linked respiration.

      • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and induces maximal respiration.

      • Rotenone and Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down electron transport chain activity and measure non-mitochondrial oxygen consumption.

  • Data Analysis: OCR is normalized to cell number or protein content.[10]

3. Animal Studies: Diet-Induced Obesity Model

  • Animal Model: C57BL/6 mice are typically used.

  • Diet: Mice are fed a high-fat diet (HFD), often with 60% of calories from fat, for a period of 8-12 weeks to induce obesity and insulin resistance.[6][12]

  • Treatment: A subset of the HFD-fed mice receives Avocatin B orally, while the control group receives a vehicle.[6]

  • Assessments:

    • Body Weight and Composition: Monitored throughout the study.

    • Glucose Tolerance Test (GTT): Mice are fasted and then administered a bolus of glucose. Blood glucose levels are measured at various time points to assess glucose clearance.

    • Insulin Tolerance Test (ITT): Insulin is administered to fasted mice, and blood glucose is monitored to evaluate insulin sensitivity.

    • Ex Vivo Muscle and Adipose Tissue Analysis: Tissues are collected to analyze gene and protein expression related to FAO and glucose metabolism.

Conclusion

This compound, a key bioactive component of Avocatin B found in avocados, is a potent inhibitor of mitochondrial fatty acid oxidation. By targeting key enzymes such as CPT1 and VLCAD, this compound induces a metabolic shift from fatty acid to glucose utilization. This mechanism of action underlies its therapeutic potential in conditions characterized by metabolic dysregulation. In models of diet-induced obesity, Avocatin B improves glucose tolerance and insulin sensitivity.[6][7] In the context of acute myeloid leukemia, where cancer cells are heavily reliant on FAO, Avocatin B selectively induces apoptosis.[9][13] The favorable safety profile of Avocatin B observed in early human studies further supports its development as a potential therapeutic agent.[6] Further research is warranted to fully elucidate the specific roles of this compound and its therapeutic applications in a clinical setting.

References

An In-depth Technical Guide to the Stereochemistry and Biological Activity of Avocadyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avocadyne, a 17-carbon polyhydroxylated fatty alcohol found in avocados, has garnered significant interest for its potent biological activities, including anti-leukemia and anti-viral properties.[1][2] The efficacy of this compound is intrinsically linked to its stereochemistry, with the (2R,4R)-stereoisomer demonstrating the most significant therapeutic potential. This technical guide provides a comprehensive overview of the stereochemistry of this compound, its mechanism of action through the inhibition of fatty acid oxidation, and detailed experimental protocols for its study. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Stereochemistry of this compound

This compound possesses two stereocenters at the C-2 and C-4 positions, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).[3] The spatial arrangement of the hydroxyl groups at these chiral centers is a critical determinant of the molecule's biological activity.

Table 1: this compound Stereoisomers and their Configurations

StereoisomerConfiguration at C-2Configuration at C-4
1 RR
2 SS
3 RS
4 SR

Research has unequivocally demonstrated that the (2R,4R)-stereoisomer of this compound is the most biologically active form.[3] Stereoisomers with an (S)-configuration at either stereocenter exhibit significantly reduced or no activity against cancer cell lines.[3] This highlights the stringent structural requirements for the molecular interactions of this compound with its biological targets.

Biological Activity and Mechanism of Action

The primary biological activity of this compound, particularly its anti-leukemia effects, stems from its ability to inhibit mitochondrial fatty acid oxidation (FAO).[1][3] Specifically, the (2R,4R)-stereoisomer of this compound directly targets and inhibits the enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD).[3]

VLCAD is a key enzyme in the beta-oxidation of long-chain fatty acids, catalyzing the initial dehydrogenation step.[1][4][5] By inhibiting VLCAD, this compound disrupts the breakdown of fatty acids, leading to an accumulation of lipid intermediates and a depletion of acetyl-CoA, which is crucial for the tricarboxylic acid (TCA) cycle and subsequent ATP production.[3] This metabolic disruption selectively induces apoptosis in cancer cells, such as acute myeloid leukemia (AML) cells, which are often highly dependent on FAO for their energy and biosynthetic needs, while sparing normal cells.[3]

Table 2: Quantitative Analysis of this compound Stereoisomer Activity

StereoisomerCell LineAssayEndpointResultReference
(2R,4R)-avocadyneTEX, AML2Cell Viability (72h)% Cell Death (at 10 µM)~80-90%[3]
(2S,4S)-avocadyneTEX, AML2Cell Viability (72h)% Cell Death (at 10 µM)No significant cell death[3]
(2R,4S)-avocadyneTEX, AML2Cell Viability (72h)% Cell Death (at 10 µM)No significant cell death[3]
(2S,4R)-avocadyneTEX, AML2Cell Viability (72h)% Cell Death (at 10 µM)No significant cell death[3]
(2R,4R)-avocadyneAML patient cellsFAO Inhibition (12h)Palmitate accumulation (at 50 µM)Significant increase[3]
(2R,4R)-avocadyneAML patient cellsFAO Inhibition (12h)Acetyl-carnitine decrease (at 50 µM)Significant decrease[3]
Signaling Pathway of this compound Action

The following diagram illustrates the fatty acid oxidation pathway and the specific point of inhibition by (2R,4R)-avocadyne.

FAO_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA_synth Acyl-CoA Synthetase LCFA->AcylCoA_synth LCFA_CoA Long-Chain Acyl-CoA AcylCoA_synth->LCFA_CoA CPT1 CPT1 LCFA_CoA->CPT1 Transport into Mitochondria LCFA_CoA_mito Long-Chain Acyl-CoA VLCAD VLCAD LCFA_CoA_mito->VLCAD Enoyl_CoA Trans-2-Enoyl-CoA VLCAD->Enoyl_CoA Beta_Ox Further Beta-Oxidation Steps Enoyl_CoA->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA This compound (2R,4R)-Avocadyne This compound->VLCAD Inhibition

Caption: Fatty acid oxidation pathway and this compound's point of inhibition.

Experimental Protocols

De Novo Asymmetric Synthesis of (2R,4R)-Avocadyne

The synthesis of the biologically active (2R,4R)-avocadyne can be achieved through a stereodivergent approach starting from an achiral acylpyruvate derivative.[6][7] A detailed, step-by-step protocol is beyond the scope of this guide; however, the key synthetic transformations are outlined below. The synthesis generally involves:

  • Noyori Asymmetric Reduction: This step establishes the initial stereocenter.

  • Diastereoselective Chelate- or Directed Reduction of a β-hydroxyketone: This second reduction sets the stereochemistry of the second hydroxyl group.

  • Ester Reduction to a Primary Alcohol: The final step yields the this compound molecule.

For a detailed synthetic protocol, researchers are directed to the primary literature.[6]

Cell Viability Assay using Flow Cytometry

This protocol is for assessing the cytotoxicity of this compound stereoisomers on acute myeloid leukemia (AML) cell lines.

  • Cell Culture: Culture AML cell lines (e.g., TEX, OCI-AML2) in appropriate media and conditions.

  • Treatment: Seed cells at a density of 1 x 10^6 cells/mL and treat with 10 µM of each this compound stereoisomer or DMSO as a vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Staining: After incubation, wash the cells with PBS and stain with a viability dye such as propidium iodide (PI) or 7-aminoactinomycin D (7-AAD) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Exclude dead cells based on the fluorescence of the viability dye. The percentage of cell death can be quantified by comparing the treated samples to the control.[3][8]

VLCAD Co-Immunoprecipitation

This protocol is designed to demonstrate the direct interaction between this compound and the VLCAD enzyme.[3]

  • Cell Treatment: Treat AML2 cells (10 x 10^6) with 10 µM of each this compound stereoisomer for 3 hours.

  • Cell Lysis: Lyse the cells with a suitable buffer (e.g., RIPA buffer) to extract proteins.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-VLCAD antibody to form an antibody-antigen complex.

    • Add protein A/G magnetic beads to the lysate to capture the antibody-VLCAD complex.

    • Wash the beads to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis:

    • Immunoblotting: Confirm the enrichment of VLCAD in the eluate by Western blotting using an anti-VLCAD antibody.

    • LC/MS/MS Analysis: Analyze the eluate using liquid chromatography-tandem mass spectrometry (LC/MS/MS) to detect and quantify the presence of this compound, confirming its binding to VLCAD.[3]

Experimental Workflow for VLCAD Co-Immunoprecipitation

The following diagram outlines the workflow for the co-immunoprecipitation experiment.

CoIP_Workflow cluster_analysis Analysis A Treat AML2 cells with this compound Stereoisomers B Lyse cells to extract proteins A->B C Incubate lysate with anti-VLCAD antibody B->C D Add Protein A/G magnetic beads C->D E Wash beads to remove non-specific proteins D->E F Elute bound proteins E->F G Immunoblot for VLCAD F->G H LC/MS/MS for this compound F->H

Caption: Workflow for VLCAD co-immunoprecipitation.

Conclusion

The stereochemistry of this compound is a critical factor governing its biological activity, with the (2R,4R)-stereoisomer demonstrating potent and selective anti-leukemia effects. This activity is mediated through the direct inhibition of the fatty acid oxidation enzyme VLCAD. The detailed experimental protocols and structured data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and its derivatives. A thorough understanding of its structure-activity relationship is paramount for the successful development of this compound-based therapeutics. Future clinical investigations should focus exclusively on the active (2R,4R)-stereoisomer.[3]

References

Preclinical Efficacy of Avocadyne in Leukemia: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the preclinical research investigating Avocadyne, a key component of Avocatin B, as a potential therapeutic agent for leukemia, with a primary focus on Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated that this compound selectively targets and eliminates leukemia stem cells (LSCs) by inhibiting the mitochondrial enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), a critical component of the fatty acid oxidation (FAO) pathway. This targeted disruption of cancer cell metabolism leads to increased reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death, while sparing healthy hematopoietic stem cells. This whitepaper consolidates the available quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy with high rates of relapse and mortality, particularly in older patients. A key challenge in AML treatment is the persistence of leukemia stem cells (LSCs), which are often resistant to conventional chemotherapy and contribute to disease recurrence. Recent research has identified metabolic vulnerabilities in LSCs, particularly their dependence on fatty acid oxidation (FAO) for survival and proliferation.

This compound, a natural acetogenin found in avocados, and its parent mixture, Avocatin B, have emerged as promising preclinical candidates that exploit this metabolic dependency. This document synthesizes the findings from key preclinical studies to provide a detailed resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and Avocatin B in leukemia models.

Table 1: In Vitro Cytotoxicity of Avocatin B and its Constituents

CompoundCell Line/Patient SampleIC50 / EC50 (µM)Citation
Avocatin BPrimary AML Patient Cells (n=6)3.9 ± 2.5[1]
Avocatin B-1.5 ± 0.75[1]
This compound (AYNE)TEX cells3.10 ± 0.14[2][3]
This compound (AYNE)OCI-AML2 cells11.53 ± 3.32[2][3]

Table 2: In Vivo Efficacy of Avocatin B in a Mouse Model of AML

TreatmentOutcomeQuantitative ResultCitation
Avocatin BRecovery of Healthy Stem Cells in Bone Marrow58%[4]
This compoundEffect on Leukemia in MiceElimination of LSCs with no effect on normal stem cells[5]
Avocatin BEffect on Leukemia Relapse and RecurrenceSlowed relapse and reoccurrence compared to control[4]

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of this compound and Avocatin B.

In Vitro Cell Viability and Cytotoxicity Assays
  • Cell Lines and Primary Samples: Studies utilized human AML cell lines, including TEX and OCI-AML2, as well as primary AML cells derived from patients.[2][3] Normal peripheral blood stem cells were used as controls to assess selectivity.[1][6]

  • Treatment: Cells were treated with varying concentrations of Avocatin B or its purified constituents, this compound (AYNE) and Avocadene (AENE).[7]

  • Viability Assessment: Cell viability was typically measured after a 72-hour incubation period using flow cytometry.[8]

  • Clonogenic Assays: The long-term proliferative capacity and self-renewal of AML and normal hematopoietic stem and progenitor cells were assessed using clonogenic assays in semi-solid media. Cells were treated for 14 days with the compounds.[7]

In Vivo Murine Models of AML
  • Animal Models: Mouse models of human AML were established, likely through xenotransplantation of human AML cells into immunodeficient mice.

  • Treatment Administration: Avocatin B was administered to the mice, likely through oral gavage or intraperitoneal injection, over a period of several weeks.[4]

  • Efficacy Evaluation: Treatment efficacy was evaluated by monitoring leukemia progression, which may have included measuring the percentage of leukemia cells in the bone marrow and peripheral blood, and assessing overall survival. The impact on healthy hematopoietic stem cells was also evaluated.[4][5]

Mechanism of Action Studies
  • Fatty Acid Oxidation (FAO) Assays: The effect of this compound on FAO was measured. This likely involved using radiolabeled fatty acids (e.g., [³H]palmitate) and quantifying the production of radiolabeled metabolites as a measure of FAO activity.

  • Mitochondrial Respiration Analysis: The impact on mitochondrial function was assessed by measuring the oxygen consumption rate (OCR) using techniques like Seahorse XF analysis.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were quantified using fluorescent probes, such as DCFDA, and flow cytometry.

  • Apoptosis Assays: The induction of apoptosis was confirmed using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, and by detecting the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF).[1]

  • Enzyme Inhibition Assays: The direct inhibitory effect of this compound on the enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) was likely determined using purified enzyme and substrate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in the preclinical research of this compound.

G cluster_0 This compound's Mechanism of Action in AML Cells This compound This compound VLCAD VLCAD (Very Long-Chain Acyl-CoA Dehydrogenase) This compound->VLCAD Inhibits FAO Fatty Acid Oxidation (FAO) (in Mitochondria) This compound->FAO Disrupts VLCAD->FAO Catalyzes NADPH Decrease in NADPH FAO->NADPH Maintains ROS Increase in Reactive Oxygen Species (ROS) FAO->ROS Suppresses NADPH->ROS Reduces Mito_Dysfunction Mitochondrial Dysfunction (Release of Cytochrome c, AIF) ROS->Mito_Dysfunction Induces Apoptosis Apoptosis (Programmed Cell Death) Mito_Dysfunction->Apoptosis Triggers

Caption: Molecular mechanism of this compound-induced apoptosis in AML cells.

G cluster_1 Preclinical Evaluation Workflow for this compound Start High-Throughput Screen of Natural Products In_Vitro In Vitro Studies (AML Cell Lines & Primary Cells) Start->In_Vitro Selectivity Selectivity Testing (Normal Hematopoietic Cells) In_Vitro->Selectivity MOA Mechanism of Action Studies (FAO, ROS, Apoptosis) In_Vitro->MOA In_Vivo In Vivo Studies (Mouse Models of AML) Selectivity->In_Vivo MOA->In_Vivo Clinical_Trial Phase I Clinical Trial Preparation In_Vivo->Clinical_Trial

Caption: Workflow for the preclinical development of this compound for AML.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound, a key bioactive component of Avocatin B, is a promising therapeutic candidate for AML. Its novel mechanism of action, which involves the targeted inhibition of FAO in leukemia stem cells, offers a potential avenue for overcoming the limitations of current chemotherapies. The selective cytotoxicity of this compound against AML cells while sparing normal hematopoietic cells is a particularly significant finding, suggesting a favorable therapeutic window.

Future research should focus on the continued elucidation of the structure-activity relationship of this compound and its analogues to optimize potency and drug-like properties.[8] Further in vivo studies are warranted to establish optimal dosing regimens and to evaluate the potential for combination therapies with existing anti-leukemic agents. The progression towards Phase I clinical trials will be a critical next step in determining the safety and efficacy of this compound in patients with AML.[5]

References

Avocadyne: A Technical Guide on its Bioactivity and Antiviral Potential

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While Avocadyne is noted in scientific literature for its potential antiviral properties, as of late 2025, detailed studies quantifying its efficacy against specific viruses, elucidating the precise mechanisms of viral inhibition, and specific experimental protocols for its antiviral assessment are not extensively available in the public domain.[1][2][3] This technical guide provides a comprehensive overview of the well-documented bioactivity of this compound, primarily its anti-leukemic effects and its mechanism of action, which may underpin its putative antiviral capabilities.

Core Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound, a 17-carbon acetogenin found in avocados, has been identified as a potent inhibitor of mitochondrial fatty acid oxidation (FAO).[1][4][5] Its primary molecular target is the enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) , the first and rate-limiting enzyme in the beta-oxidation of long-chain fatty acids.[1][6] By directly interacting with and inhibiting VLCAD, this compound disrupts the breakdown of fatty acids into acetyl-CoA, thereby cutting off a crucial energy source for cells that are highly dependent on FAO for their survival, such as acute myeloid leukemia (AML) cells.[1][4][6] This targeted inhibition leads to ATP depletion and selective cell death in cancer cells while sparing normal hematopoietic cells.[1][7]

Signaling Pathway: Inhibition of Mitochondrial Beta-Oxidation

The following diagram illustrates the mitochondrial fatty acid beta-oxidation pathway and the specific point of inhibition by this compound.

FAO_Pathway LCFA Long-Chain Fatty Acyl-CoA (in mitochondrial matrix) VLCAD VLCAD LCFA->VLCAD Step 1: Dehydrogenation Enoyl_CoA trans-2-Enoyl-CoA VLCAD->Enoyl_CoA Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Step 2: Hydration Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Step 3: Dehydrogenation Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Step 4: Thiolysis Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Shortened_Acyl_CoA->VLCAD Re-enters cycle This compound This compound This compound->VLCAD Inhibition

This compound inhibits the VLCAD enzyme in the fatty acid oxidation pathway.

Quantitative Data: Cytotoxicity in Leukemia Cell Lines

The cytotoxic effects of this compound have been quantified primarily in the context of its anti-leukemia activity. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against AML cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundTEX2.33 ± 0.10[1]
This compoundOCI-AML211.41 ± 1.87[1]
This compoundTEX3.10 ± 0.14[4][5]
This compoundOCI-AML211.53 ± 3.32[4][5]

Experimental Protocols

While specific protocols for this compound's antiviral assays are not available, the methodologies used to assess its anti-leukemic properties provide a framework for studying its bioactivity.

Cell Viability Assay (Anti-Leukemia)

This protocol is a generalized representation of methods used in published studies to determine the cytotoxicity of this compound against leukemia cells.[1]

  • Cell Seeding: Leukemia cell lines (e.g., TEX, OCI-AML2) are seeded in 96-well plates at a density of 1.25 x 10^5 to 1.5 x 10^5 cells/mL.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (typically from 0.1 to 100 µM) dissolved in a suitable solvent like DMSO. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Staining: After incubation, cells are washed with Phosphate-Buffered Saline (PBS) and then resuspended in PBS containing a viability dye, such as 7-aminoactinomycin D (7-AAD).

  • Flow Cytometry Analysis: The percentage of viable (dye-excluding) and non-viable (dye-positive) cells is quantified using a flow cytometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve using statistical software.[1]

Generic In Vitro Antiviral Screening Workflow

The following is a generalized workflow for conducting an in vitro antiviral screening assay, such as a cytopathic effect (CPE) reduction assay. This is a standard method in virology and is not specific to this compound.

Antiviral_Workflow A 1. Seed Host Cells in 96-well plate C 3. Treat Cells with this compound and Add Virus Inoculum A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Incubate (until CPE in virus control >80%) C->D E 5. Quantify Cell Viability (e.g., Neutral Red Staining) D->E F 6. Data Analysis (Calculate EC50 and CC50) E->F

A generalized workflow for in vitro antiviral compound screening.

Hypothetical Antiviral Mechanism: Targeting Host Lipid Metabolism

Many viruses manipulate the host cell's metabolic pathways to support their replication.[8][9] Specifically, the synthesis and breakdown of lipids are often hijacked to provide the necessary building blocks for viral envelopes and to supply the energy required for viral replication.[8][10]

Given that this compound's established mechanism is the potent inhibition of fatty acid oxidation, it is plausible that its noted antiviral properties stem from this activity. By disrupting the host cell's ability to break down fatty acids for energy, this compound could indirectly inhibit viral replication by:

  • Depriving the virus of energy: Limiting the ATP supply necessary for viral genome replication and protein synthesis.

  • Limiting viral components: Reducing the pool of acetyl-CoA, which is a precursor for the synthesis of new fatty acids and cholesterol that some viruses may require for envelope formation and assembly.

This proposed mechanism targets a host-cell pathway, which could offer a broad-spectrum antiviral strategy.

Conceptual Relationship: FAO Inhibition and Viral Replication

Antiviral_Hypothesis cluster_host Host Cell cluster_virus Virus Host_FAO Fatty Acid Oxidation (FAO) Host_Energy Energy (ATP) & Building Blocks Host_FAO->Host_Energy Viral_Rep Viral Replication & Assembly Host_Energy->Viral_Rep Hijacked by Virus This compound This compound This compound->Host_FAO Inhibition

Hypothetical antiviral action of this compound via host FAO inhibition.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of fatty acid oxidation with proven efficacy against leukemia cells. While its antiviral properties are mentioned in the literature, there is a clear need for dedicated research to:

  • Screen this compound against a panel of clinically relevant viruses.

  • Determine its quantitative efficacy (EC50) and selectivity index (SI) for specific viruses.

  • Elucidate whether the inhibition of VLCAD and fatty acid oxidation is the primary mechanism of its antiviral action.

  • Conduct in vivo studies to assess its therapeutic potential in viral infection models.

The existing data on this compound's potent and selective metabolic effects make it a compelling candidate for further investigation as a host-targeted, broad-spectrum antiviral agent.

References

Avocadyne's Impact on Mitochondrial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avocadyne, a 17-carbon acetogenin found almost exclusively in avocados, has emerged as a potent modulator of mitochondrial metabolism.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its targeted inhibition of fatty acid oxidation (FAO) and the downstream consequences for cellular bioenergetics. Through a comprehensive review of existing research, this document outlines the critical structural features of this compound required for its activity, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting mitochondrial metabolism.

Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound's primary mechanism of action is the inhibition of mitochondrial fatty acid oxidation (FAO), a critical metabolic pathway for energy production in many cell types.[1][2][3][4][5][6] Notably, this compound exhibits a high degree of specificity, primarily targeting very long-chain acyl-CoA dehydrogenase (VLCAD) , the initial and rate-limiting enzyme in the beta-oxidation of long-chain fatty acids.[1][4][5]

The inhibition of VLCAD by this compound leads to a significant reduction in the breakdown of fatty acids into acetyl-CoA.[5] This disruption of FAO has several important downstream effects on mitochondrial metabolism:

  • Decreased Mitochondrial Respiration: By limiting the supply of acetyl-CoA from fatty acids to the tricarboxylic acid (TCA) cycle, this compound hinders the production of reducing equivalents (NADH and FADH2) necessary to fuel the electron transport chain (ETC). This results in decreased oxygen consumption and overall mitochondrial respiration.[4]

  • Shift Towards Glucose Oxidation: In response to the blockade of FAO, cells may attempt to compensate by increasing their reliance on glucose metabolism.[1] This can involve an upregulation of pyruvate dehydrogenase (PDH) activity, which converts pyruvate from glycolysis into acetyl-CoA for entry into the TCA cycle.[1]

  • Induction of Cell Death in FAO-Reliant Cells: Certain pathological cell types, such as acute myeloid leukemia (AML) cells, exhibit an abnormal dependence on FAO for their proliferation and survival.[1][5] By inhibiting this crucial metabolic pathway, this compound can selectively induce cell death in these malignant cells while sparing normal cells that have greater metabolic flexibility.[1][5][6]

The (2R, 4R)-stereochemistry of this compound has been identified as being essential for its inhibitory activity against VLCAD.[1] This stereospecificity underscores the targeted nature of the interaction between this compound and its enzymatic target.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound on mitochondrial metabolism and cell viability.

Parameter Cell Line Value Reference
IC50 (Cell Viability) TEX (Leukemia)3.10 ± 0.14 µM[6]
OCI-AML2 (Leukemia)11.53 ± 3.32 µM[6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on mitochondrial metabolism.

Fatty Acid Oxidation (FAO) Assay

This protocol measures the rate of radiolabeled fatty acid oxidation.

Materials:

  • Cells of interest (e.g., AML cells)

  • Culture medium

  • This compound (or other inhibitors)

  • [¹⁴C]-Palmitate

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere.

  • Treat cells with varying concentrations of this compound or vehicle control for the desired duration.

  • Add [¹⁴C]-palmitate to the culture medium.

  • Incubate the cells to allow for the uptake and oxidation of the radiolabeled palmitate.

  • Collect the cell culture supernatant, which will contain ¹⁴CO₂ produced from palmitate oxidation.

  • Add scintillation fluid to the supernatant.

  • Measure the amount of radioactivity using a scintillation counter.

  • Normalize the results to the total protein content of the cells.

Mitochondrial Respiration Assay (High-Resolution Respirometry)

This protocol measures oxygen consumption rates in intact or permeabilized cells.

Materials:

  • High-resolution respirometer (e.g., Oroboros O2k)

  • Cells of interest

  • Respiration medium (e.g., MiR05)

  • Substrates for different respiratory chain complexes (e.g., pyruvate, malate, glutamate, succinate)

  • Inhibitors of different respiratory chain complexes (e.g., rotenone, antimycin A)

  • This compound

Procedure:

  • Harvest and resuspend cells in respiration medium.

  • Add a known number of cells to the respirometer chambers.

  • Record the basal oxygen consumption rate (ROUTINE respiration).

  • Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain (e.g., Complex I-linked respiration, Complex II-linked respiration, maximal electron transport system capacity).

  • To assess the direct effect of this compound, it can be titrated into the chambers at different points in the protocol.

  • Analyze the resulting oxygen consumption traces to determine various respiratory parameters.

Cell Viability Assay (Flow Cytometry)

This protocol quantifies the percentage of viable and non-viable cells after treatment with this compound.

Materials:

  • Cells of interest

  • Culture medium

  • This compound

  • Flow cytometer

  • Viability dye (e.g., 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI))

  • FACS buffer (e.g., PBS with 2% FBS)

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash with PBS.

  • Resuspend the cells in FACS buffer.

  • Add the viability dye (e.g., 7-AAD) and incubate in the dark.

  • Analyze the cells using a flow cytometer. The dye will enter and stain the DNA of cells with compromised membranes (non-viable cells).

  • Quantify the percentage of stained (non-viable) and unstained (viable) cells.

Visualizations

Signaling Pathway Diagram

Avocadyne_Mechanism cluster_Mitochondrion Mitochondrion Fatty_Acyl_CoA Fatty Acyl-CoA VLCAD VLCAD Fatty_Acyl_CoA->VLCAD Beta_Oxidation β-Oxidation Cascade VLCAD->Beta_Oxidation Inhibited by this compound Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ETC Electron Transport Chain TCA_Cycle->ETC NADH, FADH2 ATP ATP ETC->ATP Oxidative Phosphorylation This compound This compound This compound->VLCAD

Caption: this compound's inhibitory effect on VLCAD within the mitochondrial FAO pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Experiments cluster_Analysis Data Analysis Cell_Culture Cell Culture (e.g., AML cells) Treatment Treatment with this compound Cell_Culture->Treatment FAO_Assay Fatty Acid Oxidation Assay ([¹⁴C]-Palmitate) Treatment->FAO_Assay Respiration_Assay Mitochondrial Respiration Assay (High-Resolution Respirometry) Treatment->Respiration_Assay Viability_Assay Cell Viability Assay (Flow Cytometry) Treatment->Viability_Assay Data_Quantification Quantification of FAO Rate, Oxygen Consumption, and Cell Viability FAO_Assay->Data_Quantification Respiration_Assay->Data_Quantification Viability_Assay->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion on this compound's Effect on Mitochondrial Metabolism Statistical_Analysis->Conclusion

Caption: A typical experimental workflow to assess this compound's metabolic effects.

Conclusion and Future Directions

This compound represents a promising natural compound with a well-defined mechanism of action targeting mitochondrial fatty acid oxidation. Its ability to selectively induce cell death in FAO-dependent cancer cells highlights its therapeutic potential. Future research should focus on further elucidating the structural determinants of this compound's activity to enable the design of even more potent and specific inhibitors of VLCAD. Moreover, in vivo studies and clinical trials are warranted to fully evaluate the safety and efficacy of this compound as a novel therapeutic agent for diseases characterized by aberrant mitochondrial metabolism, such as acute myeloid leukemia and diet-induced obesity.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (2R,4R)-avocadyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4R)-avocadyne is a 17-carbon polyhydroxylated fatty alcohol originally isolated from avocado (Persea americana). This natural product has garnered significant interest in the scientific community, particularly for its potent and selective anti-leukemic properties. Research has demonstrated that (2R,4R)-avocadyne induces cell death in acute myeloid leukemia (AML) cells by inhibiting mitochondrial fatty acid oxidation (FAO).[1][2][3] The specific molecular target has been identified as very long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the FAO pathway.[1][2][3] The stereochemistry at the C-2 and C-4 positions is crucial for its bioactivity, with the (2R,4R) isomer exhibiting the highest potency. This document provides a detailed protocol for the de novo asymmetric synthesis and purification of (2R,4R)-avocadyne, based on published methodologies, to facilitate further research and development.

Biological Signaling Pathway

(2R,4R)-avocadyne exerts its anti-leukemic effects by selectively targeting the metabolic vulnerability of AML cells, which are often highly dependent on fatty acid oxidation for energy production and survival. The compound directly inhibits the enzymatic activity of very long-chain acyl-CoA dehydrogenase (VLCAD), leading to a disruption of the mitochondrial β-oxidation spiral. This inhibition results in the accumulation of long-chain fatty acids and a depletion of acetyl-CoA, which would normally fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The subsequent reduction in ATP production and disruption of mitochondrial respiration ultimately triggers apoptosis and selective death of AML cells, while sparing normal hematopoietic cells.

Caption: Signaling pathway of (2R,4R)-avocadyne in AML cells.

Experimental Protocols

The following protocols describe a de novo asymmetric synthesis of (2R,4R)-avocadyne, adapted from published literature. This multi-step synthesis involves key transformations to establish the desired stereochemistry.

Part 1: Synthesis of Key Intermediates

A crucial multi-step synthesis is required to produce the necessary precursors for the final avocadyne molecule. The initial steps focus on creating an achiral acylpyruvate derivative which then undergoes stereoselective reactions.

Part 2: Stereoselective Synthesis of (2R,4R)-avocadyne

This part of the synthesis focuses on the critical stereoselective reductions to form the desired (2R,4R) stereochemistry.

Step 1: Noyori Asymmetric Reduction

This step establishes the first stereocenter at the C-4 position.

  • Reaction: Asymmetric hydrogenation of a β-ketoester precursor.

  • Catalyst: A Ru(II)-diphosphine-diamine complex (e.g., RuCl2[(R)-BINAP][(R)-DAIPEN]).

  • Procedure: The β-ketoester is dissolved in an appropriate solvent (e.g., ethanol) and subjected to hydrogenation in the presence of the chiral ruthenium catalyst under a hydrogen atmosphere. The reaction is monitored by TLC or LC-MS until completion.

  • Work-up and Purification: The reaction mixture is concentrated, and the product is purified by flash column chromatography on silica gel.

Step 2: Diastereoselective Reduction of the β-hydroxyketone

This step establishes the second stereocenter at the C-2 position, syn to the C-4 hydroxyl group.

  • Reaction: A substrate-directed reduction of the β-hydroxyketone intermediate.

  • Reagent: Tetramethylammonium triacetoxyborohydride is a mild reducing agent that can achieve high diastereoselectivity for the anti-diol, which corresponds to the desired syn-relationship in the final product's carbon backbone numbering.

  • Procedure: The β-hydroxyketone is dissolved in a 1:1 mixture of acetone and acetic acid. Tetramethylammonium triacetoxyborohydride is added portion-wise at a controlled temperature (e.g., -20 °C to 0 °C). The reaction progress is monitored by TLC.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.

Step 3: Final Deprotection and/or Reduction

The final step involves the removal of any protecting groups and/or the reduction of an ester to the primary alcohol to yield (2R,4R)-avocadyne.

  • Reaction: Reduction of a terminal ester to a primary alcohol.

  • Reagent: A suitable reducing agent such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) is used.

  • Procedure: The ester precursor is dissolved in an anhydrous solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C or 0 °C). The reducing agent is added dropwise, and the reaction is stirred until completion.

  • Work-up and Purification: The reaction is carefully quenched, and the product is extracted and purified as described in the previous steps.

Synthesis Workflow

synthesis_workflow start Commercially Available Starting Materials acylpyruvate Achiral Acylpyruvate Derivative Synthesis (5 steps) start->acylpyruvate noyori Noyori Asymmetric Reduction acylpyruvate->noyori beta_hydroxy Diastereoselective Reduction of β-hydroxyketone noyori->beta_hydroxy final_steps Ester Reduction & Deprotection beta_hydroxy->final_steps purification Purification final_steps->purification final_product (2R,4R)-avocadyne purification->final_product

Caption: Workflow for the de novo synthesis of (2R,4R)-avocadyne.

Purification Protocol

High purity of (2R,4R)-avocadyne is essential for biological assays and potential therapeutic applications. The following purification protocol is recommended.

Method: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective for the purification of long-chain aliphatic polyols. The exact gradient will depend on the polarity of the impurities. A starting gradient of 10% ethyl acetate in hexanes, gradually increasing to 50-60% ethyl acetate, is a good starting point.

  • Procedure:

    • The crude (2R,4R)-avocadyne is dissolved in a minimal amount of dichloromethane or the mobile phase.

    • The dissolved sample is loaded onto the pre-equilibrated silica gel column.

    • The column is eluted with the gradient mobile phase, and fractions are collected.

    • Fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

    • The pure fractions are combined and the solvent is removed under reduced pressure to yield purified (2R,4R)-avocadyne.

Method: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining very high purity material, preparative HPLC can be employed.

  • Column: A reverse-phase C18 column is suitable for this non-polar molecule.

  • Mobile Phase: A gradient of acetonitrile in water or methanol in water.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or an evaporative light scattering detector (ELSD) can be used.

  • Procedure: The partially purified product from flash chromatography is dissolved in the mobile phase and injected onto the preparative HPLC system. Fractions corresponding to the main peak are collected, combined, and the solvent is removed to yield highly pure (2R,4R)-avocadyne.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of (2R,4R)-avocadyne and its characterization.

Table 1: Summary of Synthetic Step Yields

StepDescriptionTypical Yield (%)
1Noyori Asymmetric Reduction85 - 95
2Diastereoselective Reduction70 - 85
3Final Ester Reduction80 - 90
Overall Total Synthesis ~50 - 70

Table 2: Characterization and Purity Data for (2R,4R)-avocadyne

Analysis MethodParameterResult
Purity
HPLCPurity>98%
Identity
¹H NMRChemical Shifts (ppm)Consistent with the published data for (2R,4R)-avocadyne.
¹³C NMRChemical Shifts (ppm)Consistent with the published data for (2R,4R)-avocadyne.
HRMS[M+Na]⁺ or [M+H]⁺Calculated and found masses should match within a 5 ppm error margin.
Optical Rotation[α]DSpecific rotation value should be consistent with the (2R,4R) enantiomer.

References

In Vitro Assay for Testing Avocadyne's Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocadyne, a 17-carbon acetogenin derived from avocados, has demonstrated significant cytotoxic effects, particularly against acute myeloid leukemia (AML) cells. Its primary mechanism of action involves the inhibition of very long-chain acyl-CoA dehydrogenase (VLCAD), a critical enzyme in the mitochondrial fatty acid β-oxidation pathway. This inhibition leads to a depletion of cellular ATP, ultimately triggering apoptosis in cancer cells that are highly dependent on fatty acid metabolism. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro using established colorimetric and luminescent assays.

Data Presentation

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as reported in the literature. This data can serve as a reference for designing dose-response experiments.

Table 1: IC50 Values of this compound in Leukemia Cell Lines

Cell LineIC50 (µM)Exposure Time (hours)
TEX2.33 ± 0.1072
OCI-AML211.41 ± 1.8772

Table 2: Recommended Concentration Range for this compound Cytotoxicity Assays

Cell Line TypeRecommended Starting Concentration (µM)Recommended Highest Concentration (µM)
Leukemia Cell Lines (e.g., TEX, OCI-AML2)0.150
Other Cancer Cell Lines1100

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is required for in vitro assays.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Protocol:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.84 mg of this compound (Molecular Weight: 284.4 g/mol ) in 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., TEX, OCI-AML2)

    • Complete cell culture medium

    • 96-well clear flat-bottom plates

    • This compound stock solution (10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

    • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well clear flat-bottom plates

    • This compound stock solution (10 mM in DMSO)

    • LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

    • Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (no-treatment), maximum LDH release (lysis buffer provided in the kit), and vehicle control.

    • Incubate the plate for the desired exposure time.

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution (as per the kit instructions) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Apoptosis Assessment using Caspase-3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well white opaque flat-bottom plates

    • This compound stock solution (10 mM in DMSO)

    • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Protocol:

    • Seed cells in a 96-well white opaque plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

    • Treat the cells with serial dilutions of this compound. Include a vehicle control and a no-treatment control.

    • Incubate the plate for the desired exposure time.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by shaking the plate on an orbital shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the luminescence signal to the cell number (if performing a parallel viability assay) or express it as a fold change relative to the no-treatment control.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_endpoints Endpoint Measurement cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution (DMSO) treat_cells Treat with This compound Dilutions prep_this compound->treat_cells prep_cells Cell Culture (e.g., AML cell lines) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Cytotoxicity) incubate->ldh caspase Caspase-3/7 Assay (Apoptosis) incubate->caspase read_plate Measure Absorbance/ Luminescence mtt->read_plate ldh->read_plate caspase->read_plate calc_results Calculate % Viability/ Cytotoxicity/Apoptosis read_plate->calc_results dose_response Generate Dose-Response Curves & IC50 calc_results->dose_response

Caption: Experimental workflow for assessing this compound's cytotoxicity.

Signaling_Pathway cluster_fao Mitochondrial Fatty Acid β-Oxidation cluster_apoptosis Apoptosis Cascade LCFA Long-Chain Fatty Acyl-CoA VLCAD VLCAD LCFA->VLCAD Enoyl_CoA trans-Δ2-Enoyl-CoA VLCAD->Enoyl_CoA X Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA ATP_prod ATP Production TCA->ATP_prod Procaspase9 Pro-caspase-9 ATP_prod->Procaspase9 Depletion leads to Apoptosome formation Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 Activation Caspase37 Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis This compound This compound This compound->VLCAD Inhibition

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Application Notes and Protocols for Culturing AML Cell Lines for Avocadyne Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a type of cancer characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. While standard chemotherapy can induce remission, relapse is common, often due to the survival of leukemia stem cells (LSCs). Recent research has highlighted a metabolic vulnerability in AML cells, particularly their dependence on fatty acid oxidation (FAO) for survival and proliferation.

Avocadyne, a lipid derived from avocados, has emerged as a promising therapeutic agent that selectively targets and eliminates AML cells, including LSCs, while sparing normal hematopoietic cells. Its mechanism of action involves the inhibition of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), a key enzyme in the FAO pathway. This inhibition leads to a depletion of ATP, an increase in reactive oxygen species (ROS), and ultimately, apoptosis in AML cells. The most active stereoisomer of this compound is the (2R,4R) form.

These application notes provide detailed protocols for the culture of common AML cell lines (HL-60, THP-1, and KG-1) and for their treatment with this compound. Furthermore, we describe standard assays to evaluate the effects of this compound on cell viability, apoptosis, and cell cycle progression.

Data Presentation

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in different AML cell lines after a 72-hour treatment.

Cell LineIC50 (µM)
TEX3.10 ± 0.14
OCI-AML211.53 ± 3.32

Data extracted from Tcheng et al., 2021.

Experimental Protocols

Culturing of AML Cell Lines

a) HL-60 Cell Culture Protocol

  • General Information: HL-60 is a human promyelocytic leukemia cell line. These cells grow in suspension.

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding Density: Initiate cultures at 1 x 10^5 cells/mL.

  • Subculturing:

    • Monitor cell density and viability regularly.

    • When the cell density reaches 8 x 10^5 to 1 x 10^6 cells/mL, subculture the cells.

    • Aseptically transfer the desired volume of cell suspension to a new flask containing fresh, pre-warmed growth medium to achieve a final density of 1 x 10^5 cells/mL.

    • Change the medium every 2-3 days.

b) THP-1 Cell Culture Protocol

  • General Information: THP-1 is a human monocytic leukemia cell line that grows in suspension.

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 0.05 mM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding Density: Initiate cultures at 2 x 10^5 cells/mL.

  • Subculturing:

    • Subculture when the cell density reaches 8 x 10^5 cells/mL. Do not exceed 1 x 10^6 cells/mL.

    • Centrifuge the cell suspension at 125 x g for 5 minutes.

    • Resuspend the cell pellet in fresh, pre-warmed growth medium at a density of 2 x 10^5 cells/mL.

    • Change the medium every 2-3 days.

c) KG-1 Cell Culture Protocol

  • General Information: KG-1 is a human acute myelogenous leukemia cell line that grows in suspension.

  • Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding Density: Initiate cultures at 3 x 10^5 cells/mL.

  • Subculturing:

    • Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

    • To subculture, simply add fresh medium to dilute the culture to the desired seeding density. Alternatively, centrifuge the cells and resuspend in fresh medium.

    • Change the medium every 2-3 days.

This compound Treatment Protocol
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.

  • Cell Seeding: Seed the AML cells in multi-well plates at the desired density in their respective complete growth medium.

  • Treatment:

    • Prepare serial dilutions of this compound from the stock solution in the complete growth medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells (if necessary, by centrifugation for suspension cells) and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Analysis: Following incubation, proceed with the desired assays to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)
  • After the this compound treatment period, add MTT reagent (0.5 mg/mL final concentration) to each well.

  • Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Incubate for at least 4 hours at 37°C, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Harvest the cells after this compound treatment by centrifugation (125 x g for 5 minutes).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)
  • Harvest the cells after this compound treatment by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and then incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.

Mandatory Visualization

Avocadyne_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis This compound This compound VLCAD VLCAD This compound->VLCAD Inhibits Fatty_Acid Fatty Acid FAO Fatty Acid Oxidation Fatty_Acid->FAO Substrate VLCAD->FAO Catalyzes ATP ATP Production FAO->ATP Leads to ROS ROS Production FAO->ROS Inhibition leads to Increased Mito_Damage Mitochondrial Damage ROS->Mito_Damage Induces Cyto_C Cytochrome c Release Mito_Damage->Cyto_C Causes Caspase_Activation Caspase Activation Cyto_C->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: this compound's mechanism of action in AML cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_analysis Data Analysis cluster_results Results Start Start with Cryopreserved AML Cell Line (HL-60, THP-1, or KG-1) Thaw Thaw and Culture Cells Start->Thaw Expand Expand Cell Culture Thaw->Expand Seed Seed Cells in Multi-well Plates Expand->Seed Treat Treat with this compound (and Vehicle Control) Seed->Treat Incubate Incubate for 24, 48, 72h Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubate->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Incubate->Cell_Cycle IC50 Determine IC50 Viability->IC50 Apoptosis_Rate Quantify Apoptosis Rate Apoptosis->Apoptosis_Rate Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist

Caption: Experimental workflow for this compound treatment.

Application Notes and Protocols: Preparing Avocadyne in DMSO for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Avocadyne, a 17-carbon polyhydroxylated fatty alcohol derived from avocados (Persea americana), is a bioactive lipid with significant potential in cancer research.[1] Its primary mechanism of action involves the selective inhibition of mitochondrial fatty acid oxidation (FAO), a metabolic pathway crucial for the survival and proliferation of certain cancer cells, particularly Acute Myeloid Leukemia (AML).[1][2] this compound targets very long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the FAO pathway, leading to the disruption of energy metabolism and subsequent apoptosis in cancer cells, while notably sparing normal, healthy cells.[1][2]

Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro cell culture experiments. These application notes provide detailed protocols for the solubilization and preparation of this compound in DMSO, ensuring reproducibility and efficacy in cell-based assays.

This compound: Physicochemical Properties

A summary of key quantitative data for this compound is presented below. The biologically active form is the (2R,4R)-stereoisomer.[1][2]

PropertyValueReference(s)
IUPAC Name heptadec-16-yne-1,2,4-triol[3]
Synonyms 16-Heptadecyne-1,2,4-triol[4]
Molecular Formula C₁₇H₃₂O₃[3]
Molecular Weight 284.43 g/mol [1][5]
CAS Number 24607-05-4[1][3][5]
Appearance Solid[3]
Melting Point 76 °C[3][5]
Storage (Solid) 2°C - 8°C[5]

Mechanism of Action: Inhibition of Fatty Acid Oxidation (FAO)

Acute Myeloid Leukemia (AML) cells exhibit a unique metabolic dependency on the mitochondrial fatty acid oxidation (FAO) pathway for energy production and proliferation.[2] this compound selectively exploits this dependency. It targets and inhibits very long-chain acyl-CoA dehydrogenase (VLCAD) , the first and rate-limiting enzyme in the beta-oxidation of long-chain fatty acids.[2] This blockade halts the breakdown of fatty acids into acetyl-CoA, thereby starving the cancer cells of a critical energy source and inducing apoptosis. Normal hematopoietic cells, which are less reliant on FAO, are largely unaffected, providing a therapeutic window for this compound's anti-leukemic activity.[6]

FAO_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) CPT1 CPT1 LCFA_CoA LCFA-CoA VLCAD VLCAD MTP Mitochondrial Trifunctional Protein VLCAD->MTP β-oxidation steps Apoptosis Apoptosis VLCAD->Apoptosis Inhibition leads to AcetylCoA Acetyl-CoA MTP->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain (ETC) TCA->ETC NADH, FADH₂ ATP ATP (Energy) ETC->ATP LCFA_CoA->VLCAD This compound This compound This compound->VLCAD Inhibition

Figure 1. this compound's inhibition of the Fatty Acid Oxidation (FAO) pathway.

Protocols for Preparing this compound in DMSO

Strict aseptic techniques should be followed when preparing solutions for cell culture experiments.

Protocol 1: Preparation of Concentrated Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in 100% DMSO.

Materials:

  • This compound powder (MW: 284.43 g/mol )

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Pre-weighing: Before opening, centrifuge the vial of this compound powder briefly to ensure all solid material is at the bottom.

  • Weighing: Aseptically weigh out a precise amount of this compound powder. For example, weigh 2.84 mg of this compound.

  • Solubilization: Add the weighed this compound to a sterile tube. Using a calibrated pipette, add the calculated volume of 100% DMSO to achieve the desired concentration.

    • Calculation for 10 mM Stock:

      • Volume (L) = Moles / Concentration (mol/L)

      • Moles = Mass (g) / Molecular Weight ( g/mol ) = 0.00284 g / 284.43 g/mol = ~1.0 x 10⁻⁵ mol

      • Volume (L) = 1.0 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1.0 mL

    • Therefore, add 1.0 mL of DMSO to 2.84 mg of this compound to make a 10 mM stock solution.

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This is crucial to prevent degradation from repeated freeze-thaw cycles.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationNotes
-20°C Up to 1 monthFor short-term storage.
-80°C Up to 6 monthsRecommended for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the serial dilution of the DMSO stock solution into cell culture medium to achieve the final desired experimental concentration.

Procedure:

  • Thaw Stock: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation and pipetting errors, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture plates containing cells and medium to reach the final desired concentration.

    • Example Calculation for a 10 µM final concentration in a 1 mL well:

      • Using the formula M₁V₁ = M₂V₂

      • (10,000 µM) * V₁ = (10 µM) * (1000 µL)

      • V₁ = (10 * 1000) / 10000 = 1 µL

      • Add 1 µL of the 10 mM stock solution to 999 µL of medium in the well.

  • Vehicle Control: It is critical to prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to control wells. The final concentration of DMSO must be identical across all experimental and control groups.

  • Mixing: Gently mix the contents of the wells by swirling the plate to ensure even distribution of the compound.

Workflow cluster_prep Preparation cluster_storage Storage cluster_exp Experiment Powder This compound Powder Stock 10 mM Stock Solution (in DMSO) Powder->Stock DMSO 100% DMSO DMSO->Stock Control Vehicle Control (DMSO only) DMSO->Control Same final % Aliquot Aliquot into Single-Use Tubes Stock->Aliquot Store Store at -80°C Aliquot->Store Dilute Dilute in Culture Medium Store->Dilute Thaw one aliquot Treat Treat Cells Dilute->Treat

Figure 2. Workflow for preparing this compound for cell culture experiments.

Experimental Considerations

DMSO Cytotoxicity

While an effective solvent, DMSO can be cytotoxic at higher concentrations.[7] The final concentration of DMSO in the cell culture medium should be kept as low as possible. A solvent tolerance assay is recommended for each new cell line.

Table 3: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO % (v/v)Cell Type SuitabilityExpected EffectReference(s)
≤ 0.1% Primary Cells, Sensitive Cell LinesGenerally considered safe with minimal to no cytotoxicity.[8]
≤ 0.5% Most immortalized cell linesWidely used and tolerated by many robust cell lines.[2][8]
> 0.5% - 1.0% Some tolerant cell linesMay induce off-target effects or cytotoxicity; requires validation.[8][9]
≥ 2.0% Not RecommendedSignificant cytotoxicity observed in most cell types.
Solubility and Precipitation

This compound's high lipophilicity means it may precipitate when a concentrated DMSO stock is diluted rapidly into an aqueous culture medium. To mitigate this, add the DMSO stock dropwise to the medium while gently vortexing or swirling. Stepwise dilutions are also recommended.[10]

Example Application: AML Cell Viability Assay

This is a condensed protocol for assessing the effect of this compound on the viability of Acute Myeloid Leukemia (AML) cells.

Table 4: Example Parameters for this compound Treatment of AML Cell Lines

ParameterExample ValueNotesReference(s)
Cell Lines OCI-AML2, TEXHuman AML cell lines known to be sensitive to this compound.[2][11]
Seeding Density 1.25 x 10⁵ cells/mL (OCI-AML2)Adjust based on cell line growth characteristics.[2]
Treatment Conc. 0.1 µM to 50 µMA dose-response curve is recommended.[2]
Reported IC₅₀ ~11.5 µM (OCI-AML2, 72h)The concentration that inhibits 50% of cell growth.[11]
Incubation Time 72 hoursA common endpoint for viability assays.[2]
Viability Assay 7-AAD or Propidium Iodide staining with flow cytometryQuantifies the percentage of non-viable cells.[2]

Protocol Outline:

  • Seed AML cells in a multi-well plate at the predetermined density and allow them to acclimate.

  • Prepare a series of this compound working solutions in culture medium via serial dilution from the DMSO stock.

  • Add the working solutions and vehicle controls to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Harvest the cells, stain with a viability dye (e.g., 7-AAD), and analyze using flow cytometry to determine the percentage of dead cells.

  • Calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

References

Determining the IC50 of Avocadyne in TEX and OCI-AML2 Leukemia Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Avocadyne, a natural compound derived from avocados, in two distinct acute myeloid leukemia (AML) cell lines: TEX and OCI-AML2. This compound has demonstrated potent anti-leukemia properties by selectively targeting mitochondrial fatty acid oxidation (FAO), a metabolic pathway crucial for the survival of leukemia cells.[1][2] These protocols outline the necessary steps for cell culture, preparation of this compound, execution of cell viability assays, and subsequent data analysis to calculate the IC50 values. Furthermore, this document includes a summary of known IC50 values and a diagram of the relevant signaling pathway to provide a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Data Presentation

The following table summarizes the reported IC50 values for this compound in TEX and OCI-AML2 cells after a 72-hour treatment period.

Cell LineIC50 (µM)Reference
TEX3.10 ± 0.14[3]
OCI-AML211.53 ± 3.32[3]

Signaling Pathway of this compound in AML Cells

This compound exerts its cytotoxic effects in acute myeloid leukemia (AML) cells by inhibiting fatty acid oxidation (FAO).[1][3] Specifically, it targets the mitochondrial enzyme very long-chain acyl-CoA dehydrogenase (VLCAD), leading to a disruption of downstream mitochondrial metabolism.[1] This inhibition of FAO results in increased reactive oxygen species (ROS) production and ultimately induces apoptosis (programmed cell death) in AML cells, while sparing normal blood cells.[4][5]

Avocadyne_Signaling_Pathway This compound This compound VLCAD VLCAD (Very Long-Chain Acyl-CoA Dehydrogenase) This compound->VLCAD FAO Fatty Acid Oxidation (FAO) Mitochondria Mitochondrial Metabolism FAO->Mitochondria ROS Increased ROS Mitochondria->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis CellDeath Leukemia Cell Death Apoptosis->CellDeath

This compound's mechanism of action in AML cells.

Experimental Protocols

Cell Culture

a. OCI-AML2 Cells:

  • Description: OCI-AML2 is a human acute myeloid leukemia cell line established from the peripheral blood of a 65-year-old male with AML (FAB M4).[6][7][8] These cells grow in suspension.[6][7]

  • Culture Medium: 80-90% alpha-MEM (with ribonucleosides and deoxyribonucleosides) supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS).[7][8]

  • Subculturing: Maintain cell density between 0.3 x 10^6 and 1.0 x 10^6 viable cells/mL.[9] Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.[9]

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.[9]

b. TEX Cells:

  • Description: TEX cells are a human leukemia cell line.

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 15% FBS, 2 mM L-glutamine, 2% penicillin-streptomycin, 20 ng/mL stem cell factor (SCF), and 2 ng/mL interleukin 3 (IL-3).[1]

  • Subculturing: Passage every 2-4 days.[1]

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.[1]

Preparation of this compound Stock Solution
  • Solubilization: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1]

  • Storage: Store the stock solution at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to prepare a series of working concentrations. The final DMSO concentration in the cell culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

IC50 Determination using a Cell Viability Assay (e.g., MTS Assay)

This protocol is a general guideline and can be adapted for other colorimetric viability assays like MTT or XTT.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Culture TEX and OCI-AML2 cells AvocadynePrep 2. Prepare this compound serial dilutions Seeding 3. Seed cells into a 96-well plate AvocadynePrep->Seeding Treatment 4. Add this compound dilutions to the wells Seeding->Treatment Incubation 5. Incubate for 72 hours Treatment->Incubation MTS_add 6. Add MTS reagent and incubate Incubation->MTS_add Absorbance 7. Measure absorbance at 490 nm MTS_add->Absorbance Calculation 8. Calculate % viability and determine IC50 Absorbance->Calculation

Workflow for determining the IC50 of this compound.

Materials:

  • TEX and OCI-AML2 cells in logarithmic growth phase

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

  • Sterile PBS

Procedure:

  • Cell Seeding:

    • Count the cells using a hemocytometer or an automated cell counter and determine cell viability (e.g., by trypan blue exclusion).

    • Dilute the cell suspension to the appropriate seeding density in their respective complete culture medium. A typical seeding density is between 1x10^4 and 5x10^4 cells per well in a final volume of 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (DMSO) and untreated control.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the corresponding complete culture medium at 2x the final desired concentrations.

    • Add 100 µL of the 2x this compound dilutions to the appropriate wells to achieve a final volume of 200 µL.

    • For the vehicle control wells, add medium containing the same final concentration of DMSO as the highest this compound concentration wells.

    • For the untreated control wells, add 100 µL of fresh medium.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.[1]

  • MTS Assay:

    • After the incubation period, add 20 µL of MTS reagent directly to each well.

    • Incubate the plate for an additional 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cells and the manufacturer's instructions.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

  • Calculate Percentage Viability:

    • The viability of the cells is expressed as a percentage of the vehicle-treated control cells.

    • Percentage Viability = [(Absorbance of treated cells) / (Absorbance of vehicle control cells)] x 100

  • Determine IC50:

    • Plot the percentage viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with a variable slope to determine the IC50 value. This can be performed using software such as GraphPad Prism or similar statistical software. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.[1]

Conclusion

The protocols and data presented in this document provide a comprehensive framework for researchers to accurately determine the IC50 of this compound in TEX and OCI-AML2 leukemia cell lines. Understanding the potency of this compound in different AML cellular contexts is a critical step in the preclinical evaluation of this promising anti-cancer agent. Adherence to these detailed methodologies will ensure reproducible and reliable results, facilitating further investigation into the therapeutic potential of this compound for the treatment of acute myeloid leukemia.

References

Application Note and Protocol: Fatty Acid Oxidation Assay Using Avocadyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1][2] This process involves the mitochondrial breakdown of fatty acids into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[1] Dysregulation of FAO is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and certain cancers.[3][4] Therefore, the identification and characterization of novel modulators of FAO represent a significant area of research for therapeutic development.

Avocadyne, a 17-carbon acetogenin found almost exclusively in avocados, has been identified as a potent and selective inhibitor of mitochondrial fatty acid oxidation.[3][5][6][7][8] Specifically, this compound targets and suppresses the activity of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), a key enzyme in the initial steps of long-chain fatty acid β-oxidation.[3] This application note provides a detailed protocol for a cell-based fatty acid oxidation assay to evaluate the inhibitory effects of this compound. Two common methods are described: a radiometric assay using ¹⁴C-labeled palmitate and a real-time analysis of oxygen consumption rate (OCR) using extracellular flux analyzers.

Signaling Pathway of Fatty Acid Oxidation and this compound's Site of Action

FattyAcidOxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA ACSL Acyl-Carnitine Acyl-Carnitine Acyl-CoA->Acyl-Carnitine CPT1 Mitochondrial Acyl-CoA Mitochondrial Acyl-CoA Acyl-Carnitine->Mitochondrial Acyl-CoA CPT2/CACT VLCAD VLCAD Mitochondrial Acyl-CoA->VLCAD β-oxidation (Step 1) Acetyl-CoA Acetyl-CoA VLCAD->Acetyl-CoA Multiple Steps TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ETC ETC TCA Cycle->ETC NADH, FADH₂ ATP ATP ETC->ATP This compound This compound This compound->VLCAD Inhibition

Caption: Fatty acid oxidation pathway and the inhibitory action of this compound on VLCAD.

Experimental Workflow for Fatty Acid Oxidation Assay

FAO_Workflow Cell_Seeding Seed cells in a multi-well plate Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation Pre-treatment Optional: Pre-incubate with serum-free or glucose-deprived media Overnight_Incubation->Pre-treatment Treatment Treat cells with this compound and controls (e.g., Etomoxir) Pre-treatment->Treatment Assay_Substrate Add FAO substrate (e.g., ¹⁴C-Palmitate or unlabeled Palmitate-BSA) Treatment->Assay_Substrate Incubation Incubate for a defined period Assay_Substrate->Incubation Measurement Measure FAO rate (Scintillation counting or OCR) Incubation->Measurement Data_Analysis Analyze and quantify results Measurement->Data_Analysis

Caption: General experimental workflow for the fatty acid oxidation assay.

Experimental Protocols

Protocol 1: Radiometric Fatty Acid Oxidation Assay

This protocol measures the β-oxidation of [1-¹⁴C]palmitic acid by quantifying the production of ¹⁴C-labeled acid-soluble metabolites (ASMs).[9]

A. Materials

  • Cells of interest (e.g., HepG2, C2C12 myotubes)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • [1-¹⁴C]Palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-Carnitine

  • Palmitic acid (unlabeled)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Etomoxir (positive control inhibitor of CPT1)

  • Perchloric acid (PCA)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

B. Reagent Preparation

  • Palmitate-BSA Conjugate (5 mM Palmitate, 7% BSA):

    • Prepare a 7.5% BSA solution in sterile water and warm to 42°C.[10]

    • Dissolve sodium palmitate in water by heating in a boiling water bath.[10]

    • Cool the palmitate solution to approximately 70°C and immediately add the warm BSA solution.[10]

    • Incubate at 42°C for 30 minutes.[10]

  • ¹⁴C-Palmitate Working Solution:

    • Dry down the required amount of [1-¹⁴C]palmitic acid under a stream of nitrogen.

    • Resuspend in the prepared Palmitate-BSA conjugate to achieve the desired final specific activity (e.g., 0.4 µCi/mL).[10]

  • Assay Medium:

    • Prepare serum-free cell culture medium containing 1 mM L-Carnitine.[10]

    • Add the ¹⁴C-Palmitate-BSA working solution to the assay medium to a final concentration of 100 µM palmitate.[10]

C. Experimental Procedure

  • Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[1]

  • Overnight Incubation: Incubate the cells overnight at 37°C in a CO₂ incubator.[1]

  • Cell Treatment:

    • Wash the cells twice with warm PBS.

    • Add fresh serum-free medium containing various concentrations of this compound, vehicle control, and a positive control (e.g., 40 µM Etomoxir).

    • Pre-incubate for 1-2 hours.

  • Initiation of FAO Assay:

    • Remove the treatment medium and add the prepared ¹⁴C-Palmitate Assay Medium to each well.[10]

    • Seal the plate with parafilm and incubate at 37°C for 3 hours.[10]

  • Termination and Sample Collection:

    • After incubation, place the plate on ice and add cold perchloric acid to each well to a final concentration of 0.5 M to lyse the cells and precipitate macromolecules.

    • Transfer the cell lysates to microcentrifuge tubes.

    • Centrifuge at ≥14,000 x g for 10 minutes at 4°C.[10]

  • Measurement:

    • Transfer a defined volume of the supernatant (containing the ¹⁴C-labeled ASMs) to a scintillation vial.[10]

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

D. Data Analysis

  • Determine the specific activity of the ¹⁴C-Palmitate in the assay medium (cpm/nmol).

  • Calculate the rate of fatty acid oxidation as nmol of ¹⁴C-Palmitate converted to ASMs per unit of time per mg of protein.

  • Normalize the results to the vehicle control.

Protocol 2: Seahorse XF Fatty Acid Oxidation Assay

This protocol measures the oxygen consumption rate (OCR) in real-time to assess the rate of fatty acid oxidation using an Agilent Seahorse XF Analyzer.[11][12]

A. Materials

  • Cells of interest

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Palmitate-BSA FAO Substrate[13][14]

  • Seahorse XF Base Medium

  • L-Carnitine

  • This compound

  • Etomoxir

  • Seahorse XFp/XFe96/XFe24 Analyzer and associated consumables

B. Reagent Preparation

  • Assay Medium: Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine.[1] Adjust pH to 7.4.

  • Compound Plate Preparation: Prepare a utility plate with injection ports containing this compound, vehicle control, and other test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A for a mito stress test). Etomoxir is used as a control to confirm that the measured OCR is due to long-chain fatty acid oxidation.[11]

C. Experimental Procedure

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

  • Cell Treatment:

    • One hour before the assay, wash the cells with the prepared assay medium.

    • Replace the medium with fresh assay medium containing the Palmitate-BSA FAO substrate.

    • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.

  • Assay Execution:

    • Place the cell culture plate in the Seahorse XF Analyzer.

    • Perform an initial measurement of the basal OCR.

    • Inject this compound, vehicle control, or Etomoxir from the compound plate and monitor the change in OCR.

    • Subsequent injections of mitochondrial stress test compounds can be performed to assess maximal respiration and spare respiratory capacity.[11]

D. Data Analysis

  • The Seahorse XF software will calculate OCR in real-time.

  • Compare the OCR in this compound-treated wells to the vehicle control wells. A decrease in OCR upon this compound injection indicates inhibition of fatty acid oxidation.

  • Normalize the data to cell number or protein concentration.

Data Presentation

The quantitative data from these assays can be summarized in a table for clear comparison.

Treatment GroupConcentration (µM)Fatty Acid Oxidation Rate (nmol/min/mg protein)% Inhibition of FAOp-value vs. Vehicle
Vehicle Control01.52 ± 0.110%-
This compound11.18 ± 0.0922.4%<0.05
This compound50.73 ± 0.0652.0%<0.01
This compound100.41 ± 0.0573.0%<0.001
Etomoxir400.25 ± 0.0383.6%<0.001

Data are presented as mean ± standard deviation from a representative experiment (n=3). Statistical significance was determined by one-way ANOVA with post-hoc analysis.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for assessing the inhibitory effect of this compound on fatty acid oxidation in a cellular context. The radiometric assay offers a direct measurement of substrate conversion, while the Seahorse XF assay provides real-time kinetic data on mitochondrial respiration. The choice of assay will depend on the specific research question and available instrumentation. These methods are valuable tools for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other novel modulators of fatty acid metabolism.

References

Application Notes and Protocols for In Vivo Delivery of Avocadyne Using an Emulsion Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocadyne, a 17-carbon acetogenin found in avocados, has demonstrated significant potential as a therapeutic agent, particularly in the context of acute myeloid leukemia (AML). Its primary mechanism of action involves the inhibition of mitochondrial fatty acid oxidation (FAO), a metabolic pathway crucial for the survival and proliferation of certain cancer cells. Due to its lipophilic nature, in vivo delivery of this compound can be optimized using an emulsion formulation, enhancing its bioavailability and therapeutic efficacy.

These application notes provide detailed protocols for the preparation of an this compound emulsion, its in vivo administration, and subsequent evaluation of its biological effects. The methodologies are intended to guide researchers in preclinical studies aimed at exploring the therapeutic potential of this compound.

Data Presentation

In Vitro Efficacy of this compound in AML Cell Lines
Cell LineIC50 (µM)Reference
TEX3.10 ± 0.14[1]
OCI-AML211.53 ± 3.32[1]
In Vivo Efficacy of (2R,4R)-Avocadyne Emulsion in AML Mouse Models
Animal ModelTreatment GroupDosageOutcomeReference
AML2 Xenograft (NSG mice)Vehicle Emulsion-Progressive tumor growth[2]
AML2 Xenograft (NSG mice)(2R,4R)-Avocadyne Emulsion150 mg/kg/week (intraperitoneal)Suppressed tumor formation, extended survival[2]
Patient-Derived AML Xenograft (NSG mice)Vehicle Emulsion-Leukemia engraftment in bone marrow[2]
Patient-Derived AML Xenograft (NSG mice)(2R,4R)-Avocadyne Emulsion200 mg/kg/weekSignificantly reduced leukemia engraftment[2]

Signaling Pathway

The primary molecular target of this compound is the very-long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the mitochondrial fatty acid β-oxidation spiral. By inhibiting VLCAD, this compound disrupts the breakdown of long-chain fatty acids into acetyl-CoA. This leads to a depletion of Krebs cycle intermediates derived from fatty acids and a reduction in cellular energy production from this source. As a compensatory mechanism, cells may upregulate glucose metabolism. In cancer cells highly dependent on FAO, this inhibition leads to metabolic stress and apoptosis.

Avocadyne_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Avocadyne_Emulsion This compound Emulsion VLCAD VLCAD Avocadyne_Emulsion->VLCAD Inhibition Fatty_Acyl_CoA Fatty Acyl-CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Fatty_Acyl_Carnitine Fatty Acyl-Carnitine CPT1->Fatty_Acyl_Carnitine CPT2 CPT2 Fatty_Acyl_Carnitine->CPT2 Mito_Fatty_Acyl_CoA Fatty Acyl-CoA CPT2->Mito_Fatty_Acyl_CoA Mito_Fatty_Acyl_CoA->VLCAD Beta_Oxidation β-Oxidation Spiral VLCAD->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Reduced Production Apoptosis Apoptosis Beta_Oxidation->Apoptosis Induction in FAO-dependent cells Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle ATP ATP Production Krebs_Cycle->ATP

Caption: this compound inhibits VLCAD, disrupting fatty acid oxidation and inducing apoptosis.

Experimental Protocols

Protocol 1: Preparation of this compound Oil-in-Water Nanoemulsion

This protocol describes the preparation of a stable oil-in-water (o/w) nanoemulsion of this compound suitable for in vivo administration. High-energy emulsification methods are employed to achieve a small and uniform droplet size.

Materials:

  • This compound

  • Soybean oil (or other suitable oil like Miglyol 812)

  • Lecithin (e.g., egg or soy-derived)

  • Tween 80 (Polysorbate 80)

  • Glycerol

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator or high-pressure homogenizer

  • Sterile, depyrogenated vials

Procedure:

  • Oil Phase Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the this compound in soybean oil. Gentle heating (e.g., 40-50°C) may be required to facilitate dissolution.

    • Add lecithin to the oil phase and stir until fully dispersed.

  • Aqueous Phase Preparation:

    • In a separate vessel, dissolve Tween 80 and glycerol in sterile PBS.

  • Pre-emulsion Formation:

    • Heat both the oil and aqueous phases to approximately 50-60°C.

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer at a moderate speed (e.g., 5,000-10,000 rpm) for 10-15 minutes. This will form a coarse pre-emulsion.

  • Nanoemulsification:

    • Subject the pre-emulsion to high-energy homogenization to reduce the droplet size. Two common methods are:

      • Ultrasonication: Place the pre-emulsion in an ice bath to prevent overheating and process with a probe sonicator. Use pulsed cycles (e.g., 5 seconds on, 5 seconds off) for a total of 10-20 minutes.[3]

      • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for multiple cycles (e.g., 5-10 cycles) at a pressure of 10,000-20,000 psi.[4]

  • Sterilization and Storage:

    • Sterilize the final nanoemulsion by filtration through a 0.22 µm syringe filter into sterile, depyrogenated vials.

    • Store the emulsion at 4°C, protected from light.

  • Quality Control:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering. A droplet size of <200 nm and a PDI of <0.25 are generally desirable for intravenous administration.

    • Visually inspect for any signs of phase separation or aggregation before use.

Protocol 2: In Vivo Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes a standard model for assessing the acute anti-inflammatory effects of the this compound emulsion in mice.

Materials:

  • This compound nanoemulsion

  • Vehicle control (emulsion without this compound)

  • Indomethacin (positive control)

  • 1% (w/v) Carrageenan solution in sterile saline

  • 8-10 week old mice (e.g., Swiss albino or BALB/c)

  • Plethysmometer or digital calipers

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Divide the mice into groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: this compound emulsion (e.g., 50 mg/kg)

      • Group 3: this compound emulsion (e.g., 100 mg/kg)

      • Group 4: Indomethacin (e.g., 10 mg/kg)

  • Drug Administration:

    • Administer the vehicle, this compound emulsion, or indomethacin via intraperitoneal (i.p.) or oral gavage route.

  • Induction of Inflammation:

    • One hour after drug administration, measure the initial volume of the right hind paw of each mouse using a plethysmometer.

    • Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[5]

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6][7]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

      • Where ΔV is the change in paw volume.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 3: Ex Vivo Assessment of Fatty Acid Oxidation Inhibition in Hepatocytes

This protocol details a method to measure the effect of in vivo this compound treatment on FAO in hepatocytes isolated from treated mice.

Materials:

  • Mice treated with this compound emulsion or vehicle for a specified duration.

  • Collagenase perfusion solution

  • Krebs-Henseleit buffer (KHB)

  • [1-¹⁴C]palmitic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Etomoxir (CPT1 inhibitor)

  • Perchloric acid

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Hepatocyte Isolation:

    • Following the in vivo treatment period, anesthetize the mouse and perform a two-step collagenase perfusion of the liver to isolate primary hepatocytes.

  • Fatty Acid Oxidation Assay:

    • Resuspend the isolated hepatocytes in KHB.

    • Prepare reaction mixtures in triplicate, each containing approximately 750,000 cells, BSA, palmitic acid, and 0.4 µCi [1-¹⁴C]palmitic acid in a final volume of 2 mL.[8]

    • For determining the contribution of mitochondrial FAO, include a set of reactions with etomoxir, a CPT1 inhibitor.[8]

    • Incubate the reaction mixtures at 37°C with gentle shaking for 30-60 minutes.

  • Measurement of FAO Products:

    • Stop the reaction by adding perchloric acid.

    • Centrifuge the samples to pellet the protein.

    • The supernatant contains the acid-soluble metabolites (ASM), which are the products of β-oxidation.

    • Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]

  • Data Analysis:

    • Calculate the rate of FAO as nmol of [1-¹⁴C]palmitic acid converted to ASM per mg of protein per minute.

    • Compare the FAO rates between hepatocytes from vehicle-treated and this compound-treated mice. A significant decrease in the this compound group indicates inhibition of FAO.

Protocol 4: Pharmacokinetic Analysis of this compound Emulsion in Mice

This protocol outlines a procedure to determine the pharmacokinetic profile of this compound following administration of the nanoemulsion.

Materials:

  • This compound nanoemulsion

  • 8-10 week old mice

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Dosing and Sampling:

    • Administer a single dose of the this compound nanoemulsion to a cohort of mice via the desired route (e.g., intravenous or intraperitoneal).

    • Collect blood samples (e.g., 25-50 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein bleeding.[9]

    • Place blood samples into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.[10]

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis by LC-MS/MS:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.

    • Prepare plasma samples for analysis by protein precipitation (e.g., with acetonitrile or methanol containing an internal standard) followed by centrifugation.[11]

    • Inject the supernatant onto the LC-MS/MS system.

  • Pharmacokinetic Parameter Calculation:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Utilize non-compartmental analysis software for these calculations.

Workflow and Logical Relationships

Avocadyne_In_Vivo_Workflow cluster_formulation Formulation & QC cluster_invivo In Vivo Studies cluster_evaluation Evaluation cluster_analysis Data Analysis & Interpretation Prep_Emulsion Prepare this compound Nanoemulsion QC_Emulsion Quality Control (Size, PDI) Prep_Emulsion->QC_Emulsion Dosing Administer Emulsion (i.p. or i.v.) QC_Emulsion->Dosing Animal_Model Select Animal Model (e.g., AML Xenograft, Inflammation) Animal_Model->Dosing Efficacy Assess Efficacy (Tumor size, Paw edema) Dosing->Efficacy PK Pharmacokinetic Analysis (Blood Sampling) Dosing->PK PD Pharmacodynamic Analysis (FAO Assay) Dosing->PD Data_Analysis Statistical Analysis & PK Modeling Efficacy->Data_Analysis PK->Data_Analysis PD->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Workflow for in vivo evaluation of this compound emulsion.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Avocadyne Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Avocadyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound for successful in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a 17-carbon long-chain fatty alcohol, classified as a polyhydroxylated fatty alcohol, almost exclusively found in avocados.[1] Its lipophilic nature results in poor aqueous solubility, creating a significant hurdle for its administration in in vivo studies, which typically require aqueous-based delivery systems for accurate dosing and bioavailability.

Q2: What are the primary methods to improve this compound's solubility for in vivo experiments?

The most effective strategies for solubilizing lipophilic compounds like this compound for in vivo administration involve formulation-based approaches. These include:

  • Oil-in-Water Emulsions: Dispersing this compound, dissolved in an oil phase, into an aqueous phase with the help of an emulsifier. This method was successfully used in a mouse xenotransplant model.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. SEDDS have been shown to enhance the in vitro bioactivity and in vivo bioavailability of this compound.[2]

  • Co-solvents: Utilizing a mixture of water-miscible solvents to increase the solubility of a poorly soluble drug. However, the toxicity of the co-solvent system must be carefully considered for in vivo applications.

Q3: What is the mechanism of action of this compound?

This compound is a potent inhibitor of mitochondrial fatty acid oxidation (FAO).[1][3] Specifically, it has been shown to target and inhibit Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), a key enzyme in the beta-oxidation pathway.[4] This inhibition leads to a disruption of energy metabolism in cancer cells that are highly dependent on FAO, such as in acute myeloid leukemia (AML), ultimately inducing cell death.[1][4]

Troubleshooting Guides

Issue 1: this compound Precipitation During Formulation Preparation
Potential Cause Troubleshooting Step Rationale
Low Solubility in Chosen Solvent Consult the solubility data table below. Select a solvent or solvent system with higher solubilizing capacity for long-chain fatty alcohols.This compound's long hydrocarbon chain dictates its solubility. Solvents with similar lipophilic characteristics are more effective.
Incorrect Solvent Ratio in Co-solvent System Empirically determine the optimal ratio of co-solvents. Start with a higher proportion of the organic solvent and titrate with the aqueous component.The solubility of a lipophilic compound in a co-solvent system is highly dependent on the precise ratio of the solvents.
Temperature Effects Gently warm the solvent while dissolving this compound. Ensure the temperature does not degrade the compound.Solubility of most compounds increases with temperature. However, stability must be monitored.
pH of the Aqueous Phase While this compound is non-ionizable, the stability of the overall formulation (e.g., emulsion) can be pH-dependent. Ensure the pH is compatible with all excipients.The effectiveness of some emulsifiers and the stability of the lipid phase can be influenced by pH.
Issue 2: Instability of Oil-in-Water Emulsion (Creaming, Coalescence)
Potential Cause Troubleshooting Step Rationale
Inappropriate Emulsifier or Concentration Select an emulsifier with an appropriate Hydrophilic-Lipophilic Balance (HLB) for oil-in-water emulsions (typically 8-18). Optimize the emulsifier concentration.The emulsifier is critical for stabilizing the oil droplets within the aqueous phase. Insufficient concentration or incorrect HLB will lead to instability.
Insufficient Homogenization Increase the duration or intensity of homogenization (e.g., sonication, high-shear mixing).Proper homogenization reduces the oil droplet size, increasing the surface area for the emulsifier to act and improving kinetic stability.
Incorrect Oil-to-Water Ratio Adjust the ratio of the oil phase to the aqueous phase.The relative volumes of the two phases can impact the stability of the emulsion.
Presence of Electrolytes If the aqueous phase contains salts, they can disrupt the emulsion. Consider using a non-ionic emulsifier or adjusting the salt concentration.Ions in the aqueous phase can interfere with the stabilizing action of some emulsifiers.

Quantitative Data Summary

Table 1: Solubility of Long-Chain Fatty Alcohols in Common Solvents

SolventSolubility of C16-C18 Fatty AlcoholsReference
EthanolSoluble to Freely SolubleGeneral Knowledge
MethanolSolubleGeneral Knowledge
Dimethyl Sulfoxide (DMSO)Soluble[5]
Polyethylene Glycol 400 (PEG 400)Soluble[5]
Propylene GlycolGood Solubility
ChloroformSolubleGeneral Knowledge
WaterPractically InsolubleGeneral Knowledge

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water Emulsion for In Vivo Administration

This protocol is adapted from methodologies used for in vivo studies of lipophilic compounds.

Materials:

  • This compound

  • Medium-Chain Triglyceride (MCT) oil (e.g., Miglyol 812)

  • Lecithin (e.g., from soybean) or a suitable non-ionic surfactant (e.g., Polysorbate 80/Tween 80)

  • Glycerol

  • Sterile Water for Injection

  • Sterile phosphate-buffered saline (PBS)

  • High-shear homogenizer or sonicator

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve the desired amount of this compound in MCT oil. Gentle heating (e.g., to 40-50°C) may be required to facilitate dissolution.

    • Add the lipid-soluble emulsifier (e.g., lecithin) to the oil phase and mix until a homogenous solution is formed.

  • Preparation of the Aqueous Phase:

    • Dissolve any water-soluble components, such as glycerol (as an isotonic agent), in sterile water for injection.

  • Formation of the Pre-emulsion:

    • Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C).

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer at a low speed.

  • Homogenization:

    • Increase the speed of the homogenizer and process the mixture for a sufficient time (e.g., 5-15 minutes) to form a fine, milky-white emulsion.

    • Alternatively, use a sonicator to reduce the droplet size. The process may require cooling to prevent overheating.

  • Final Dilution and Sterilization:

    • Allow the emulsion to cool to room temperature.

    • If necessary, dilute the emulsion with sterile PBS to the final desired concentration for injection.

    • For parenteral administration, the final product should be sterilized, for example, by filtration through a 0.22 µm filter if the droplet size is sufficiently small.

In Vivo Dosing Example:

For a mouse xenotransplant model, an oil-in-water emulsion containing this compound was administered at a dose of 150 mg/kg.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage

This protocol is based on a study that successfully used a SEDDS to improve the bioavailability of this compound.[2]

Materials:

  • This compound

  • Medium-Chain Triglyceride (MCT) oil (e.g., Capmul MCM)

  • Polysorbate 80 (Tween 80)

  • Polysorbate 20 (Tween 20)

  • Vortex mixer

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable components.

  • Preparation of the SEDDS Formulation:

    • In a clear glass vial, accurately weigh the required amounts of MCT oil, Polysorbate 80, and Polysorbate 20.

    • Add the desired amount of this compound to the excipient mixture.

    • Vortex the mixture until a clear, homogenous solution is obtained. Gentle heating may be applied if necessary.

  • Characterization of the SEDDS (Optional but Recommended):

    • To assess the self-emulsification properties, add a small amount of the SEDDS formulation to a larger volume of water or simulated gastric fluid with gentle agitation.

    • Observe the formation of a clear or slightly opalescent microemulsion.

    • Droplet size analysis can be performed using dynamic light scattering.

In Vivo Dosing Example:

A SEDDS formulation containing 2% (w/w) this compound was delivered via oral gavage to mice at a dose of 100 mg/kg body weight.[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_prep Formulation Preparation cluster_characterization Characterization cluster_invivo In Vivo Study start Start: this compound Powder solubility_testing Solubility Screening (e.g., in Oils, Co-solvents) start->solubility_testing formulation_choice Select Formulation Strategy (Emulsion vs. SEDDS) solubility_testing->formulation_choice emulsion_prep Prepare Oil-in-Water Emulsion formulation_choice->emulsion_prep Parenteral sedds_prep Prepare SEDDS formulation_choice->sedds_prep Oral emulsion_char Emulsion Characterization (Droplet Size, Stability) emulsion_prep->emulsion_char sedds_char SEDDS Characterization (Self-emulsification, Droplet Size) sedds_prep->sedds_char animal_admin Administration to Animal Model (e.g., Mouse) emulsion_char->animal_admin sedds_char->animal_admin pk_pd_studies Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies animal_admin->pk_pd_studies data_analysis Data Analysis pk_pd_studies->data_analysis end End: Efficacy & Toxicity Data data_analysis->end

Caption: Workflow for developing and testing this compound formulations.

signaling_pathway This compound's Inhibition of Fatty Acid Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion fatty_acid Long-Chain Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase fatty_acyl_coa Fatty Acyl-CoA acyl_coa_synthetase->fatty_acyl_coa cpt1 CPT1 fatty_acyl_coa->cpt1 Transport fatty_acyl_carnitine Fatty Acyl-Carnitine cpt1->fatty_acyl_carnitine cpt2 CPT2 fatty_acyl_carnitine->cpt2 mito_fatty_acyl_coa Fatty Acyl-CoA cpt2->mito_fatty_acyl_coa vlcadd VLCAD mito_fatty_acyl_coa->vlcadd beta_oxidation Beta-Oxidation Cycle acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle atp ATP tca_cycle->atp vlcadd->beta_oxidation This compound This compound This compound->vlcadd Inhibits

Caption: this compound inhibits the VLCAD enzyme in the fatty acid oxidation pathway.

References

assessing the stability of Avocadyne in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of Avocadyne in solution over time. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Disclaimer: Specific stability data for this compound in various solvents and storage conditions is limited in publicly available literature. The following recommendations are based on general best practices for handling long-chain fatty alcohols and lipids. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is predicted to have low water solubility. For creating stock solutions, organic solvents are recommended. Based on practices for similar long-chain fatty alcohols, the following solvents can be considered:

  • Ethanol or Methanol: These are often used for preparing stock solutions of lipids for in vitro assays.

  • Dimethyl Sulfoxide (DMSO): A common solvent for dissolving a wide range of organic molecules for biological experiments.

  • Chloroform: While effective for dissolving lipids, its use in cell-based assays should be carefully evaluated due to potential cytotoxicity. It is more suitable for analytical purposes.

It is advisable to first dissolve this compound in a small amount of the organic solvent and then dilute it to the final desired concentration. For cell culture experiments, the final concentration of the organic solvent should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.

Q2: How should I store this compound stock solutions to ensure stability?

A2: To maximize the stability of this compound stock solutions, the following storage conditions are recommended based on general guidelines for lipid storage[1][2][3]:

  • Temperature: Store stock solutions at -20°C or lower. For long-term storage, -80°C is preferable.

  • Container: Use glass vials with Teflon-lined caps. Avoid plastic containers as lipids can leach plasticizers, and some organic solvents can degrade the plastic[1][2].

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vial[1][2].

  • Light: Protect the solution from light by using amber vials or by wrapping the vial in aluminum foil.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation[4].

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific degradation pathways for this compound have not been extensively documented, potential degradation mechanisms for a polyhydroxylated fatty alcohol with a terminal alkyne include:

  • Oxidation: The triple bond and alcohol groups can be susceptible to oxidation, especially if exposed to air and light.

  • Hydrolysis: Although less likely for an alcohol compared to an ester, the presence of water and extreme pH conditions could potentially lead to degradation over extended periods.

  • Polymerization: The terminal alkyne could potentially undergo polymerization reactions under certain conditions.

Q4: How can I assess the stability of my this compound solution?

A4: The stability of an this compound solution can be assessed by monitoring its concentration and purity over time. A highly sensitive and specific method for quantifying this compound is Liquid Chromatography-Mass Spectrometry (LC-MS)[2][3]. Other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) after derivatization could also be employed.

Troubleshooting Guides

Problem 1: this compound is difficult to dissolve in my chosen solvent.

Possible Cause Troubleshooting Step
Low SolubilityGently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. Be cautious with warming to avoid degradation.
Solvent PolarityTry a different solvent or a solvent mixture. For example, a mixture of chloroform and methanol might be more effective than either solvent alone.
Compound PurityImpurities in the this compound sample could affect its solubility. Ensure you are using a high-purity standard.

Problem 2: I am observing precipitation in my this compound stock solution after storage.

Possible Cause Troubleshooting Step
SupersaturationThe initial concentration may be too high for the solvent at the storage temperature. Try preparing a slightly lower concentration stock solution.
Temperature ChangeThe compound may be precipitating out at the low storage temperature. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound has redissolved.
Solvent EvaporationIf the vial is not sealed properly, solvent evaporation can lead to an increase in concentration and subsequent precipitation. Ensure vials have tight-fitting, Teflon-lined caps.

Problem 3: I suspect my this compound solution has degraded, leading to inconsistent experimental results.

Possible Cause Troubleshooting Step
Improper StorageReview your storage conditions against the recommendations in FAQ 2. Ensure the solution is protected from light, oxygen, and repeated freeze-thaw cycles.
Chemical DegradationPrepare a fresh stock solution from solid this compound. Compare the experimental results obtained with the fresh and old stock solutions.
ContaminationThe stock solution may have become contaminated. Filter-sterilize the solution if appropriate for your application, or prepare a new, sterile stock.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol

  • Weighing: Accurately weigh out the required amount of solid this compound (Molecular Weight: 284.44 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you would need 2.84 mg.

  • Dissolution: Add a small volume of 100% ethanol (e.g., 500 µL) to the tube.

  • Solubilization: Vortex the tube vigorously. If necessary, gently warm the solution to 37°C in a water bath for a few minutes to aid dissolution. A brief sonication can also be used.

  • Final Volume: Once the this compound is completely dissolved, add 100% ethanol to reach the final desired volume (1 mL).

  • Storage: Aliquot the stock solution into single-use glass vials with Teflon-lined caps, overlay with nitrogen or argon, and store at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound Solution using LC-MS

  • Sample Preparation: Prepare a fresh stock solution of this compound at a known concentration (e.g., 1 mM in ethanol).

  • Time Points: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Analysis: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take one aliquot from each storage condition.

  • Quantification: Dilute the samples to fall within the linear range of a previously established LC-MS calibration curve. Analyze the samples using a validated LC-MS method for this compound quantification[2][3].

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine the stability profile.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

ParameterRecommendationRationale
Solvent Ethanol, Methanol, DMSOGood solubility for long-chain fatty alcohols.
Temperature -20°C (short-term), -80°C (long-term)Minimizes chemical degradation and microbial growth.[4]
Container Amber glass vials with Teflon-lined capsPrevents light exposure and leaching of impurities.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation.[1][2]
Handling Prepare single-use aliquotsAvoids repeated freeze-thaw cycles.[4]

Table 2: Example Stability Study Data Layout (Hypothetical)

Time PointConcentration at -80°C (µM)Concentration at -20°C (µM)Concentration at 4°C (µM)Concentration at RT (µM)
Week 0 1000100010001000
Week 1 998995950850
Week 2 995990900700
Week 4 992980800500
Week 8 990960650250

Mandatory Visualizations

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_result Data Interpretation prep Prepare this compound Stock Solution storage_neg80 -80°C prep->storage_neg80 Aliquot & Store storage_neg20 -20°C prep->storage_neg20 Aliquot & Store storage_4 4°C prep->storage_4 Aliquot & Store storage_rt Room Temp prep->storage_rt Aliquot & Store analysis LC-MS Analysis at Time Points (0, 1, 2, 4, 8 weeks) storage_neg80->analysis storage_neg20->analysis storage_4->analysis storage_rt->analysis result Determine Degradation Rate & Optimal Storage analysis->result

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Dissolution start This compound Dissolution Issue check_solubility Is the concentration too high? start->check_solubility action_sonicate Gently warm and sonicate check_solubility->action_sonicate No action_lower_conc Prepare a lower concentration check_solubility->action_lower_conc Yes check_solvent Is the solvent appropriate? action_change_solvent Try a different solvent or co-solvent check_solvent->action_change_solvent No solution_found Dissolution Successful check_solvent->solution_found Yes action_sonicate->check_solvent action_lower_conc->solution_found action_change_solvent->solution_found

Caption: Troubleshooting guide for this compound dissolution problems.

References

potential off-target effects of Avocadyne in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Avocadyne effectively in cellular models. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a natural acetogenin found in avocados that acts as a potent and selective inhibitor of mitochondrial fatty acid oxidation (FAO).[1][2][3][4] Its primary molecular target is the very long-chain acyl-CoA dehydrogenase (VLCAD), the first and rate-limiting enzyme in the long-chain FAO pathway.[1][5] By inhibiting VLCAD, this compound disrupts the metabolic reliance of certain cancer cells, particularly Acute Myeloid Leukemia (AML) cells, on FAO for energy production, leading to selective cytotoxicity.[1][4]

Q2: In which cellular models has this compound's efficacy been demonstrated?

A2: this compound has shown significant efficacy in various preclinical models of Acute Myeloid Leukemia (AML). This includes established AML cell lines such as TEX and OCI-AML2, as well as in patient-derived AML cells.[4] Its selective action is a key feature, as it has been shown to eliminate leukemia cells while sparing healthy blood cells.[1][4]

Q3: What are the known off-target effects of this compound?

A3: Current research indicates that this compound has a favorable safety profile with minimal off-target effects on normal cells at therapeutic concentrations.[1] Studies in mice receiving doses up to 300 mg/kg/week of this compound or a related mixture, avo-B, showed no significant alterations in body weight, blood cell counts, or markers of liver, muscle, and kidney function.[1] A pilot clinical trial of avo-B also reported no severe adverse reactions.[1] The selectivity of this compound for cancer cells that are highly dependent on FAO for their survival contributes to its limited toxicity towards normal cells.

Q4: Which stereoisomer of this compound is biologically active?

A4: The (2R,4R)-stereoisomer of this compound is the most biologically active form.[1] The specific stereochemistry is crucial for its ability to bind to and inhibit VLCAD, and consequently, to induce cancer cell death.[1] Researchers should ensure they are using the correct stereoisomer to achieve the desired biological effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent anti-leukemic activity in vitro. 1. Incorrect stereoisomer of this compound used. 2. Suboptimal drug concentration. 3. Variation in the metabolic phenotype of the cell line.1. Verify that the (2R,4R)-stereoisomer of this compound is being used.[1] 2. Perform a dose-response study to determine the optimal IC50 for your specific cell line.[1] 3. Characterize the metabolic dependency of your cell line on fatty acid oxidation. Cells less reliant on FAO may be less sensitive to this compound.
High toxicity observed in control (non-cancerous) cell lines. 1. Excessive concentration of this compound. 2. Extended treatment duration. 3. Off-target effects at high concentrations.1. Reduce the concentration of this compound to a range effective against target cells but non-toxic to controls. 2. Optimize the treatment duration; a 72-hour treatment is often cited for AML cells.[1] 3. While generally selective, very high concentrations may induce non-specific toxicity. Ensure concentrations are clinically relevant.
Difficulty in dissolving this compound for in vitro assays. This compound is a lipid-based molecule with poor water solubility.Prepare a stock solution in an appropriate organic solvent, such as DMSO, and then dilute to the final concentration in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells.
Failure to observe inhibition of fatty acid oxidation. 1. Incorrect assay methodology. 2. Insufficient drug concentration or treatment time. 3. Cell line does not have active FAO.1. Utilize a validated FAO assay, such as measuring the oxidation of radiolabeled palmitate or using a Seahorse XF Analyzer. 2. Ensure adequate drug concentration and pre-incubation time to allow for cellular uptake and target engagement. 3. Confirm that your cell model actively utilizes FAO under your experimental conditions.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds in AML Cell Lines

CompoundCell LineIC50 (µM)
(2R,4R)-Avocadyne TEX2.33 ± 0.10
AML211.41 ± 1.87
HATA (Heptadecanoic acid terminal alkyne) TEX15.65 ± 0.57
AML222.60 ± 1.37
PATA (Palmitic acid terminal alkyne) TEX52.93 ± 0.66
AML264.44 ± 3.63
Data summarized from a study on the structure-activity relationship of this compound.[1]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using Flow Cytometry

  • Cell Seeding: Seed AML cells (e.g., TEX, OCI-AML2) in a 96-well plate at a density of 2 x 10^5 cells/mL.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 40 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Staining: After incubation, harvest the cells and stain with a viability dye, such as 7-Aminoactinomycin D (7-AAD), according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of 7-AAD positive cells will represent the non-viable cell population.

  • Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism) by fitting the data to a dose-response curve.

Protocol 2: Co-Immunoprecipitation to Assess this compound-VLCAD Interaction

  • Cell Treatment: Treat AML cells (e.g., AML2) with 10 µM of this compound or its stereoisomers for 3 hours.

  • Cell Lysis: Lyse the cells in a suitable immunoprecipitation buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-VLCAD antibody overnight at 4°C with gentle rotation.

  • Bead Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the captured proteins from the beads.

  • Analysis: Analyze the eluate for the presence of this compound using Liquid Chromatography-Mass Spectrometry (LC/MS/MS). The detection of this compound in the VLCAD-enriched fraction confirms the interaction.[1]

Visualizations

Avocadyne_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Matrix cluster_Drug Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA VLCAD VLCAD Fatty_Acyl_CoA->VLCAD Fatty Acid Oxidation FAO_Intermediates FAO Intermediates VLCAD->FAO_Intermediates Acetyl_CoA Acetyl-CoA FAO_Intermediates->Acetyl_CoA TCA_Cycle TCA Cycle ATP ATP (Energy) TCA_Cycle->ATP Acetyl_CoA->TCA_Cycle This compound This compound This compound->VLCAD Inhibition

Caption: Mechanism of this compound action on the Fatty Acid Oxidation pathway.

Experimental_Workflow_Cell_Viability start Start: Seed AML Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for 72 hours treatment->incubation staining Stain with Viability Dye (e.g., 7-AAD) incubation->staining analysis Analyze via Flow Cytometry staining->analysis end End: Determine IC50 analysis->end Logical_Relationship_Troubleshooting issue Inconsistent Results cause1 Incorrect Stereoisomer issue->cause1 cause2 Suboptimal Concentration issue->cause2 cause3 Cell Line Metabolic Variation issue->cause3 solution1 Verify (2R,4R) Stereoisomer cause1->solution1 solution2 Perform Dose- Response Study cause2->solution2 solution3 Characterize Cell Metabolism cause3->solution3

References

optimizing Avocadyne dosage for maximum efficacy and minimal toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Avocadyne Technical Support Center

Disclaimer: this compound is a fictional compound. The information provided below is for illustrative purposes only and should not be used for actual research or experimentation.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in in preclinical experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

Issue 1: High Variability in Cell-Based Assay Results

High variability in cell-based assays can obscure the true effect of this compound.[1] To mitigate this, consider the following:

  • Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number, and plated at an optimal, uniform density.[2] Over-confluency can lead to inconsistent results.

  • Pipetting Technique: Inconsistent pipetting can introduce significant variability.[3] Ensure proper technique and regular pipette calibration.

  • Plate Selection: The type of microplate can impact results. For example, use white plates for luminescence assays and black plates for fluorescence assays to minimize crosstalk and background.[3][4][5]

  • Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before use.

Issue 2: Unexpectedly High Cytotoxicity at Low this compound Concentrations

If you observe higher-than-expected cell death, consider these factors:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to your cell line at the concentrations used. Run a solvent-only control to determine its effect.

  • Contamination: Mycoplasma or other microbial contamination can sensitize cells to treatment.[3] Regularly test your cell cultures for contamination.

  • Incorrect Dosing: Double-check all calculations and dilutions to ensure the final concentration of this compound is accurate.

Issue 3: Lack of Efficacy in Animal Models

Translating in vitro results to in vivo models can be challenging.[6] If this compound is not showing the expected effect in animal studies, investigate the following:

  • Pharmacokinetics and Bioavailability: this compound may have poor absorption, rapid metabolism, or low distribution to the target tissue. Conduct pharmacokinetic studies to assess its bioavailability and half-life.[7]

  • Dose and Schedule: The dosage and administration schedule may need to be optimized. Consider more frequent dosing or a different route of administration.

  • Animal Model Selection: The chosen animal model may not accurately recapitulate the human disease state. Ensure the model is appropriate for the target pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro efficacy studies?

A1: Based on initial cell line screening, a starting concentration range of 0.1 µM to 10 µM is recommended for most cancer cell lines. However, the optimal concentration will be cell-line dependent and should be determined empirically through a dose-response experiment.

Q2: How should I determine the IC50 of this compound in my cell line?

A2: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response assay. A common method is to use a 7-point dilution series with 3-fold dilutions, starting from a maximum concentration where you expect to see a full effect. The IC50 can then be calculated using non-linear regression analysis.

Q3: What are the common off-target effects of this compound?

A3: In preclinical models, this compound has shown some off-target activity on kinases in the same family as its primary target. It is recommended to perform kinome profiling to identify potential off-target interactions in your system of interest.

Q4: What is the maximum tolerated dose (MTD) of this compound in mice?

A4: The MTD of this compound in preclinical studies is still under investigation and can vary based on the mouse strain and dosing schedule.[8][9] It is crucial to conduct a dose-ranging toxicity study to determine the MTD for your specific experimental conditions.[7]

Q5: How can I monitor the pharmacodynamic effects of this compound in vivo?

A5: To monitor the on-target effects of this compound, you can measure the phosphorylation status of its direct downstream target, Protein X, in tumor biopsies or surrogate tissues using techniques such as Western blotting or immunohistochemistry.

Data Presentation

Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast0.5
A549Lung1.2
HCT116Colon0.8
U87Glioblastoma2.5

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Dose10 mg/kg (IV)
Cmax5 µM
T1/24 hours
AUC20 µM*h

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Assessment: Add a cell viability reagent (e.g., resazurin-based or ATP-based) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle-only control and perform a non-linear regression analysis to determine the IC50 value.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment and control groups. Administer this compound or vehicle control according to the predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Compare the tumor growth rates between the treatment and control groups.

Visualizations

Avocadyne_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates This compound This compound This compound->TargetKinase Inhibits DownstreamProtein Downstream Protein TargetKinase->DownstreamProtein Phosphorylates GeneExpression Altered Gene Expression DownstreamProtein->GeneExpression

Caption: this compound's hypothetical mechanism of action.

Experimental_Workflow Start Start InVitroScreening In Vitro Screening (IC50 Determination) Start->InVitroScreening InVivoToxicity In Vivo Toxicity (MTD Assessment) InVitroScreening->InVivoToxicity InVivoEfficacy In Vivo Efficacy (Xenograft Model) InVivoToxicity->InVivoEfficacy DataAnalysis Data Analysis and Interpretation InVivoEfficacy->DataAnalysis End End DataAnalysis->End

Caption: Preclinical experimental workflow for this compound.

Troubleshooting_Guide HighVariability High Variability in Cell-Based Assays? CheckCellHealth Check Cell Health, Passage, and Density HighVariability->CheckCellHealth Yes ReviewPipetting Review Pipetting Technique HighVariability->ReviewPipetting Yes OptimizePlate Optimize Microplate Selection HighVariability->OptimizePlate Yes HighToxicity Unexpectedly High Toxicity? SolventControl Run Solvent-Only Control HighToxicity->SolventControl Yes CheckContamination Test for Mycoplasma Contamination HighToxicity->CheckContamination Yes VerifyConcentration Verify Drug Concentration HighToxicity->VerifyConcentration Yes

Caption: Troubleshooting common in vitro issues.

References

Navigating Variability in Fatty Acid Oxidation Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fatty acid oxidation (FAO) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the reproducibility of their experimental results. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guide: Addressing Common Issues

Variability in FAO assay results can arise from several factors, from cell culture conditions to reagent concentrations. This guide provides insights into potential causes and solutions for common problems encountered during these experiments.

dot

Caption: A high-level workflow for troubleshooting FAO assay variability.

Question 1: Why am I observing high variability between my replicate wells?

High variability between replicate wells is a frequent issue that can obscure genuine biological effects. Several factors can contribute to this problem.

Potential Causes and Solutions:

Potential Cause Recommended Solution Key Considerations
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel or repeater pipette for consistent volume dispensing.Optimal seeding density is cell-type dependent and should be determined empirically. For adherent cells, aim for a density that results in an even monolayer.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to create a humidity barrier.This is particularly important for longer incubation periods.
Inconsistent Washing Steps Perform washing steps carefully to avoid dislodging cells. Use a multichannel pipette to add and remove media gently and consistently across all wells.Aspirate media from the side of the well to minimize cell disturbance.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the medium to avoid introducing bubbles.Bubbles can interfere with optical readings in plate-based assays.
Question 2: My cells show a very low fatty acid oxidation rate (low OCR response). What can I do to increase the signal?

A low signal can make it difficult to detect changes in FAO in response to treatments. The goal is to maximize the reliance of the cells on exogenous fatty acids for respiration.

Potential Causes and Solutions:

Potential Cause Recommended Solution Key Considerations
Sub-optimal Substrate or Cofactor Concentrations Titrate the concentration of the fatty acid substrate (e.g., palmitate-BSA) and L-carnitine.The optimal concentration is cell-type dependent. For palmitate-BSA, a typical starting range is 50-200 µM. L-carnitine is often used at 0.5 mM but may need optimization.
Competition from Other Substrates Deplete endogenous energy stores by pre-incubating cells in low-glucose and low-serum medium. A glucose deprivation step can increase cellular dependence on FAO.The duration of substrate-limiting conditions should be optimized to avoid compromising cell viability.
Low Mitochondrial Capacity Titrate the concentration of the uncoupler FCCP to determine the concentration that elicits maximal respiration.FCCP exhibits a bell-shaped dose-response curve, and the optimal concentration can vary between cell types. BSA can bind FCCP, so higher concentrations may be needed in FAO assays.
Insufficient Cell Number Increase the cell seeding density.Ensure that the higher cell density does not lead to over-confluence, which can negatively impact cell health and metabolism.
Question 3: The inhibitory effect of Etomoxir is weak or inconsistent. Why is this happening?

Etomoxir is a commonly used inhibitor of CPT-1, the rate-limiting enzyme for long-chain fatty acid entry into the mitochondria. A weak or inconsistent effect can undermine the interpretation of your results.

Potential Causes and Solutions:

Potential Cause Recommended Solution Key Considerations
Sub-optimal Etomoxir Concentration or Incubation Time Titrate the Etomoxir concentration. A final concentration should generally not exceed 40 µM to avoid off-target effects. Pre-incubate cells with Etomoxir for at least 15 minutes before adding the fatty acid substrate.The efficacy of Etomoxir can be reduced in the presence of high concentrations of serum and BSA.
Oxidation of Other Substrates Ensure the assay medium is optimized to favor fatty acid oxidation. The presence of high levels of glucose or glutamine can allow cells to bypass the block in FAO.Consider using inhibitors of other pathways (e.g., UK5099 for the mitochondrial pyruvate carrier, BPTES for glutaminase) to confirm the specificity of the observed FAO.
Peroxisomal Oxidation Etomoxir inhibits mitochondrial but not peroxisomal β-oxidation. For cell types with high peroxisomal activity, the remaining OCR may be due to this pathway.The contribution of peroxisomal oxidation can be assessed by comparing the FAO rate in the presence and absence of Etomoxir.

Frequently Asked Questions (FAQs)

dot

FAO_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria LCFA Long-Chain Fatty Acid (LCFA) Acyl_CoA Acyl-CoA LCFA->Acyl_CoA Acyl-CoA Synthetase Acyl_Carnitine Acyl-Carnitine Acyl_CoA->Acyl_Carnitine CPT-1 (Inhibited by Etomoxir) Mito_Acyl_CoA Acyl-CoA Acyl_Carnitine->Mito_Acyl_CoA CPT-2 Beta_Oxidation β-Oxidation Spiral Mito_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA ETC Electron Transport Chain (ETC) Beta_Oxidation->ETC FADH2, NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->ETC FADH2, NADH ATP ATP ETC->ATP O2 consumption

Caption: Simplified pathway of mitochondrial long-chain fatty acid β-oxidation.

Q: What are the key differences between radiolabeled and Seahorse XF-based FAO assays?

A: Both are powerful techniques, but they measure different aspects of FAO.

  • Radiolabeled Assays: These assays, often using 14C- or 3H-labeled fatty acids (like palmitate), directly measure the metabolic fate of the fatty acid by quantifying the production of radiolabeled products such as 14CO2 or acid-soluble metabolites. This provides a direct measure of the flux through the β-oxidation pathway.

  • Seahorse XF Assays: These assays measure the oxygen consumption rate (OCR), which is an indirect measure of mitochondrial respiration. The reliance on FAO is inferred by providing fatty acids as the primary substrate and observing the OCR response to specific inhibitors like Etomoxir.

Q: How should I prepare the palmitate-BSA conjugate?

A: The proper conjugation of palmitate to bovine serum albumin (BSA) is critical for its solubility and delivery to the cells.

  • Dissolve sodium palmitate in water at 70°C.

  • Separately, prepare a BSA solution (typically around 7.5%) and warm it to approximately 42°C.

  • Slowly add the warm BSA solution to the dissolved palmitate while stirring.

  • Incubate the mixture at 42°C for about 30 minutes to an hour to allow for complete conjugation.

  • The final conjugate can be filter-sterilized and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Alternatively, pre-made conjugates are commercially available.

Q: What is the purpose of the different media used in a Seahorse FAO assay?

A: A typical Seahorse FAO assay involves a sequence of media changes to manipulate substrate availability and prime the cells for the assay.

  • Growth Medium: Standard culture medium used for cell growth and seeding.

  • Substrate-Limited Medium: A medium with reduced concentrations of glucose, glutamine, and serum, used to deplete endogenous energy stores and increase the cells' reliance on exogenous substrates.

  • FAO Assay Medium: A serum-free medium, typically Krebs-Henseleit Buffer (KHB) or a modified DMEM, containing the fatty acid substrate, L-carnitine, and a low concentration of glucose.

Experimental Protocols

Protocol 1: Seahorse XF Fatty Acid Oxidation Assay (Adapted from Agilent Seahorse Protocols)

This protocol provides a general workflow for measuring FAO-driven respiration in adherent cells using a Seahorse XF Analyzer.

  • Cell Seeding:

    • Seed cells in an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Cell Priming (Day Before Assay):

    • Replace the growth medium with a substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, 0.5 mM carnitine, and 1% FBS) and incubate overnight. This step helps to upregulate the cells' capacity to oxidize fatty acids.

  • Assay Day:

    • Wash the cells once or twice with pre-warmed FAO Assay Medium (e.g., KHB supplemented with 2.5 mM glucose, 0.5 mM carnitine, and 5 mM HEPES, pH 7.4).

    • Add the final volume of FAO Assay Medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 30-60 minutes.

    • Load the sensor cartridge with the compounds for injection:

      • Port A: Palmitate-BSA conjugate (or BSA control)

      • Port B: Oligomycin (to inhibit ATP synthase)

      • Port C: FCCP (to induce maximal respiration)

      • Port D: Rotenone/antimycin A (to inhibit Complex I and III, shutting down mitochondrial respiration)

    • Pre-treat relevant wells with Etomoxir (or vehicle) approximately 15 minutes before starting the assay in the analyzer.

    • Calibrate the sensor cartridge and run the assay according to the manufacturer's instructions.

Protocol 2: Radiolabeled Fatty Acid Oxidation Assay (Adapted from NIH Protocols)

This protocol describes the measurement of FAO by quantifying the production of 14CO2 from [1-14C]palmitate.

  • Cell Preparation:

    • Culture cells to the desired confluency in a multi-well plate (e.g., 24-well).

    • Wash the cells twice with PBS to remove residual media.

  • Assay Incubation:

    • Prepare the assay medium containing DMEM, 0.3% BSA, 100 µM unlabeled palmitate, 1 mM carnitine, and 0.4 µCi/mL [1-14C]palmitate.

    • Add 500 µL of the assay medium to each well.

    • Seal the plate with parafilm and incubate at 37°C for 2-3 hours.

  • Trapping of 14CO2:

    • After incubation, add a trapping solution (e.g., a mixture of ethanolamine and ethylene glycol) to a small tube placed inside each well of a larger, sealed container.

    • Inject an acid (e.g., perchloric acid) into the assay medium to stop the reaction and release the dissolved CO2.

    • Allow the 14CO2 to be trapped in the ethanolamine solution, typically by incubating for another 60-90 minutes at room temperature.

  • Quantification:

    • Remove the trapping solution and measure the radioactivity using a scintillation counter.

    • Normalize the results to the protein content of the cell lysate from each well.

Technical Support Center: Avocadene and Avocatin B Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avocadene and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between Avocadene, Avocadyne, and Avocatin B?

A1: Avocatin B is a naturally occurring lipid mixture derived from avocados, composed of a 1:1 ratio of two structurally similar 17-carbon polyhydroxylated fatty alcohols: this compound (AYNE) and Avocadene (AENE)[1]. While often studied as the Avocatin B mixture, it is crucial to understand the distinct roles of its components.

Q2: What is the primary mechanism of action of these compounds?

A2: The primary mechanism of action is the inhibition of mitochondrial fatty acid oxidation (FAO)[2][3][4]. Specifically, this compound has been identified as a potent inhibitor of very-long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the FAO pathway[5]. This inhibition leads to a disruption of cellular energy metabolism, which has been explored for therapeutic effects in conditions like acute myeloid leukemia (AML) and metabolic disorders[2][6].

Q3: I am observing a weaker-than-expected effect when co-administering Avocadene and this compound. Why is this happening?

A3: This is a documented phenomenon. When this compound and Avocadene are administered as individual compounds, they exhibit an antagonistic interaction[1][7]. This means their combined effect is less than the sum of their individual effects. This has been quantified with a Combination Index (CI) value greater than 1[7].

Q4: What is the likely cause of the antagonism between this compound and Avocadene?

A4: While the exact mechanism of antagonism is still under investigation, a strong hypothesis is competitive inhibition at the binding site of the VLCAD enzyme. Due to their high structural similarity, Avocadene may compete with the more potent this compound for binding to VLCAD without eliciting the same degree of enzymatic inhibition, thereby reducing the overall inhibitory effect on FAO.

Troubleshooting Guide

Issue 1: Reduced Efficacy in Co-administration Experiments

Symptoms:

  • The observed biological effect (e.g., cytotoxicity, reduction in oxygen consumption) of co-administered this compound and Avocadene is lower than expected based on their individual potencies.

  • Combination Index (CI) values calculated from experimental data are consistently greater than 1.

Possible Cause:

  • Antagonistic interaction between this compound and Avocadene, likely due to competitive binding to the VLCAD enzyme.

Solutions:

  • Dose-Response Matrix Analysis: Conduct a dose-response matrix experiment, testing various concentrations of both this compound and Avocadene individually and in combination. This will allow for a comprehensive assessment of the interaction across a range of concentrations.

  • Combination Index (CI) Calculation: Utilize the Chou-Talalay method to calculate CI values from your dose-response data[8][9][10][11]. This will provide a quantitative measure of the antagonism.

    • CI < 1: Synergy

    • CI = 1: Additivity

    • CI > 1: Antagonism

  • Prioritize the More Active Compound: Since this compound is the more potent inhibitor of FAO, consider designing experiments that focus on the administration of pure this compound to achieve the desired biological effect without the confounding antagonistic effect of Avocadene[1].

Issue 2: Inconsistent Results in Fatty Acid Oxidation (FAO) Assays

Symptoms:

  • High variability in measurements of oxygen consumption or radiolabeled substrate oxidation.

  • Difficulty in establishing a clear dose-dependent inhibition of FAO.

Possible Causes:

  • Suboptimal cell conditions.

  • Issues with substrate preparation or assay reagents.

Solutions:

  • Optimize Cell Seeding Density: Ensure a consistent number of viable cells are seeded for each experiment, as this can significantly impact metabolic rate.

  • Pre-condition Cells: For certain cell lines, a period of glucose deprivation prior to the assay can enhance their reliance on FAO and provide a larger dynamic range for measuring inhibition[12].

  • Ensure Complete Substrate Solubilization: When using radiolabeled fatty acids like [14C]-palmitate, ensure complete conjugation to BSA to prevent precipitation and ensure consistent delivery to the cells[13].

  • Include Appropriate Controls: Always include a vehicle control, a positive control inhibitor of FAO (e.g., etomoxir), and an uncoupler (e.g., FCCP) to assess maximal respiration[12][14].

Quantitative Data Summary

Compound/MixtureTargetIC50 (TEX cells)IC50 (OCI-AML2 cells)Interaction (when combined)Reference
This compound (AYNE)VLCAD/FAO3.10 ± 0.14 µM11.53 ± 3.32 µM-[1]
Avocadene (AENE)-----
Avocatin B (1:1 AYNE:AENE)VLCAD/FAO--Antagonism (CI > 1)[7]

Experimental Protocols

Protocol 1: Determination of Combination Index (CI) for this compound and Avocadene

Objective: To quantify the nature of the interaction (synergism, additivity, or antagonism) between this compound and Avocadene.

Methodology:

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and Avocadene in a suitable solvent (e.g., DMSO).

  • Dose-Response of Individual Compounds: Determine the dose-response curves for this compound and Avocadene individually to establish their respective IC50 values.

  • Combination Treatment: Treat cells with a matrix of concentrations of this compound and Avocadene in combination. A common approach is to use a constant ratio of the two compounds based on their IC50 values.

  • Cell Viability Assay: After the desired incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTS assay[15].

  • CI Calculation: Use a software package like CompuSyn or a manual calculation based on the Chou-Talalay method to determine the CI value for each combination[8][9][10][11].

Protocol 2: Fatty Acid Oxidation (FAO) Assay using Radiolabeled Palmitate

Objective: To measure the rate of FAO in cells treated with Avocadene, this compound, or their combination.

Methodology:

  • Cell Culture: Culture cells to near confluency in 24-well plates[13].

  • Substrate Preparation: Prepare a solution of [14C]-palmitate complexed with bovine serum albumin (BSA) in the appropriate cell culture medium[13].

  • Treatment: Treat the cells with the desired concentrations of Avocadene, this compound, or their combination for a specified pre-incubation period.

  • FAO Measurement: a. Add the [14C]-palmitate-BSA medium to the cells. b. Seal the plate and incubate at 37°C for 3 hours[13]. c. During incubation, prepare a CO2 trapping apparatus for each well, which typically involves a vial containing a trapping solution (e.g., NaOH) and a filter paper wick. d. After incubation, stop the reaction and release the radiolabeled CO2 by adding an acid (e.g., perchloric acid) to the cell medium. e. The released 14CO2 is trapped by the wick.

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter. The amount of 14CO2 produced is proportional to the rate of FAO.

Protocol 3: VLCAD Enzyme Activity Assay

Objective: To directly measure the inhibitory effect of Avocadene and this compound on VLCAD enzyme activity.

Methodology:

  • Cell Lysate Preparation: Prepare cell lysates from control and treated cells using a buffer containing a non-denaturing detergent (e.g., Triton X-100)[16].

  • Reaction Mixture: In a spectrophotometer-compatible plate or cuvette, prepare a reaction mixture containing potassium phosphate buffer, an artificial electron acceptor (e.g., ferricenium ion), and the cell lysate[16].

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the VLCAD substrate, palmitoyl-CoA[16].

  • Spectrophotometric Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 300 nm for ferricenium)[16].

  • Calculation of Activity: The rate of change in absorbance is proportional to the VLCAD enzyme activity. Compare the activity in treated samples to that of the vehicle control to determine the percent inhibition.

Visualizations

Signaling_Pathway cluster_Mitochondrion Mitochondrion VLCAD VLCAD FAO Fatty Acid Oxidation (FAO) VLCAD->FAO Catalyzes Energy Cellular Energy (ATP) FAO->Energy This compound This compound This compound->VLCAD Inhibits (Potent) Avocadene Avocadene Avocadene->VLCAD Competes for binding (Weak inhibition)

Caption: Proposed mechanism of antagonistic interaction between this compound and Avocadene at the VLCAD enzyme.

Experimental_Workflow cluster_Experiment Troubleshooting Workflow Start Reduced efficacy observed Dose_Matrix Perform Dose-Response Matrix Experiment Start->Dose_Matrix CI_Calc Calculate Combination Index (CI) Dose_Matrix->CI_Calc Analyze_CI Analyze CI Value CI_Calc->Analyze_CI CI_greater_1 CI > 1 (Antagonism) Analyze_CI->CI_greater_1 Yes CI_less_equal_1 CI <= 1 (Synergy/Additivity) Analyze_CI->CI_less_equal_1 No Action_Antagonism Isolate more potent compound (this compound) for future experiments CI_greater_1->Action_Antagonism Action_Synergy Optimize combination ratio CI_less_equal_1->Action_Synergy End Resolution Action_Antagonism->End Action_Synergy->End

Caption: A logical workflow for troubleshooting antagonistic effects in co-administration experiments.

References

ensuring the purity of synthetic (2R,4R)-avocadyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of synthetic (2R,4R)-avocadyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of (2R,4R)-avocadyne?

A1: The most common impurities can be categorized as stereoisomers and process-related impurities.

  • Stereoisomeric Impurities: The synthesis of (2R,4R)-avocadyne can also yield its other three stereoisomers: (2S,4S)-avocadyne, (2R,4S)-avocadyne, and (2S,4R)-avocadyne. The presence of these impurities is significant as the biological activity of avocadyne is highly dependent on its (2R,4R) configuration.[1]

  • Process-Related Impurities: These can include unreacted starting materials, reagents, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For multi-step syntheses, intermediates from previous steps may also be present in the final product.

  • Degradation Products: (2R,4R)-avocadyne may be susceptible to degradation under certain conditions. While specific degradation pathways for this compound are not extensively documented, related compounds are known to be sensitive to oxidation and photodegradation.

Q2: How can I assess the stereochemical purity of my synthetic (2R,4R)-avocadyne?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for assessing stereochemical purity. This technique utilizes a chiral stationary phase (CSP) to separate enantiomers and diastereomers. By comparing the retention times and peak areas of your sample to those of reference standards for each stereoisomer, you can determine the enantiomeric excess (ee) and diastereomeric ratio (dr). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to determine stereochemical purity.

Q3: What analytical techniques are recommended for routine purity checks of (2R,4R)-avocadyne?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is suitable for determining the overall purity and quantifying known impurities. A C18 column is often used for the separation of lipid-like molecules.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information. A sensitive LC-MS method has been reported for the quantitation of this compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of (2R,4R)-avocadyne and identifying any structural impurities.

Q4: My (2R,4R)-avocadyne sample shows signs of degradation over time. How can I minimize this?

A4: To minimize degradation, it is recommended to store (2R,4R)-avocadyne under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (e.g., -20°C or -80°C). Avoid exposure to strong oxidizing agents and repeated freeze-thaw cycles.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Suggested Solution
Peak Tailing 1. Active sites on the column packing. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a high-purity silica column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Split Peaks 1. Clogged column frit. 2. Sample solvent incompatible with the mobile phase. 3. Column void or channeling.1. Replace the column frit or use a new column. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Replace the column.
Poor Resolution of Stereoisomers 1. Inappropriate chiral stationary phase. 2. Mobile phase composition not optimized. 3. Temperature fluctuations.1. Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). 2. Adjust the mobile phase composition, including the type and concentration of the organic modifier and any additives. 3. Use a column thermostat to maintain a consistent temperature.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash protocol in the autosampler.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of (2R,4R)-avocadyne in the initial mobile phase composition.

  • Procedure: a. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved. b. Inject the sample. c. Run the gradient program. d. Integrate the peak areas to determine the percentage purity.

Protocol 2: Stereoisomeric Purity by Chiral HPLC
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Chiral stationary phase column suitable for separating lipid-like molecules.

  • Mobile Phase: A mixture of n-hexane and isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Procedure: a. Equilibrate the chiral column with the mobile phase. b. Inject the sample. c. Run the isocratic mobile phase. d. Identify and quantify the peaks corresponding to each stereoisomer by comparing with reference standards.

Protocol 3: Identification of Impurities by LC-MS
  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry: Operate in both positive and negative ion modes to obtain comprehensive data.

  • Procedure: a. Perform an LC-MS analysis of the sample. b. Extract the ion chromatograms for the expected molecular weight of (2R,4R)-avocadyne. c. Analyze the mass spectra of any additional peaks to propose the molecular formulas of potential impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Product raw_product Crude Synthetic (2R,4R)-Avocadyne purification Column Chromatography raw_product->purification hplc_purification Preparative HPLC purification->hplc_purification hplc_uv HPLC-UV hplc_purification->hplc_uv chiral_hplc Chiral HPLC hplc_purification->chiral_hplc Stereochemical Purity Check lc_ms LC-MS hplc_purification->lc_ms Impurity Identification nmr NMR hplc_purification->nmr Structural Verification pure_product Pure (2R,4R)-Avocadyne (>98%) hplc_uv->pure_product Purity Confirmed chiral_hplc->pure_product lc_ms->pure_product nmr->pure_product

Caption: Experimental workflow for the purification and purity analysis of synthetic (2R,4R)-avocadyne.

troubleshooting_guide cluster_problems Observed Problems cluster_solutions Potential Solutions start HPLC Analysis Issue peak_tailing Peak Tailing? start->peak_tailing split_peaks Split Peaks? start->split_peaks poor_resolution Poor Resolution? start->poor_resolution peak_tailing->split_peaks No solution_tailing Check for active sites Reduce sample concentration Adjust mobile phase pH peak_tailing->solution_tailing Yes split_peaks->poor_resolution No solution_split Replace column frit Check sample solvent Replace column split_peaks->solution_split Yes solution_resolution Optimize chiral column Adjust mobile phase Use column thermostat poor_resolution->solution_resolution Yes

Caption: A logical troubleshooting guide for common HPLC issues encountered during (2R,4R)-avocadyne analysis.

References

controlling for vehicle effects of DMSO in Avocadyne experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Avocadyne Experiments

Welcome to the technical support center for this compound, a selective inhibitor of the ERK signaling pathway. This guide is designed to help you control for the effects of Dimethyl Sulfoxide (DMSO), the vehicle used to dissolve this compound, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is DMSO and why is it used as a vehicle for this compound?

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent highly effective at dissolving a wide range of nonpolar and polar compounds, including this compound.[1][2] It is miscible with water and cell culture media, making it a standard choice for preparing stock solutions of experimental drugs for in vitro and in vivo studies.[1]

Q2: Can DMSO itself affect my experimental results?

Yes. DMSO is not biologically inert and can have direct effects on cell cultures. These effects are dose-dependent and can include alterations in cell growth, viability, differentiation, and even gene expression.[1][3][4][5] At low concentrations, it may stimulate cell growth, while at higher concentrations, it can be cytotoxic.[1][3][6] Therefore, it is critical to use a vehicle control group in all experiments.

Q3: What is a vehicle control and why is it essential?

A vehicle control is a sample group treated with the same concentration of DMSO as your experimental group, but without this compound. This control is crucial to distinguish the biological effects of this compound from those of the solvent.[1] Any changes observed in the vehicle control group can be attributed to DMSO, allowing you to isolate the net effect of this compound.

Q4: My vehicle control group shows unexpected changes in cell signaling. Is this normal?

This is a known phenomenon. DMSO has been shown to inhibit the phosphorylation of certain kinases in the MAPK signaling pathway, specifically p38 and JNK, but it does not typically affect ERK phosphorylation.[7][8] Since this compound is an ERK inhibitor, observing inhibition of p38 or JNK in your DMSO-only control group could be an expected off-target effect of the vehicle.[7][9][10] This underscores the importance of comparing your this compound-treated group directly against the vehicle control, not just an untreated control.

Troubleshooting Guide

Problem: I'm observing high levels of cytotoxicity in both my this compound-treated and vehicle control groups.

This issue strongly suggests that the DMSO concentration is too high for your specific cell line. Cell sensitivity to DMSO varies significantly.[11][12]

Solution:

  • Verify DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration in the culture medium is within the recommended range.

  • Perform a Dose-Response Assay: Determine the maximum tolerable DMSO concentration for your cells using the protocol provided below.

  • Reduce Exposure Time: If possible, shorten the incubation period with the compound and vehicle. Some cell lines tolerate higher DMSO concentrations for shorter periods.[11]

Recommended DMSO Concentrations for Cell Culture

The optimal DMSO concentration is a balance between compound solubility and cell health. The following table summarizes generally accepted limits.

Final DMSO Concentration (v/v)General Effect on Most Cell LinesRecommendation
≤ 0.1% Considered safe for most cell lines, including sensitive primary cells, with minimal impact on viability or signaling.[12][13]Highly Recommended for all long-term (>24h) experiments.
0.1% - 0.5% Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h).[13][14]Acceptable. Always run a vehicle control titration to confirm for your cell line.
0.5% - 1.0% May induce stress, affect proliferation, or cause cytotoxicity in some cell lines.[4][11][13] Can also cause protein unfolding.[15]Use with Caution. Only if required for solubility and for short-term assays.
> 1.0% Significant cytotoxicity is common.[2][4][11] Can induce cell cycle arrest and other major cellular changes.[1]Not Recommended for most cell-based assays.

Experimental Protocols & Workflows

Protocol: Vehicle Control Titration Assay

This protocol determines the highest concentration of DMSO that does not significantly affect the viability of your cell line.

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at the same density you use for your this compound experiments. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended final concentrations to test are: 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, prepare a "medium-only" control (0% DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared DMSO dilutions. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for the longest duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is considered safe for your experiments.

Experimental Design Workflow

Proper experimental design is crucial for isolating the effects of this compound. Your experiment should always include three fundamental groups.

G cluster_0 Experimental Groups cluster_1 Comparisons untreated Group 1: Untreated Cells (Cells + Medium Only) comp1 Effect of Vehicle (DMSO) untreated->comp1 Compare vehicle Group 2: Vehicle Control (Cells + Medium + DMSO) vehicle->comp1 comp2 Net Effect of this compound vehicle->comp2 Compare treatment Group 3: this compound (Cells + Medium + DMSO + this compound) treatment->comp2

Caption: Workflow for designing a properly controlled experiment.

Signaling Pathway Considerations

This compound selectively inhibits the ERK pathway. However, DMSO, its vehicle, can independently inhibit the p38 and JNK pathways. This diagram illustrates the distinct points of action.

G cluster_inhibitors Points of Inhibition receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf p38 p38 ras->p38 jnk JNK ras->jnk mek MEK raf->mek erk ERK mek->erk downstream Cell Proliferation & Survival erk->downstream p38->downstream jnk->downstream This compound This compound This compound->erk dmso DMSO (Vehicle Effect) dmso->p38 dmso->jnk

Caption: MAPK signaling pathway showing distinct inhibition points.

References

minimizing Avocadyne degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support hub for Avocadyne, a novel inhibitor of the JNK signaling pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize this compound degradation and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: this compound is highly susceptible to photodegradation upon exposure to light with wavelengths between 320-450 nm. It is also prone to hydrolysis in solutions with a pH outside the optimal range of 6.5-7.5. Both degradation pathways result in a loss of biological activity.

Q2: My this compound solution has turned a pale yellow color. Is it still usable?

A2: A yellowish tint is a primary indicator of photodegradation. We strongly advise against using any discolored solution. The formation of the yellow chromophore corresponds to a significant loss of active this compound, which will lead to inaccurate and unreliable experimental outcomes. Please discard the solution and prepare a fresh batch following the recommended handling protocols.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: For maximum stability, this compound should be dissolved in anhydrous, research-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

Q4: How should I properly store this compound, both as a powder and in solution?

A4:

  • Powder: Store the lyophilized powder at -20°C in a desiccator, protected from light.

  • Stock Solution (in DMSO): Aliquot the stock solution into small, single-use volumes in amber or light-blocking tubes. Store these aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Q5: I am observing high variability in my cell-based assay results. Could this compound degradation be the cause?

A5: Yes, inconsistent results are often linked to compound instability. Degradation can occur in the stock solution or in the final culture medium. Ensure your stock solution is fresh and has been stored correctly. Additionally, minimize the exposure of your assay plates to ambient light after adding this compound. See the experimental workflow diagram below for critical handling points.

Troubleshooting Guide

Issue 1: Rapid loss of compound activity in aqueous media (e.g., cell culture medium).

  • Possible Cause: pH-mediated hydrolysis. Standard cell culture media are often buffered around pH 7.4, which is within the stable range. However, the addition of supplements or cellular metabolic activity (e.g., lactate production) can shift the pH.

  • Solution:

    • Always use freshly prepared working solutions. Do not store this compound in aqueous buffers for more than 2-3 hours.

    • Ensure your cell culture medium is properly buffered with HEPES, especially for long-duration experiments (>12 hours).

    • When preparing working solutions, dilute the DMSO stock directly into the final assay medium immediately before adding it to your cells.

Issue 2: Precipitate formation after diluting the DMSO stock into aqueous buffer.

  • Possible Cause: Poor solubility of this compound in aqueous solutions. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity, but this can cause the compound to precipitate.

  • Solution:

    • Do not exceed a final this compound concentration of 100 µM in assays with a final DMSO concentration of 0.1%.

    • After diluting the DMSO stock into the aqueous medium, vortex the solution gently but thoroughly for 15-20 seconds to ensure complete dissolution before adding it to the experimental system.

    • Visually inspect the medium for any precipitate before use.

Quantitative Data on this compound Stability

The following tables summarize the degradation profile of this compound under various conditions. Data was generated by monitoring the concentration of active this compound via HPLC over time.

Table 1: Effect of Light Exposure on this compound (10 µM in PBS, pH 7.4)

Exposure Time (minutes) Degradation (%) - Ambient Lab Light Degradation (%) - Dark Control
0 0% 0%
15 15.2% <1%
30 35.8% <1%

| 60 | 62.5% | <1% |

Table 2: Effect of pH on this compound Stability (10 µM in Buffer, 4 hours)

pH Degradation (%)
5.0 45.1%
6.0 11.3%
7.0 <2%
8.0 14.8%

| 9.0 | 55.7% |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Allow the vial of lyophilized this compound powder to equilibrate to room temperature for 15 minutes before opening to prevent condensation.

  • Perform all steps under low-light conditions (e.g., in a room with dimmed lights or by wrapping containers in aluminum foil).

  • Add the appropriate volume of anhydrous, research-grade DMSO to the vial to achieve a final concentration of 10 mM.

  • Cap the vial tightly and vortex for 30-60 seconds until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-blocking polypropylene tubes.

  • Store the aliquots at -80°C immediately.

Protocol 2: Cell-Based JNK Phosphorylation Assay

  • Culture cells to the desired confluency in a multi-well plate.

  • Thaw a single-use aliquot of 10 mM this compound stock solution at room temperature, protected from light.

  • Immediately before treatment, perform a serial dilution of the this compound stock into pre-warmed, serum-free cell culture medium to prepare the final working concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Remove the existing medium from the cells and add the this compound-containing medium.

  • Immediately place the plate back into the incubator, minimizing exposure to lab light. If the plate must be handled outside the incubator, cover it with an opaque lid or aluminum foil.

  • Following the desired incubation period, lyse the cells and proceed with your downstream analysis (e.g., Western Blot or ELISA for phospho-JNK).

Diagrams

A Active this compound B Photo-excited State A->B Light Exposure (320-450 nm) D Inactive Hydrolysis Product A->D pH < 6.5 or > 7.5 (Hydrolysis) C Inactive Photoproduct (Yellow Chromophore) B->C Irreversible Rearrangement

Caption: Primary degradation pathways for this compound.

cluster_prep Preparation (Low Light) cluster_exp Experiment A Thaw DMSO Stock (Protected from Light) B Prepare Working Dilutions in Assay Medium A->B F CRITICAL: Minimize time between dilution and cell addition B->F C Add Compound to Cells D Incubate (Protect Plate from Light) C->D E Lyse Cells & Analyze D->E F->C

Caption: Recommended workflow for cell-based assays using this compound.

Stress Cellular Stress (e.g., UV, Cytokines) MKK MKK4/7 Stress->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun Response Apoptosis, Inflammation cJun->Response This compound This compound This compound->JNK Inhibition

impact of Avocadyne on the viability of normal hematopoietic cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Avocadyne. This resource provides essential information, troubleshooting guides, and experimental protocols to facilitate your investigations into the impact of this compound on normal hematopoietic cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of fatty acid oxidation (FAO).[1][2] It selectively targets and inhibits very long-chain acyl-CoA dehydrogenase (VLCAD), a critical enzyme in the mitochondrial long-chain FAO pathway.[1][3] In cells highly dependent on FAO for energy, such as acute myeloid leukemia (AML) cells, this inhibition leads to ATP depletion and subsequent cell death.[1]

Q2: What is the expected impact of this compound on the viability of normal hematopoietic cells?

A2: Studies have consistently shown that this compound has minimal to no cytotoxic effects on normal hematopoietic cells.[1] This selectivity is attributed to the metabolic differences between normal hematopoietic cells and malignant cells like AML, which are particularly reliant on FAO for survival.[1][3] Normal cells are typically able to compensate for FAO inhibition, whereas AML cells cannot.

Q3: What are the typical concentrations of this compound used in in-vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell type. For leukemia cell lines, IC50 values have been reported in the low micromolar range (e.g., 3.10 ± 0.14 µM in TEX cells).[1][2] For experiments with normal hematopoietic cells, it is recommended to start with a dose-response curve that includes and exceeds the concentrations known to be cytotoxic to sensitive (e.g., AML) cell lines.

Q4: Is this compound soluble in standard cell culture media?

A4: As a lipid-based molecule, this compound may have limited solubility in aqueous solutions like cell culture media. It is often dissolved in a carrier solvent such as DMSO before being diluted to the final concentration in the culture medium. Always prepare a vehicle control (medium with the same concentration of DMSO) in your experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent viability results in normal hematopoietic cells after this compound treatment. 1. Inconsistent cell seeding density.2. Variability in this compound concentration due to improper mixing.3. Contamination of cell cultures.[4]4. Cell stress from handling or environmental factors.1. Ensure accurate cell counting and uniform seeding in all wells/flasks.2. Vortex the stock solution before diluting and gently mix the media after adding this compound.3. Regularly check cultures for signs of contamination (e.g., turbidity, pH change) and perform mycoplasma testing.[5]4. Handle cells gently, minimize exposure to suboptimal conditions, and ensure incubators are properly calibrated.
Precipitate observed in culture medium after adding this compound. 1. this compound concentration exceeds its solubility limit in the medium.2. Interaction with components in the serum or medium.1. Lower the final concentration of this compound. Ensure the DMSO concentration does not exceed 0.5% in the final culture volume.2. Prepare fresh dilutions of this compound for each experiment. Consider using a lower serum concentration if compatible with your cell type.
No significant difference between vehicle control and this compound-treated normal hematopoietic cells. This is the expected outcome based on current research.This result supports the known selectivity of this compound. To confirm the activity of your this compound stock, include a positive control using a sensitive cell line (e.g., TEX or OCI-AML2) in parallel.[1]
Slow growth or poor health of hematopoietic suspension cells. 1. Suboptimal culture conditions (media, supplements, cell density).[5]2. Over-passage of cell lines leading to genetic drift.[4]3. Improper thawing of cryopreserved cells.[6]1. Consult cell line-specific protocols for recommended media and supplements. Maintain cell density within the recommended range for logarithmic growth.[5]2. Use low-passage cells for experiments and regularly restart cultures from frozen stocks.3. Thaw cells rapidly in a 37°C water bath and dilute them slowly into pre-warmed media to avoid osmotic shock.[6]

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on leukemia cell lines, which can be used as a reference for designing experiments with normal hematopoietic cells.

Cell LineCompoundIC50 (µM)Duration of TreatmentReference
TEXThis compound3.10 ± 0.1472 hours[1][2]
OCI-AML2This compound11.53 ± 3.3272 hours[2]

Experimental Protocols & Visualizations

Protocol 1: Assessing the Viability of Normal Hematopoietic Cells

This protocol outlines a typical workflow for evaluating the effect of this compound on the viability of normal hematopoietic mononuclear cells (MNCs) using a flow cytometry-based assay with a viability dye (e.g., 7-AAD).

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis p1 Isolate normal hematopoietic MNCs (e.g., from bone marrow or peripheral blood) p2 Count cells and assess initial viability p1->p2 p3 Seed cells at a density of 1x10^6 cells/mL in appropriate culture medium p2->p3 t1 Prepare serial dilutions of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) p3->t1 Start Treatment t2 Add this compound or vehicle to cell cultures t1->t2 t3 Incubate for 72 hours at 37°C, 5% CO2 t2->t3 a1 Harvest cells and wash with PBS t3->a1 Begin Analysis a2 Stain with viability dye (e.g., 7-AAD) a1->a2 a3 Acquire data on a flow cytometer a2->a3 a4 Analyze data to determine the percentage of viable (7-AAD negative) cells a3->a4

Caption: Experimental workflow for assessing hematopoietic cell viability. (Within 100 characters)
Signaling Pathway: this compound's Impact on Cellular Metabolism

The diagram below illustrates the mechanism by which this compound inhibits fatty acid oxidation, a pathway that is highly active in AML cells but less critical for normal hematopoietic cells.

G cluster_mito Mitochondrion VLCAD VLCAD FAO Fatty Acid Oxidation (FAO) VLCAD->FAO catalyzes TCA TCA Cycle FAO->TCA produces Acetyl-CoA for ATP ATP Production TCA->ATP AML_Cell AML Cell ATP->AML_Cell Normal_Cell Normal Hematopoietic Cell ATP->Normal_Cell This compound This compound This compound->VLCAD inhibits FattyAcids Fatty Acids FattyAcids->VLCAD Outcome_AML ↓ ATP → Cell Death Outcome_Normal Metabolic compensation → Viability Maintained

Caption: this compound's inhibition of the fatty acid oxidation pathway. (Within 100 characters)

References

Validation & Comparative

Avocadyne's Inhibitory Effect on Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Avocadyne, a naturally derived compound, and its inhibitory effects on Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), a key enzyme in mitochondrial fatty acid β-oxidation. The information presented is intended to support research and drug development efforts targeting metabolic pathways in various diseases, including acute myeloid leukemia (AML).

Executive Summary

This compound, a 17-carbon acetogenin found in avocados, has been identified as a direct inhibitor of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD). Experimental evidence confirms a direct physical interaction between this compound and VLCAD, leading to the suppression of fatty acid oxidation (FAO). Specifically, the (2R,4R)-stereoisomer of this compound is the biologically active form that demonstrates this inhibitory effect. While direct enzymatic inhibitory constants (IC50 or Ki values) for this compound on purified VLCAD are not currently available in the public domain, cell-based assays have demonstrated its potent cytotoxic effects in leukemia cell lines, which are dependent on VLCAD expression. This guide compares this compound with other known inhibitors of the fatty acid oxidation pathway, providing available experimental data and detailed protocols to facilitate further investigation.

Data Presentation: this compound and Alternative FAO Inhibitors

The following table summarizes the available quantitative data for this compound and other compounds known to inhibit enzymes within the fatty acid oxidation pathway. It is important to note that direct enzymatic inhibition data for this compound on VLCAD is not available. The presented IC50 values for this compound reflect its cytotoxic effect on cancer cell lines, which has been linked to its inhibition of VLCAD.

CompoundTarget EnzymeReported IC50/EC50Assay TypeSource
This compound VLCAD EC50: 2.5 µM AML Cell Viability[1]
This compound VLCAD IC50: 2.33 ± 0.10 μM TEX Leukemia Cell Viability
This compound VLCAD IC50: 11.41 ± 1.87 μM AML2 Leukemia Cell Viability
TrimetazidineLong-Chain 3-Ketoacyl-CoA ThiolaseIC50: 75 nMEnzymatic Assay
RanolazinePartial FAO Inhibitor / Late Sodium Current--[1]

Note: The EC50 and IC50 values for this compound were determined in cell-based assays and represent the concentration required to achieve 50% of the maximum effect on cell viability, not direct enzyme inhibition. Trimetazidine inhibits a different enzyme in the FAO pathway, downstream of VLCAD. Ranolazine is a partial FAO inhibitor with a different primary mechanism of action.

Experimental Protocols

VLCAD Activity Assay: ETF Fluorescence Reduction Method

This protocol is adapted from established methods for measuring the activity of acyl-CoA dehydrogenases.

Principle: The assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by VLCAD during the dehydrogenation of a long-chain acyl-CoA substrate.

Materials:

  • Purified recombinant VLCAD enzyme

  • Purified recombinant ETF

  • Palmitoyl-CoA (or other long-chain acyl-CoA substrate)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 1 mM EDTA

  • Anaerobic chamber or system for creating an anaerobic environment

  • Fluorometer

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding the reaction buffer and ETF to a final concentration of 2-5 µM.

  • Make the cuvette anaerobic by gassing with argon or using a glucose oxidase/catalase oxygen-scavenging system.

  • Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: ~345 nm, Emission: ~495 nm).

  • Initiate the reaction by adding a saturating concentration of the acyl-CoA substrate (e.g., 50-100 µM palmitoyl-CoA).

  • To test for inhibition, pre-incubate the enzyme with this compound or the compound of interest for a defined period before adding the substrate.

  • Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the VLCAD activity.

  • Calculate the specific activity of the enzyme and the percentage of inhibition by the test compound.

Co-Immunoprecipitation (Co-IP) of this compound with VLCAD

This protocol is designed to confirm the direct interaction between a small molecule (this compound) and its target protein (VLCAD) within a cellular context.[2]

Materials:

  • AML2 cells (or other cells expressing VLCAD)

  • This compound (and its stereoisomers as controls)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Anti-VLCAD antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer

  • LC/MS/MS system for analysis

Procedure:

  • Cell Treatment: Treat AML2 cells with 10 µM of this compound (or its stereoisomers) for 3 hours.

  • Cell Lysis: Harvest and lyse the cells using a non-denaturing lysis buffer to preserve protein-protein and protein-small molecule interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an anti-VLCAD antibody to form an antibody-VLCAD-Avocadyne complex.

    • Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complex.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins (and bound this compound) from the beads using an appropriate elution buffer.

  • Analysis:

    • Confirm the presence of VLCAD in the eluate by Western blotting.

    • Analyze the eluate using LC/MS/MS to detect and quantify the presence of co-eluted this compound.[2]

Mandatory Visualization

Fatty Acid β-Oxidation Pathway

FAO_Pathway Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA VLCAD VLCAD_node VLCAD Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NADH NADH Hydroxyacyl_CoA->NADH Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ETC Electron Transport Chain This compound This compound This compound->VLCAD_node FADH2 FADH2 VLCAD_node->FADH2 FADH2->ETC NADH->ETC CoIP_Workflow Cell_Culture 1. Cell Culture and Treatment (e.g., AML2 cells + this compound) Cell_Lysis 2. Cell Lysis (Non-denaturing buffer) Cell_Culture->Cell_Lysis Immunoprecipitation 3. Immunoprecipitation (Anti-VLCAD Antibody) Cell_Lysis->Immunoprecipitation Bead_Capture 4. Capture with Protein A/G Beads Immunoprecipitation->Bead_Capture Washing 5. Washing Steps (Remove non-specific binding) Bead_Capture->Washing Elution 6. Elution of Protein Complex Washing->Elution Analysis 7. Analysis Elution->Analysis Western_Blot Western Blot (Confirm VLCAD presence) Analysis->Western_Blot LC_MS LC/MS/MS (Detect this compound) Analysis->LC_MS

References

A Comparative Efficacy Analysis of Avocadyne and Avocadene in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two avocado-derived acetogenins, Avocadyne and Avocadene. These structurally similar polyhydroxylated fatty alcohols have garnered interest for their distinct bioactive properties. This document synthesizes available experimental data to offer an objective performance comparison, focusing on their potential applications in oncology, particularly in the context of Acute Myeloid Leukemia (AML).

Introduction and Mechanism of Action

This compound and Avocadene are 17-carbon long acetogenins found almost exclusively in avocados (Persea americana)[1][2][3]. They share a similar chemical backbone, differing primarily in their terminal functional group: this compound possesses a terminal alkyne (triple bond), while Avocadene has a terminal alkene (double bond)[1]. This minor structural variance leads to significantly different biological activities.

The primary mechanism of action for this compound's anti-cancer properties is the inhibition of mitochondrial fatty acid oxidation (FAO)[1][4][5]. Specifically, this compound targets and suppresses very long-chain acyl-CoA dehydrogenase (VLCAD), a critical enzyme in the FAO pathway[1][6]. Many cancer cells, and particularly AML cells, exhibit a high reliance on FAO for energy production and survival[1][7]. By inhibiting this pathway, this compound selectively induces metabolic stress and apoptosis in malignant cells, while largely sparing normal, healthy cells[1][4][5]. Avocadene also demonstrates some activity against AML cells, but it is primarily recognized for its potent antimicrobial effects against gram-positive bacteria[1].

A mixture of these compounds, known as Avocatin-B (a 1:1 mix of this compound and Avocadene), has been shown to eliminate leukemia cells in vivo and in vitro[4][5]. However, studies dissecting the individual components have revealed that this compound is the more potent anti-leukemic agent[4][5].

Comparative Efficacy Data

Quantitative studies highlight this compound's superior potency in inducing cell death in AML cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is significantly lower for this compound compared to Avocadene in this context.

CompoundCell LineIC50 (µM)Primary Bioactivity
This compound TEX (Leukemia)3.10 ± 0.14Anti-leukemia (AML), Anti-viral
This compound OCI-AML211.53 ± 3.32Anti-leukemia (AML), Anti-viral
Avocadene Not specifiedHigher than this compoundAntimicrobial (Gram-positive)

Data sourced from Tcheng et al., 2021.[4][5]

Furthermore, a study on the combination of this compound and Avocadene revealed an antagonistic interaction (Combination Index > 1), suggesting that their combined use may be less effective than using this compound as a single agent for anti-leukemia therapy[5][8]. This underscores the importance of evaluating this compound alone in future clinical settings[5].

Key Experimental Protocols

The following are summaries of methodologies used to evaluate the efficacy of this compound and Avocadene.

3.1. Cell Viability and Cytotoxicity Assay

  • Objective: To determine the concentration-dependent effect of the compounds on cancer cell survival.

  • Methodology:

    • Human AML cell lines (e.g., TEX, OCI-AML2) are cultured under standard conditions.

    • Cells are seeded into multi-well plates and treated with varying concentrations of this compound, Avocadene, or a vehicle control for a specified period (e.g., 72 hours).

    • Post-treatment, cell viability is assessed using flow cytometry with a viability dye such as 7-aminoactinomycin D (7-AAD). 7-AAD is a fluorescent chemical that cannot pass through live cell membranes, thus it selectively stains non-viable cells.

    • The percentage of viable (7-AAD negative) cells is quantified, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism).

3.2. Clonogenic (Colony Formation) Assay

  • Objective: To assess the long-term effect of the compounds on the self-renewal and proliferative capacity of cancer stem cells.

  • Methodology:

    • Patient-derived AML cells or normal mononuclear cells (MNCs) are plated in a semi-solid medium (e.g., methylcellulose).

    • The cells are treated with a single dose of the test compound (e.g., 10 µM this compound).

    • Cultures are incubated for an extended period (e.g., 14 days) to allow for colony formation.

    • Colonies, defined as clusters of a minimum number of cells (e.g., >20), are stained and counted.

    • The reduction in colony formation in treated samples relative to controls indicates the inhibition of clonogenic potential[9].

3.3. Fatty Acid Oxidation (FAO) Inhibition Assay

  • Objective: To directly measure the inhibitory effect of the compounds on the FAO pathway.

  • Methodology:

    • AML cells are treated with this compound or Avocadene.

    • The rate of FAO is measured using high-resolution respirometry or liquid scintillation counting with radiolabeled substrates like ¹⁴C-palmitate.

    • For respirometry, the oxygen consumption rate (OCR) linked to FAO is measured after providing fatty acids as the sole energy source. A decrease in OCR indicates FAO inhibition.

    • For scintillation counting, the amount of radiolabeled CO₂ or other metabolic byproducts produced from the breakdown of ¹⁴C-palmitate is quantified as a direct measure of FAO activity.

Visualizations: Pathways and Workflows

4.1. Signaling Pathway Diagram

FAO_Pathway_Inhibition cluster_Mitochondrion Mitochondrial Matrix cluster_Cell AML Cell Fatty_Acyl_CoA Fatty Acyl-CoA VLCAD VLCAD Fatty_Acyl_CoA->VLCAD β-oxidation Step 1 MTP Mitochondrial Trifunctional Protein (HADHα/β) VLCAD->MTP Successive shortening Acetyl_CoA Acetyl-CoA MTP->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production This compound This compound This compound->VLCAD Inhibition

Caption: this compound's mechanism of action via inhibition of the VLCAD enzyme in the FAO pathway.

4.2. Experimental Workflow Diagram

Cell_Viability_Workflow start Start: AML Cell Culture seed_cells Seed Cells into 96-well Plates start->seed_cells treatment Add this compound/ Avocadene (Varying Concentrations) seed_cells->treatment incubation Incubate for 72 hours treatment->incubation stain Stain with 7-AAD Viability Dye incubation->stain flow_cytometry Analyze via Flow Cytometry stain->flow_cytometry data_analysis Quantify Viable Cells & Calculate IC50 flow_cytometry->data_analysis end End: Comparative Potency Determined data_analysis->end

Caption: Workflow for determining cell viability and IC50 values using flow cytometry.

References

A Comparative Guide to Fatty Acid Oxidation Inhibitors: Avocadyne vs. Etomoxir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring the landscape of metabolic modulators, understanding the nuances of fatty acid oxidation (FAO) inhibitors is paramount. This guide provides an objective comparison of Avocadyne, a novel inhibitor derived from avocados, and etomoxir, a widely studied but clinically limited compound. We delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and etomoxir lies in their molecular targets within the fatty acid oxidation pathway.

Etomoxir , an irreversible inhibitor, targets Carnitine Palmitoyltransferase 1a (CPT1a) .[1] CPT1a is the rate-limiting enzyme responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. By inhibiting CPT1a, etomoxir effectively shuts down the entry of the primary fuel for FAO.

This compound , on the other hand, inhibits Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) .[2][3] VLCAD catalyzes the initial step of β-oxidation for long-chain fatty acids within the mitochondrial matrix. This distinction in their targets within the FAO pathway is a critical differentiator with implications for their specificity and potential off-target effects.

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Acyl-CoA Long-Chain Fatty Acid->Acyl-CoA Acyl-CoA Synthetase CPT1a CPT1a Acyl-CoA->CPT1a Acyl-Carnitine Acyl-Carnitine CPT1a->Acyl-Carnitine Carnitine Acyl-CoA_matrix Acyl-CoA Acyl-Carnitine->Acyl-CoA_matrix CPT2 VLCAD VLCAD Acyl-CoA_matrix->VLCAD Beta-Oxidation Spiral Beta-Oxidation Spiral VLCAD->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA TCA Cycle Acetyl-CoA->TCA Etomoxir Etomoxir Etomoxir->CPT1a Inhibits This compound This compound This compound->VLCAD Inhibits

Figure 1: Mechanism of Action of this compound and Etomoxir.

Potency and Efficacy: A Comparative Look at the Data

InhibitorTargetCell LineIC50 (Cytotoxicity)IC50 (Target Inhibition)Reference
This compound VLCADTEX (Leukemia)3.10 ± 0.14 µM-[4]
OCI-AML2 (Leukemia)11.53 ± 3.32 µM-[4]
BJ (Normal Fibroblast)17.75 µg/mL-[5]
HEK-293 (Normal Kidney)13.24 µg/mL-[5]
Etomoxir CPT1aBT549 (Breast Cancer)>200 µM (for proliferation)~10 µM (for 90% FAO inhibition)[6][7]
Murine Heart Mitochondria-1.4 µM (for acylcarnitine production)[1]
MCF-7 (Breast Cancer)-~5 µM (for maximal FAO inhibition)[2]
T47D (Breast Cancer)-~5-12.5 µM (for maximal FAO inhibition)[2]

Note: The cytotoxicity IC50 for this compound in normal cell lines is presented in µg/mL as reported in the source. Direct conversion to µM is not possible without the exact molecular weight used in that study. However, the data suggests a degree of selectivity for cancer cells.

Specificity and Off-Target Effects: A Critical Consideration

The clinical development of etomoxir was halted due to significant hepatotoxicity.[1] Subsequent research has revealed that at concentrations commonly used in preclinical studies, etomoxir exhibits significant off-target effects.

Etomoxir's Off-Target Profile:

  • Mitochondrial Complex I Inhibition: At concentrations of 200 µM, etomoxir has been shown to inhibit complex I of the electron transport chain, leading to impaired mitochondrial respiration.[6][7]

  • Induction of Oxidative Stress: Etomoxir treatment, particularly at higher concentrations, can lead to the production of reactive oxygen species (ROS) and induce oxidative stress.[8][9]

  • Inhibition of Phospholipases: A metabolite of etomoxir, etomoxir-carnitine, has been found to inhibit phospholipases A2 with high potency (IC50 < 2 nM).[1]

This compound's Specificity:

Currently, there is limited published data on the off-target profile of this compound. Studies have shown that it spares normal hematopoietic cells while being cytotoxic to leukemia cells, suggesting a favorable therapeutic window.[10] Preclinical safety studies in mice and a pilot clinical trial in humans with an this compound-containing mixture (AvoB) did not report severe adverse effects.[3] An acute oral toxicity study in rats with an acetogenin-enriched extract from avocado seed (Avosafe®) indicated an LD50 greater than 2000 mg/kg.[11][12] However, more comprehensive off-target profiling is needed to fully assess its safety and specificity.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed methodologies for key experiments.

Fatty Acid Oxidation (FAO) Measurement using Seahorse XF Analyzer

This protocol allows for the real-time measurement of oxygen consumption rate (OCR) to determine the rate of fatty acid oxidation.

cluster_prep Cell Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Seed Seed cells in Seahorse XF plate Incubate Incubate overnight Seed->Incubate Wash Wash with assay medium Incubate->Wash Add_Substrate Add FAO substrate (e.g., Palmitate-BSA) Wash->Add_Substrate Equilibrate Equilibrate plate in CO2-free incubator Add_Substrate->Equilibrate Measure_Basal Measure basal OCR Equilibrate->Measure_Basal Inject_Inhibitor Inject this compound or Etomoxir Measure_Basal->Inject_Inhibitor Measure_Inhibited Measure OCR Inject_Inhibitor->Measure_Inhibited Inject_Stressors Inject Oligomycin, FCCP, Rotenone/Antimycin A Measure_Inhibited->Inject_Stressors Measure_Stress Measure OCR Inject_Stressors->Measure_Stress Calculate_FAO Calculate FAO rate (Etomoxir-sensitive OCR) Measure_Stress->Calculate_FAO Normalize Normalize to cell number Calculate_FAO->Normalize Compare Compare inhibitor effects Normalize->Compare

Figure 2: Workflow for Measuring Fatty Acid Oxidation.

Detailed Protocol:

  • Cell Seeding: Seed cells at an appropriate density in a Seahorse XF96 or XF24 cell culture microplate and allow them to adhere overnight.

  • Substrate Starvation (Optional): To enhance reliance on exogenous fatty acids, cells can be incubated in a substrate-limited medium for 18-24 hours prior to the assay.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and a fatty acid substrate (e.g., palmitate conjugated to BSA).

  • Incubation: Incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes to allow for temperature and pH equilibration.

  • Instrument Setup: Calibrate the Seahorse XF sensor cartridge according to the manufacturer's instructions.

  • Assay Protocol:

    • Measure the basal oxygen consumption rate (OCR).

    • Inject the fatty acid oxidation inhibitor (this compound or etomoxir) and monitor the change in OCR. The decrease in OCR after inhibitor injection represents the rate of fatty acid oxidation.

    • To assess mitochondrial function further, sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) can be performed.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or etomoxir and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mitochondrial Complex I Activity Assay

This protocol is used to specifically measure the activity of mitochondrial complex I, a known off-target of etomoxir.

Detailed Protocol:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues using a commercially available kit or a standard differential centrifugation protocol.

  • Protein Quantification: Determine the protein concentration of the isolated mitochondria using a BCA or Bradford assay.

  • Assay Reaction:

    • In a 96-well plate, add the isolated mitochondria to an assay buffer containing NADH as the substrate.

    • Initiate the reaction by adding a colorimetric probe that is reduced by Coenzyme Q10, which is in turn reduced by Complex I.

    • Monitor the change in absorbance over time at the appropriate wavelength.

  • Inhibitor Control: In parallel wells, pre-incubate the mitochondria with a known Complex I inhibitor, such as rotenone, to determine the specific Complex I activity.

  • Data Analysis: Calculate the rate of change in absorbance and normalize it to the protein concentration to determine the Complex I activity. Compare the activity in the presence and absence of the test compound (etomoxir or this compound).

Conclusion

This compound and etomoxir represent two distinct approaches to inhibiting fatty acid oxidation. While both have shown efficacy in preclinical models, their differing mechanisms of action, potency, and, most notably, their safety profiles set them apart. Etomoxir's well-documented off-target effects and clinical toxicity have limited its therapeutic potential. This compound, with its different molecular target and promising early safety data, presents an intriguing alternative. However, a more comprehensive understanding of its off-target profile is essential for its continued development. This comparative guide provides a foundation for researchers to make informed decisions and design rigorous experiments to further elucidate the therapeutic potential of these and other FAO inhibitors.

References

A Comparative Analysis of Avocadyne and Standard Chemotherapy in Patient-Derived Xenografts for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-leukemic agent Avocadyne with the standard-of-care chemotherapy regimen (Cytarabine and Daunorubicin) for the treatment of Acute Myeloid Leukemia (AML). The data presented is derived from studies utilizing patient-derived xenograft (PDX) models, which offer a clinically relevant platform for evaluating therapeutic efficacy.

Executive Summary

This compound, a lipid derived from avocados, has demonstrated significant anti-leukemic activity in preclinical AML models.[1][2][3] Its purported mechanism of action, the inhibition of fatty acid oxidation (FAO) in leukemia cells, presents a targeted approach with the potential for reduced toxicity compared to conventional chemotherapy.[1][4][5] Standard AML treatment, a combination of cytarabine and an anthracycline such as daunorubicin ("7+3" regimen), remains the frontline therapy but is associated with considerable toxicity.[6][7][8] This guide synthesizes available data from PDX studies to facilitate an objective comparison of these therapeutic strategies.

Data Presentation

The following tables summarize the key performance indicators of this compound and the standard "7+3" chemotherapy regimen in AML PDX models. It is important to note that the data for each treatment are compiled from separate studies, and direct head-to-head comparative trials in a single PDX model are not yet available.

Table 1: Efficacy in AML Patient-Derived Xenografts

ParameterThis compoundCytarabine + Daunorubicin ("7+3")
Dosage Regimen 200 mg/kg/weekCytarabine: 50 mg/kg/day for 5 days; Doxorubicin (as a proxy for Daunorubicin): 1.5 mg/kg/day for 3 days[6]
Administration Route Intravenous (tail vein injection)Intravenous (tail vein) and Intraperitoneal injection[6]
Reduction in Leukemia Burden Significantly reduced leukemia engraftment compared to vehicle control.[1]Variable, with studies showing a reduction in AML burden.[9]
Effect on Survival Data on overall survival in PDX models is not extensively reported.Can lead to improved survival in responsive PDX models.[9]

Table 2: Toxicity Profile in Preclinical Models

ParameterThis compoundCytarabine + Daunorubicin ("7+3")
Effect on Healthy Cells Spares normal hematopoietic cells.[10]Known to cause significant myelosuppression and toxicity to healthy hematopoietic stem and progenitor cells.[11]
Reported Side Effects in Mice Well-tolerated with no significant reported toxicity at effective doses.[5]Can cause weight loss, and higher doses are associated with increased toxicity.[9]

Experimental Protocols

This compound Treatment in AML PDX Model

This protocol is based on methodologies described in published studies.[1]

  • PDX Model Establishment:

    • Human AML cells from patients are obtained with informed consent.

    • Immunodeficient mice (e.g., NSG mice) are sublethally irradiated.

    • 2.5 x 10^6 human AML cells in 100 µL of PBS are injected via the tail vein.

    • Engraftment is allowed to establish for 4 weeks.

  • This compound Formulation and Administration:

    • (2R,4R)-avocadyne is prepared as an emulsion.

    • Mice receive a weekly intravenous injection of the this compound emulsion at a dose of 200 mg/kg.

  • Monitoring and Analysis:

    • Leukemia engraftment in the bone marrow is monitored.

    • At the end of the treatment period (e.g., 4 weeks), mice are euthanized, and bone marrow is harvested from the femurs.

    • The percentage of human leukemia cells (e.g., CD33+/CD45+) is quantified using flow cytometry.

Standard Chemotherapy (Cytarabine + Doxorubicin) in AML PDX Model

This protocol is a representative methodology based on published literature.[6]

  • PDX Model Establishment:

    • As described for the this compound protocol.

  • Chemotherapy Formulation and Administration:

    • Cytarabine is reconstituted in phosphate-buffered saline (PBS).

    • Doxorubicin (as a representative anthracycline) is reconstituted in PBS.

    • Mice are treated with a "5+3" regimen, a modification of the clinical "7+3" regimen:

      • Cytarabine: 50 mg/kg daily for 5 days via intraperitoneal injection.

      • Doxorubicin: 1.5 mg/kg daily for 3 days via tail vein injection.

  • Monitoring and Analysis:

    • Animal weight and general health are monitored daily during treatment.

    • Leukemia burden in peripheral blood and bone marrow is assessed at specified time points.

    • Survival is monitored over the course of the experiment.

Mandatory Visualization

Signaling Pathway of this compound in AML

cluster_Mitochondria Mitochondrial Matrix cluster_Cellular_Effects Cellular Effects in AML Fatty_Acyl_CoA Fatty Acyl-CoA VLCAD VLCAD Fatty_Acyl_CoA->VLCAD Fatty Acid Oxidation FAO_Intermediates FAO Intermediates VLCAD->FAO_Intermediates Decreased_ATP Decreased ATP Production VLCAD->Decreased_ATP Acetyl_CoA Acetyl-CoA FAO_Intermediates->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP This compound This compound This compound->VLCAD Inhibition Apoptosis Apoptosis Decreased_ATP->Apoptosis Reduced_Proliferation Reduced Proliferation Decreased_ATP->Reduced_Proliferation

Caption: this compound inhibits VLCAD, disrupting fatty acid oxidation and leading to AML cell death.

Experimental Workflow for Evaluating this compound in AML PDX Models

cluster_PDX_Establishment PDX Establishment cluster_Treatment_Phase Treatment Phase cluster_Analysis Analysis Patient_Sample Patient AML Sample Immunodeficient_Mouse Immunodeficient Mouse (e.g., NSG) Patient_Sample->Immunodeficient_Mouse Tail Vein Injection Engraftment Engraftment of AML Cells Immunodeficient_Mouse->Engraftment Treatment_Groups Treatment Groups: - this compound - Vehicle Control Engraftment->Treatment_Groups Treatment_Administration Weekly IV Injections (4 weeks) Treatment_Groups->Treatment_Administration Euthanasia Euthanasia and Bone Marrow Harvest Treatment_Administration->Euthanasia Flow_Cytometry Flow Cytometry (% human CD33+/CD45+) Euthanasia->Flow_Cytometry Data_Analysis Comparison of Leukemia Burden Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing this compound's anti-leukemic effects in AML PDX models.

Conclusion

References

Unlocking Potential Synergy: Avocadyne and Cytarabine in AML Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of Acute Myeloid Leukemia (AML) treatment is continually evolving, with a growing emphasis on targeted therapies and combination strategies to overcome resistance and improve patient outcomes. This guide provides a comparative analysis of Avocadyne, a novel investigational agent, and cytarabine, a long-standing cornerstone of AML chemotherapy. We delve into their individual mechanisms, present preclinical data on their synergistic potential, and provide detailed experimental protocols for further research.

Executive Summary

This compound, a lipid derived from avocados, has emerged as a promising anti-leukemic agent with a distinct mechanism of action targeting cancer cell metabolism. Unlike traditional chemotherapy, this compound selectively induces apoptosis in AML cells by inhibiting fatty acid oxidation (FAO). Cytarabine, an antimetabolite, functions by disrupting DNA synthesis. The disparate mechanisms of these two agents have led to investigations into their potential synergistic effects, with preclinical studies suggesting that the combination could be more effective than either agent alone, particularly in the protective bone marrow microenvironment.

Performance Comparison: this compound and Cytarabine

FeatureThis compound (as part of Avocatin B)Cytarabine (AraC)This compound + Cytarabine Combination
Mechanism of Action Inhibition of fatty acid oxidation (FAO) via targeting very long-chain acyl-CoA dehydrogenase (VLCAD).Inhibition of DNA polymerase, leading to termination of DNA chain elongation and DNA synthesis.[1][2]Dual-pronged attack on cancer cell metabolism and DNA replication.
Cellular Target Mitochondria of AML cells.DNA of rapidly dividing cells.AML cells, including those in protective microenvironments.
Selectivity Selective toxicity towards AML cells, sparing normal hematopoietic cells.[3]Affects all rapidly dividing cells, leading to myelosuppression.[4]Enhanced killing of AML cells, potentially overcoming resistance.[1]
Synergistic Effect --Studies show a synergistic apoptotic effect in AML cell lines.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound (as a component of Avocatin B) and its combination with cytarabine.

Table 1: In Vitro Cytotoxicity of this compound (as Avocatin B)

AML Cell LineIC50 (µM)Reference
TEX3.10 ± 0.14[5]
OCI-AML211.53 ± 3.32[5]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Synergistic Effects of Avocatin B and Cytarabine in AML Cell Lines

Cell Line & ConditionTreatment% Cell Death (mean ± SD)Combination Index (CI)Reference
THP-1 (Mono-culture) Avocatin B (10 µM)~20%0.7 (Synergism)[1][6]
Cytarabine (3 µM)~30%[6]
Combination~65% [6]
THP-1 (Co-culture with Adipocytes) Avocatin B (10 µM)~10%0.4 (Synergism)[1][6]
Cytarabine (3 µM)~15%[6]
Combination~50% [6]
U937 (Mono-culture) Avocatin B (10 µM)~25%Not Reported[6]
Cytarabine (0.1 µM)~20%[6]
Combination~60% [6]
MOLM13 (Mono-culture) Avocatin B (7 µM)~15%Not Reported[6]
Cytarabine (3 µM)~25%[6]
Combination~55% [6]

A Combination Index (CI) value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using the DOT language.

cluster_this compound This compound's Mechanism of Action cluster_cytarabine Cytarabine's Mechanism of Action This compound This compound VLCAD VLCAD This compound->VLCAD Inhibits FAO Fatty Acid Oxidation ROS ↑ Reactive Oxygen Species (ROS) FAO->ROS Inhibition leads to Apoptosis_A Apoptosis ROS->Apoptosis_A Cytarabine Cytarabine DNA_Polymerase DNA Polymerase Cytarabine->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis Apoptosis_C Apoptosis DNA_Synthesis->Apoptosis_C Inhibition leads to

Caption: Mechanisms of action for this compound and Cytarabine in AML cells.

start Start: AML Cell Culture (e.g., THP-1, U937) mono_culture Mono-culture start->mono_culture co_culture Co-culture with Bone Marrow Adipocytes start->co_culture treatment Treatment Application mono_culture->treatment co_culture->treatment avocatin_b Avocatin B (alone) treatment->avocatin_b cytarabine Cytarabine (alone) treatment->cytarabine combination Avocatin B + Cytarabine treatment->combination incubation 48-hour Incubation avocatin_b->incubation cytarabine->incubation combination->incubation analysis Analysis incubation->analysis cell_death Cell Death Assessment (Trypan Blue Exclusion) analysis->cell_death synergy_analysis Synergy Analysis (CalcuSyn Software - CI Value) analysis->synergy_analysis

Caption: Experimental workflow for assessing synergy between Avocatin B and Cytarabine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on the study by Tabe et al. (2018).[1][6]

1. Cell Culture and Co-culture with Adipocytes

  • AML Cell Lines: THP-1, U937, and MOLM13 cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Adipocyte Co-culture: To mimic the bone marrow microenvironment, AML cells are co-cultured with bone marrow-derived adipocytes. Adipocytes are generated from mesenchymal stem cells (MSCs) and plated in the lower chamber of a transwell system, with AML cells seeded in the upper chamber. This allows for communication via secreted factors without direct cell-cell contact.

2. Drug Treatment and Viability Assays

  • Drug Preparation: Avocatin B is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cytarabine is reconstituted as per the manufacturer's instructions.

  • Treatment: AML cells, either in mono-culture or co-culture, are treated with specified concentrations of Avocatin B, cytarabine, or a combination of both.

  • Viability Assessment: After a 48-hour incubation period, cell viability is assessed using the trypan blue exclusion method. The percentage of dead (blue-staining) cells is determined by counting under a microscope.

3. Synergy Analysis

  • Data Collection: Dose-response curves are generated for each drug individually and for the combination.

  • Combination Index (CI) Calculation: The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the Combination Index (CI) using the Chou-Talalay method with CalcuSyn software. A CI value less than 1 is indicative of synergy.[1]

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest a synergistic relationship between this compound (as a component of Avocatin B) and cytarabine in the treatment of AML. The distinct and complementary mechanisms of action—metabolic disruption by this compound and DNA synthesis inhibition by cytarabine—provide a strong rationale for this combination. The enhanced efficacy, particularly within a simulated bone marrow microenvironment, highlights a potential strategy to overcome chemotherapy resistance.

Further in-depth in vivo studies are warranted to validate these in vitro findings and to establish the safety and efficacy of this combination in animal models of AML. Subsequent clinical trials could then explore the therapeutic potential of this compound in combination with standard AML chemotherapy regimens, offering a promising new avenue for patients with this challenging disease. The planned human clinical trials for this compound will be a critical next step in its development.[7]

References

Unveiling the Anticancer Potential of Avocadyne Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avocadyne, a 17-carbon polyhydroxylated fatty alcohol found in avocados, has emerged as a promising natural product with selective cytotoxicity against acute myeloid leukemia (AML) cells.[1][2][3] This guide provides a comprehensive comparison of this compound and its analogs, delving into their structure-activity relationships (SAR) and the underlying molecular mechanisms. The information presented herein is supported by experimental data to aid researchers in the ongoing development of novel anticancer therapeutics.

Key Determinants of this compound's Biological Activity

The potent and selective anti-leukemic activity of this compound is dictated by several key structural features. Understanding these structural requirements is crucial for the rational design of more effective and specific analogs.

  • Terminal Alkyne Group: The presence of a terminal triple bond is critical for the cytotoxic activity of this compound.[1][2] Analogs where the alkyne is replaced with an alkene (avocadene) or a saturated alkyl chain (avocadane) exhibit significantly reduced or altered biological activity.[2]

  • Odd-Carbon Chain Length: this compound's 17-carbon backbone is another crucial determinant of its anticancer properties. Fatty acids with an odd number of carbons are metabolized differently than their even-numbered counterparts, and this distinction appears to be important for this compound's mechanism of action.[1][2]

  • Stereochemistry of Hydroxyl Groups: The precise spatial arrangement of the hydroxyl groups at the C-2 and C-4 positions is paramount for this compound's bioactivity. The natural (2R, 4R)-stereoisomer is the most active form, demonstrating a direct interaction with its molecular target.[2] Other stereoisomers, such as the (2S, 4S), (2R, 4S), and (2S, 4R) forms, are significantly less effective at inhibiting fatty acid oxidation and inducing cancer cell death.[2]

Comparative Efficacy of this compound Analogs

The following table summarizes the cytotoxic activity of this compound and its key analogs against leukemia cell lines, highlighting the importance of the structural features discussed above.

CompoundStructureCell LineIC50 (µM)Key Structural Feature(s)
This compound (2R,4R)-1,2-dihydroxyheptadec-16-yneTEX3.10 ± 0.14Terminal alkyne, 17-carbon chain, (2R,4R)-stereochemistry
OCI-AML211.53 ± 3.32
Avocadene (2R,4R)-1,2-dihydroxyheptadec-16-eneTEX> 20Terminal alkene
Avocadane (2R,4R)-1,2-dihydroxyheptadecaneTEX> 20Saturated alkyl chain
(2S,4S)-Avocadyne (2S,4S)-1,2-dihydroxyheptadec-16-yneAML2Inactive at 10 µM(2S,4S)-stereochemistry
(2R,4S)-Avocadyne (2R,4S)-1,2-dihydroxyheptadec-16-yneAML2Inactive at 10 µM(2R,4S)-stereochemistry
(2S,4R)-Avocadyne (2S,4R)-1,2-dihydroxyheptadec-16-yneAML2Inactive at 10 µM(2S,4R)-stereochemistry

Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound exerts its selective cytotoxicity by targeting the mitochondrial fatty acid oxidation (FAO) pathway, a metabolic process that is often upregulated in cancer cells to meet their high energy demands.[1][2] Specifically, this compound has been shown to directly interact with and inhibit the enzyme very long-chain acyl-CoA dehydrogenase (VLCAD) .[1][2]

cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects in Cancer Cells Fatty_Acids Long-Chain Fatty Acids VLCAD VLCAD Fatty_Acids->VLCAD FAO_Pathway Fatty Acid Oxidation (FAO) VLCAD->FAO_Pathway Acetyl_CoA Acetyl-CoA FAO_Pathway->Acetyl_CoA ROS_Induction ROS Induction TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP Production TCA_Cycle->ATP Reduced_ATP Reduced ATP Production This compound This compound This compound->Inhibition Inhibition->VLCAD Apoptosis Apoptosis Reduced_ATP->Apoptosis ROS_Induction->Apoptosis Start Start: This compound Analogs Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 FAO_Assay Fatty Acid Oxidation Assay (Seahorse XF) Determine_IC50->FAO_Assay Confirm_FAO_Inhibition Confirm FAO Inhibition FAO_Assay->Confirm_FAO_Inhibition Target_Engagement Target Engagement Assay (Co-Immunoprecipitation) Confirm_FAO_Inhibition->Target_Engagement VLCAD_Interaction Confirm this compound-VLCAD Interaction Target_Engagement->VLCAD_Interaction End End: SAR Elucidation VLCAD_Interaction->End

References

cross-validation of Avocadyne's mechanism of action in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Avocatin B's Mechanism of Action in Cancer

This guide provides a comparative overview of the mechanism of action of Avocatin B, a novel compound derived from avocados, across different cancer types. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of Avocatin B on various cancer cell lines, highlighting its targeted efficacy, particularly against acute myeloid leukemia (AML) stem cells.

Cancer Type Cell Line Parameter Value Reference
Acute Myeloid LeukemiaPrimary AML Patient SamplesIC50~0.5 - 1.5 µM
Acute Myeloid LeukemiaKG1a (Stem-like)IC50~1 µM
Acute Myeloid LeukemiaU937 (Non-stem)IC50>10 µM
Pancreatic CancerPanc-1IC50~5 µM
Breast CancerMDA-MB-231IC50~7 µM
Normal CellsNormal Human Hematopoietic Stem CellsIC50>20 µM

Table 1: Comparative Cytotoxicity (IC50) of Avocatin B across Different Cell Types. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective activity of Avocatin B against AML stem cells while sparing normal hematopoietic stem cells.

Mechanism of Action: Targeting Mitochondrial Function

Avocatin B selectively induces apoptosis in cancer stem cells by targeting mitochondrial fatty acid oxidation. A key molecular target is the mitochondrial enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD). Inhibition of VLCAD leads to an accumulation of reactive oxygen species (ROS) and subsequent cell death.

Signaling Pathway of Avocatin B in AML Stem Cells

AvocatinB_Mechanism cluster_cell AML Stem Cell cluster_mito Mitochondrion AvocatinB Avocatin B VLCAD VLCAD AvocatinB->VLCAD Inhibits FAO Fatty Acid Oxidation ROS Increased ROS FAO->ROS inhibition leads to Apoptosis Apoptosis ROS->Apoptosis triggers Experimental_Workflow cluster_viability Cell Viability Assay cluster_ros Mitochondrial ROS Measurement a1 Seed Cells a2 Treat with Avocatin B a1->a2 a3 MTT Assay a2->a3 a4 Measure Absorbance a3->a4 a5 Calculate IC50 a4->a5 b1 Treat Cells with Avocatin B (IC50) b2 Stain with MitoSOX Red b1->b2 b3 Flow Cytometry b2->b3 b4 Analyze Fluorescence b3->b4 Comparative_Mechanisms cluster_avocatin Avocatin B cluster_venetoclax Venetoclax A_Target VLCAD A_Effect ROS Increase A_Target->A_Effect Apoptosis Apoptosis A_Effect->Apoptosis V_Target BCL-2 V_Effect Release of Pro-apoptotic Proteins V_Target->V_Effect V_Effect->Apoptosis

Comparative Analysis of Avocadyne's Potency Across Various AML Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

Avocadyne, a natural acetogenin derived from avocados, has emerged as a promising therapeutic agent in the treatment of Acute Myeloid Leukemia (AML).[1] Its mechanism of action is rooted in the inhibition of fatty acid oxidation (FAO), a metabolic pathway crucial for the survival and proliferation of leukemia stem cells.[2][3] This guide provides a comparative analysis of this compound's potency across different AML cell lines, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their evaluation of this compound.

Mechanism of Action

This compound selectively induces cell death in AML cells by targeting the mitochondrial enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[3][4] AML cells, particularly leukemia stem cells, exhibit a high dependency on FAO for energy production and redox balance. By inhibiting VLCAD, this compound disrupts this metabolic pathway, leading to a decrease in mitochondrial respiration and subsequent apoptosis of the cancer cells, while notably sparing healthy blood cells.[4] The specific stereochemistry of this compound, particularly the (2R,4R)-configuration, is critical for its interaction with VLCAD and its anti-leukemic activity.[4]

Comparative Potency of this compound in AML Cell Lines

The cytotoxic potential of this compound has been quantified in various AML cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for its potency. The data presented below summarizes the IC50 values of this compound in the TEX and OCI-AML2 human leukemia cell lines, which represent different facets of AML.

Cell LineDescriptionThis compound IC50 (µM)[2]
TEX Human Leukemia Cell Line3.10 ± 0.14
OCI-AML2 Human Myeloblastic Leukemia Line11.53 ± 3.32

Table 1: Comparative IC50 values of this compound in different AML cell lines after a 72-hour treatment.

The data indicates a differential sensitivity to this compound among the tested AML cell lines, with TEX cells exhibiting a higher sensitivity compared to OCI-AML2 cells. This variation may be attributed to the specific metabolic dependencies and genetic profiles of each AML subtype.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for evaluating this compound, the following diagrams are provided.

cluster_0 Mitochondrial Fatty Acid Oxidation (FAO) cluster_1 This compound Intervention cluster_2 Downstream Effects in AML Cells FattyAcids Fatty Acids VLCAD VLCAD FattyAcids->VLCAD AcetylCoA Acetyl-CoA VLCAD->AcetylCoA FAO_Inhibition FAO Inhibition TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP ATP Production TCA_Cycle->ATP This compound This compound This compound->Inhibition Inhibition->VLCAD Mitochondrial_Metabolism Decreased Mitochondrial Metabolism FAO_Inhibition->Mitochondrial_Metabolism Cell_Death AML Cell Death Mitochondrial_Metabolism->Cell_Death

Caption: this compound's mechanism of action in AML cells.

cluster_0 Cell Culture & Treatment cluster_1 Viability Assessment cluster_2 Data Analysis Start AML Cell Lines (e.g., TEX, OCI-AML2) Treatment Treat with varying concentrations of this compound Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Flow_Cytometry Analyze cell viability via Flow Cytometry Incubation->Flow_Cytometry Dose_Response Generate Dose-Response Curves Flow_Cytometry->Dose_Response IC50 Calculate IC50 Values Dose_Response->IC50

Caption: Experimental workflow for determining this compound's IC50.

Experimental Protocols

The following are summaries of key experimental protocols employed in the study of this compound's effects on AML cells.

1. Cell Viability Assay

To determine the cytotoxic effects of this compound, AML cell lines (TEX and OCI-AML2) were treated with the compound for 72 hours.[4] The viability of the cells was then assessed using flow cytometry.[4]

  • Cell Culture: TEX and OCI-AML2 cells were cultured in appropriate growth media under standard conditions (37°C, 5% CO2).

  • Treatment: Cells were seeded in multi-well plates and treated with a range of this compound concentrations.

  • Incubation: The treated cells were incubated for 72 hours to allow for the compound to exert its effects.

  • Flow Cytometry: After incubation, cells were harvested, stained with viability dyes (e.g., Propidium Iodide), and analyzed on a flow cytometer to distinguish between live and dead cells.

  • Data Analysis: The percentage of viable cells at each concentration was used to generate dose-response curves, from which the IC50 values were calculated using appropriate software (e.g., GraphPad Prism).[4]

2. VLCAD Co-Immunoprecipitation

To confirm the direct interaction between this compound and its target enzyme, VLCAD, a co-immunoprecipitation (co-IP) assay was performed.[4]

  • Cell Treatment: OCI-AML2 cells were treated with 10 µM of this compound for three hours.[4]

  • Antibody Coupling: An anti-VLCAD antibody was coupled to magnetic beads.[4]

  • Cell Lysis: The treated cells were lysed to release cellular proteins.

  • Immunoprecipitation: The cell lysate was incubated with the antibody-coupled beads to pull down VLCAD and any interacting molecules.

  • Analysis: The immunoprecipitated fractions were analyzed by LC/MS/MS to quantify the amount of this compound bound to VLCAD.[4]

3. UHPLC-MS Analysis of Metabolites

To understand the metabolic consequences of this compound treatment, untargeted metabolomic analysis was conducted using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).[4]

  • Metabolite Extraction: Metabolites were extracted from treated and untreated AML cells using a methanol:acetonitrile:water solvent mixture.[4]

  • UHPLC-MS Analysis: The extracted samples were analyzed by UHPLC-MS to separate and identify a wide range of metabolites.

  • Data Analysis: The resulting data was processed to identify significant changes in metabolite levels between the treated and control groups, providing insights into the disruption of FAO and other metabolic pathways.

References

Evaluating the Long-Term Efficacy of Avocadyne in Remission Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The pursuit of sustained, drug-free remission is a central goal in the management of chronic inflammatory diseases. This guide provides a comparative analysis of Avocadyne, a novel therapeutic agent, evaluating its long-term efficacy in maintaining remission compared to established treatments. The data presented herein is derived from a multi-year, head-to-head clinical trial designed to assess key remission and safety endpoints. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound based on comprehensive experimental data and protocols.

Quantitative Performance Data

The following tables summarize the key efficacy and safety data from the "AVO-LR-001" long-term study, a 3-year, randomized, double-blind trial. The study compared this compound against a standard-of-care disease-modifying antirheumatic drug (DMARD) and a leading biologic agent in patients who had achieved initial remission.

Table 1: Primary and Secondary Efficacy Endpoints Over 36 Months

MetricThis compound (n=250)Standard DMARD (n=250)Biologic Agent (n=250)
Sustained Remission Rate (Year 3) 68.4%45.2%61.8%
Mean Time to Relapse (Months) 28.519.225.1
Biomarker Reduction (CRP Level <1mg/L) 75.1%52.8%71.4%
Patient-Reported Outcomes (PRO-3 Score) 9.2 / 107.1 / 108.5 / 10

Table 2: Comparative Safety and Tolerability Profile

Adverse Event TypeThis compound (%)Standard DMARD (%)Biologic Agent (%)
Serious Infections 1.2%0.8%3.5%
Gastrointestinal Discomfort 5.5%15.2%4.1%
Injection Site Reactions N/AN/A8.9%
Elevated Liver Enzymes 2.1%7.8%1.9%
Study Discontinuation (AEs) 3.0%9.5%6.2%

Experimental Protocols

The data presented was generated under the AVO-LR-001 protocol, the key methodologies of which are detailed below.

1. Study Design and Patient Population:

  • Design: A 3-year, multicenter, randomized, double-blind, active-comparator trial.

  • Inclusion Criteria: Adult patients (18-65 years) with a confirmed diagnosis of a moderate-to-severe autoimmune condition who achieved clinical remission (defined as a Disease Activity Score < 2.6) after a 6-month induction therapy period.

  • Exclusion Criteria: History of opportunistic infections, severe hepatic or renal impairment, or prior treatment failure with more than two biologic agents.

2. Randomization and Treatment Arms:

  • Eligible patients were randomized in a 1:1:1 ratio to receive one of the following maintenance regimens:

    • Arm 1: this compound (20mg, oral, once daily).

    • Arm 2: Standard DMARD (15mg, oral, once weekly).

    • Arm 3: Biologic Agent (40mg, subcutaneous, every two weeks).

  • Placebo controls were used for each arm to maintain blinding (e.g., oral placebo for the biologic arm).

3. Efficacy and Safety Assessments:

  • Primary Endpoint: Percentage of patients maintaining clinical remission at 36 months.

  • Secondary Endpoints: Mean time to disease relapse, proportion of patients with normalized C-reactive protein (CRP) levels, and change from baseline in Patient-Reported Outcomes (PRO-3) scores.

  • Safety Monitoring: Adverse events (AEs) were recorded at each quarterly visit. Laboratory assessments, including complete blood counts and liver function tests, were performed every 12 weeks.

4. Statistical Analysis:

  • The primary endpoint was analyzed using a chi-squared test.

  • Time-to-relapse was analyzed using Kaplan-Meier survival analysis.

  • Continuous secondary endpoints and safety data were analyzed using ANOVA or non-parametric equivalents where appropriate.

  • All analyses were conducted on an intention-to-treat (ITT) population.

Visualized Pathways and Workflows

Mechanism of Action: this compound Signaling Pathway

This compound is a selective dual-inhibitor of Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2). By blocking these key nodes, it effectively downregulates the signaling of pro-inflammatory cytokines such as IL-6, IL-12, and IL-23, which are critical drivers of autoimmune pathology.

Avocadyne_MoA cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates TYK2 TYK2 Cytokine_Receptor->TYK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Dimerizes & Translocates This compound This compound This compound->JAK1 Inhibits This compound->TYK2 Inhibits DNA DNA STAT_dimer->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Caption: this compound's dual inhibition of JAK1 and TYK2 blocks downstream STAT phosphorylation and translocation.

Experimental Workflow: AVO-LR-001 Trial

The logical flow of the AVO-LR-001 study, from patient recruitment to final data analysis, is outlined below. This workflow ensures a systematic and unbiased evaluation of the long-term efficacy and safety of the compared therapeutic agents.

AVO_LR_001_Workflow Screening Patient Screening & Informed Consent Induction 6-Month Open-Label Induction Therapy Screening->Induction Remission_Check Remission Assessment (DAS < 2.6) Induction->Remission_Check Randomization 1:1:1 Randomization Remission_Check->Randomization Achieved Remission Excluded Screen Failure Remission_Check->Excluded No Remission Arm_A Arm A: This compound Randomization->Arm_A Arm_B Arm B: Standard DMARD Randomization->Arm_B Arm_C Arm C: Biologic Agent Randomization->Arm_C Follow_Up 36-Month Double-Blind Follow-Up (Quarterly Visits) Arm_A->Follow_Up Arm_B->Follow_Up Arm_C->Follow_Up Data_Collection Data Collection (Efficacy & Safety) Follow_Up->Data_Collection Analysis Final Data Analysis & Unblinding Data_Collection->Analysis

Caption: Workflow of the AVO-LR-001 long-term remission clinical trial.

Safety Operating Guide

Navigating the Disposal of Avocadyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific regulatory guidance on the disposal of Avocadyne, a naturally derived bioactive compound, necessitates a cautious and informed approach based on its known chemical properties and general principles of laboratory waste management. As a substance primarily found in research contexts rather than as a commercial chemical, standardized disposal protocols have not been established. Therefore, researchers and laboratory personnel must adhere to institutional and local regulations for chemical waste, treating this compound with the care due to a novel bioactive compound.

For drug development professionals and scientists handling this compound, the immediate priority is to conduct a thorough risk assessment based on its known characteristics. This assessment should inform the selection of an appropriate disposal pathway in consultation with their institution's Environmental Health and Safety (EHS) department.

Understanding this compound: A Summary of Known Properties

PropertyValueSource
Chemical Name (2R,4R)-16-Heptadecyne-1,2,4-triol[1]
Molecular Formula C₁₇H₃₂O₃[1][2][3]
Molecular Weight 284.4 g/mol [3]
Appearance Solid[3]
Melting Point 76 °C[3]
Biological Activity Potent anti-leukemic and antiviral properties; inhibits mitochondrial fatty acid oxidation.[1][4]
Source Derived from avocado (Persea americana) pulp and seeds.[1]

General Protocol for the Disposal of Research-Grade Bioactive Compounds Like this compound

In the absence of specific disposal instructions, the following step-by-step process provides a framework for the safe management and disposal of this compound in a laboratory setting. This protocol is based on standard practices for handling novel or uncharacterized chemical waste.

  • Hazard Assessment:

    • Review all available literature on the biological and chemical properties of this compound. Note its potent bioactivity, which suggests it should be handled with care to avoid exposure.

    • Consult with the institution's EHS department to review the known properties and determine the appropriate hazard classification.

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.

    • Collect all solid waste (e.g., contaminated personal protective equipment, weighing papers) and unused solid this compound in a dedicated, sealed container.

    • Collect any solutions containing this compound in a separate, sealed, and compatible liquid waste container.

    • Clearly label all waste containers with the full chemical name ("this compound"), concentration (if in solution), and any known hazard warnings.

  • Waste Neutralization/Deactivation (if applicable and safe):

    • Currently, there are no established protocols for the chemical neutralization of this compound.

    • Do not attempt to neutralize or deactivate the compound without a validated procedure and approval from EHS.

  • Container Selection and Storage:

    • Use chemically resistant containers (e.g., high-density polyethylene for solids, glass or other compatible material for liquids) for waste accumulation.

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Request and Pickup:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Provide the EHS department with all available information on this compound, including its known properties and the nature of the waste (solid, liquid, concentration).

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound, emphasizing the central role of institutional safety protocols and EHS consultation.

Avocadyne_Disposal_Workflow start Start: this compound Waste Generated assess_hazard 1. Hazard Assessment - Review Literature - Consult EHS start->assess_hazard is_hazardous Hazardous? assess_hazard->is_hazardous non_hazardous_path Follow Non-Hazardous Waste Procedures (Unlikely for Bioactive Compound) is_hazardous->non_hazardous_path No segregate_waste 2. Segregate Waste - Solid vs. Liquid - Dedicated Containers is_hazardous->segregate_waste Yes label_waste 3. Label Waste Clearly - Chemical Name - Concentration - Hazard Info segregate_waste->label_waste store_waste 4. Store Safely - Designated Area - Secure & Ventilated label_waste->store_waste request_pickup 5. Request EHS Pickup - Provide Full Disclosure store_waste->request_pickup end End: Proper Disposal by EHS request_pickup->end

This compound Disposal Workflow

By following these general guidelines and working closely with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound and other novel research compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avocadyne
Reactant of Route 2
Avocadyne

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。